molecular formula C23H46N2O B085875 Oleamidopropyl dimethylamine CAS No. 109-28-4

Oleamidopropyl dimethylamine

Cat. No.: B085875
CAS No.: 109-28-4
M. Wt: 366.6 g/mol
InChI Key: UCWYGNTYSWIDSW-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleamidopropyl dimethylamine, also known as this compound, is a useful research compound. Its molecular formula is C23H46N2O and its molecular weight is 366.6 g/mol. The purity is usually 99%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 258347. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWYGNTYSWIDSW-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873803
Record name N-[3-(Dimethylamino)propyl]oleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

109-28-4
Record name N-[3-(Dimethylamino)propyl]oleamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminopropyl oleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleamidopropyl dimethylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-[3-(Dimethylamino)propyl]oleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(dimethylamino)propyl]oleamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEAMIDOPROPYL DIMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79K39JU7RN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Oleamidopropyl Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for oleamidopropyl dimethylamine (B145610), a widely used amidoamine surfactant in the cosmetics and personal care industries. This document details the core chemical processes, experimental protocols, and quantitative data associated with its production.

Introduction

Oleamidopropyl dimethylamine is a cationic surfactant valued for its conditioning, emulsifying, and antistatic properties.[1][2][3] It is synthesized through the amidation of oleic acid with 3,3-dimethylaminopropylamine (DMAPA).[1][4][5] This process is known for its efficiency, yielding a high-purity product with minimal by-products.[1][4][5]

Synthesis Pathway and Reaction Mechanism

The primary route for synthesizing this compound is the direct amidation of oleic acid with DMAPA. This condensation reaction forms a stable amide bond and releases water as a by-product.[1]

Reaction:

Oleic Acid + 3,3-Dimethylaminopropylamine (DMAPA) → this compound + Water

The reaction can be catalyzed by either acidic or alkaline conditions.[1][4][5] The mechanism involves the nucleophilic attack of the primary amine group of DMAPA on the carbonyl carbon of oleic acid. This is followed by the elimination of a water molecule to form the amide linkage.

Quantitative Data

The synthesis of this compound is characterized by high yields and purity. The following table summarizes key quantitative data related to the manufacturing process.

ParameterValueReference
Purity of Final Product98-99%[1][4][5]
Typical Reaction Temperature75°C - 175°C[1][5]
Conversion Rate (similar synthesis)>98%[6]
Maximum DMAPA impurity in final product (similar synthesis)1.0%[4]
Side reactions (e.g., imidazoline (B1206853) formation)<3%[1]

Experimental Protocols

While specific industrial protocols are proprietary, the following outlines a general laboratory-scale procedure for the synthesis of this compound, based on publicly available data for similar amidoamine syntheses.

Materials:

  • Oleic Acid (1.0 mol)

  • 3,3-Dimethylaminopropylamine (DMAPA) (1.0 - 1.1 mol, slight excess can be used)

  • Nitrogen gas supply

  • Optional: Acid or base catalyst

  • Reaction vessel equipped with a stirrer, thermometer, and condenser

Procedure:

  • Charging the Reactor: The reaction vessel is charged with oleic acid.

  • Inert Atmosphere: The system is purged with nitrogen to prevent oxidation, which can cause discoloration of the product.[6]

  • Heating: The oleic acid is heated to the desired reaction temperature, typically between 140°C and 180°C.[7]

  • DMAPA Addition: DMAPA is added gradually to the heated oleic acid while stirring.[6] The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Reaction: The reaction mixture is held at the set temperature for a period of 8 to 24 hours.[7] The progress of the reaction can be monitored by measuring the acid value of the mixture to determine the amount of unreacted oleic acid.

  • Water Removal: The water formed during the reaction is continuously removed, often by distillation, to drive the equilibrium towards the product side.[6]

  • Stripping of Excess Amine: Once the reaction is complete (residual fatty acid below a certain threshold, e.g., <3%), any excess DMAPA is removed by vacuum distillation.[6][7]

  • Purification: The final product is then filtered to remove any solid impurities.[4][5]

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow for the production of this compound.

Synthesis_Pathway Oleic_Acid Oleic Acid Reactants Oleic_Acid->Reactants DMAPA 3,3-Dimethylaminopropylamine (DMAPA) DMAPA->Reactants Product This compound Reactants->Product + H2O Water Water

Caption: Synthesis pathway of this compound.

Experimental_Workflow Charge_Reactants Charge Oleic Acid & Purge with N2 Heat Heat to Reaction Temperature Charge_Reactants->Heat Add_DMAPA Add DMAPA Heat->Add_DMAPA React Maintain Temperature & Stir Add_DMAPA->React Remove_Water Continuously Remove Water React->Remove_Water Strip_Amine Strip Excess DMAPA (Vacuum) Remove_Water->Strip_Amine Filter Filter Product Strip_Amine->Filter Final_Product This compound Filter->Final_Product

Caption: General experimental workflow for synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of Oleamidopropyl Dimethylamine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant belonging to the class of amidoamines. Structurally, it consists of a hydrophobic oleyl tail derived from oleic acid, linked via an amide group to a hydrophilic dimethylaminopropyl headgroup. This amphiphilic nature imparts surface-active properties, making it a subject of interest in various formulation sciences. While extensively utilized in the cosmetics and personal care industries as a conditioning agent, emulsifier, and antistatic agent, its application in pharmaceutical research, particularly in drug delivery systems, is an emerging area of investigation. This technical guide provides a comprehensive overview of the physicochemical properties of Oleamidopropyl dimethylamine relevant to its use in research and drug development, alongside available experimental details.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in research, particularly in the design and formulation of drug delivery systems. Key parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₃H₄₆N₂O[1]
Molecular Weight 366.6 g/mol [1]
IUPAC Name (Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide[1]
CAS Number 109-28-4[1]
Appearance Yellow to dark yellow liquid at 25°C[2]
logP (o/w) 7.304 (estimated)
Water Solubility 0.003964 mg/L at 25°C (estimated)
pH (in aqueous solution) Mildly alkaline[1]

Research Applications in Drug Development

The cationic nature of this compound at physiological pH makes it a candidate for various applications in drug delivery, primarily leveraging its ability to interact with negatively charged biological membranes and its surfactant properties.

Cationic Lipid in Nanoparticle Formulations

This compound's structure, featuring a hydrophobic tail and a protonatable tertiary amine headgroup, is analogous to many cationic lipids used in the formulation of lipid nanoparticles (LNPs). These LNPs are prominent non-viral vectors for the delivery of nucleic acids (e.g., mRNA, siRNA) and other therapeutic agents.[3][4][5] The positive charge of the lipid facilitates the encapsulation of negatively charged genetic material and aids in the interaction with and subsequent uptake by negatively charged cell membranes.

While specific research focusing exclusively on this compound in LNP-based gene delivery is limited, the general principles and protocols for formulating cationic LNPs can be adapted.

Penetration Enhancer in Topical and Transdermal Drug Delivery

The surfactant properties of this compound suggest its potential use as a penetration enhancer in topical and transdermal drug delivery systems. Penetration enhancers transiently disrupt the highly organized structure of the stratum corneum, the primary barrier of the skin, thereby facilitating the passage of therapeutic agents into deeper skin layers or the systemic circulation. Its amphiphilic nature allows it to interact with the lipid bilayers of the stratum corneum, potentially increasing their fluidity.

Component of Microemulsions and Self-Emulsifying Drug Delivery Systems (SEDDS)

As a surfactant, this compound can be a key component in the formulation of microemulsions and self-emulsifying drug delivery systems (SEDDS).[6][7] These systems are designed to improve the oral bioavailability of poorly water-soluble drugs. Upon gentle agitation in the aqueous environment of the gastrointestinal tract, they spontaneously form fine oil-in-water emulsions, increasing the surface area for drug absorption.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound in pharmaceutical drug delivery systems are not extensively documented in publicly available literature. However, based on its properties as a cationic surfactant, the following general methodologies can be considered and adapted by researchers.

Formulation of Cationic Lipid Nanoparticles (General Protocol)

This protocol describes a general method for preparing cationic lipid nanoparticles, which could be adapted for formulations including this compound as the cationic lipid component.

Materials:

  • Cationic Lipid (e.g., this compound)

  • Helper Lipid (e.g., DOPE, cholesterol)

  • PEGylated Lipid (for stability and to reduce aggregation)

  • Active Pharmaceutical Ingredient (API) or Nucleic Acid

  • Ethanol (B145695)

  • Aqueous Buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis membrane

Procedure:

  • Lipid Phase Preparation: Dissolve the cationic lipid, helper lipid, and PEGylated lipid in ethanol at the desired molar ratio.

  • Aqueous Phase Preparation: Dissolve the API or nucleic acid in the aqueous buffer.

  • Nanoparticle Formation: Rapidly mix the lipid phase with the aqueous phase using a microfluidic mixing device or by injecting the lipid phase into the stirred aqueous phase. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the API.

  • Purification: Remove the ethanol and unencapsulated API by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the resulting nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using techniques such as Dynamic Light Scattering (DLS) and appropriate quantification assays.

G cluster_prep Lipid Nanoparticle Formulation Workflow Lipid_Phase Lipid Phase (Cationic Lipid, Helper Lipid, PEG-Lipid in Ethanol) Mixing Rapid Mixing (Microfluidics or Injection) Lipid_Phase->Mixing Aqueous_Phase Aqueous Phase (API/Nucleic Acid in Buffer) Aqueous_Phase->Mixing Self_Assembly Nanoparticle Self-Assembly Mixing->Self_Assembly Purification Purification (Dialysis) Self_Assembly->Purification Characterization Characterization (DLS, Zeta Potential, etc.) Purification->Characterization G cluster_workflow Microemulsion Formulation Workflow Solubility API Solubility Screening Select_Ratio Select Sₘᵢₓ Ratio Solubility->Select_Ratio Phase_Diagram Construct Pseudo-Ternary Phase Diagram Formulation Prepare API-loaded Microemulsion Phase_Diagram->Formulation Titration Titrate Oil/Sₘᵢₓ with Aqueous Phase Select_Ratio->Titration Identify_Region Identify Microemulsion Region Titration->Identify_Region Identify_Region->Phase_Diagram Characterization Characterize Formulation Formulation->Characterization

References

An In-depth Technical Guide to the Core Mechanism of Action of Oleamidopropyl Dimethylamine as a Cationic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant of the amidoamine class, characterized by a hydrophobic oleyl tail and a hydrophilic dimethylaminopropylamine headgroup. Its mechanism of action is rooted in its amphiphilic nature, enabling it to adsorb at interfaces, reduce surface tension, and form micelles in aqueous solutions. In acidic formulations, the tertiary amine group becomes protonated, imparting a positive charge that governs its interaction with negatively charged surfaces such as hair, skin, and cell membranes. This interaction is central to its functions as a conditioning agent, emulsifier, and antistatic agent in cosmetic and personal care products. Furthermore, its ability to interact with biological membranes suggests potential applications in drug delivery systems as a penetration enhancer. This guide provides a comprehensive overview of the physicochemical principles underlying the action of oleamidopropyl dimethylamine, details experimental protocols for its characterization, and explores its potential in pharmaceutical formulations.

Chemical Structure and Synthesis

This compound is synthesized via an amidation reaction between oleic acid and 3-dimethylaminopropylamine (B130723) (DMAPA).[1] This reaction forms a stable amide bond, linking the hydrophobic oleyl chain to the polar dimethylaminopropylamine headgroup.

Synthesis Workflow

The synthesis typically involves the reaction of oleic acid with DMAPA at elevated temperatures (75-175°C), often under acidic or alkaline conditions to catalyze the reaction.[1] The process is designed to achieve high purity (98-99%), with water as the primary byproduct.[1]

SynthesisWorkflow OleicAcid Oleic Acid Reactor Reactor (75-175°C) OleicAcid->Reactor DMAPA 3-Dimethylaminopropylamine (DMAPA) DMAPA->Reactor Amidation Amidation Reaction Reactor->Amidation Purification Purification (e.g., Filtration, Distillation) Amidation->Purification Water Water (byproduct) Amidation->Water OPDA Oleamidopropyl Dimethylamine Purification->OPDA

Figure 1: Synthesis workflow for this compound.

Mechanism of Action as a Cationic Surfactant

The functionality of this compound as a cationic surfactant is dictated by its molecular structure and the resulting physicochemical properties in solution.

Amphiphilicity and Self-Assembly

The molecule possesses a long, nonpolar oleyl tail that is hydrophobic and a polar tertiary amine headgroup that is hydrophilic. This amphiphilic nature drives the molecules to align at interfaces, such as air-water or oil-water, reducing the surface or interfacial tension.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in the bulk solution begin to self-assemble into spherical or cylindrical aggregates called micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic headgroups form the outer corona.

MicelleFormation cluster_Monomer Below CMC cluster_Micelle Above CMC a b c d e center f f->center g g->center h h->center i i->center j j->center k k->center l l->center m m->center Monomer_label Monomers cluster_Monomer Micelle_label Micelle cluster_Micelle

Figure 2: Self-assembly of this compound monomers into a micelle.
Cationic Behavior

In aqueous solutions with a pH below its pKa, the tertiary amine group of this compound becomes protonated, acquiring a positive charge. This cationic nature is fundamental to its interaction with negatively charged surfaces.

Interaction with Anionic Surfaces

Many biological surfaces, such as hair and the outer layer of the skin (stratum corneum), carry a net negative charge at physiological pH. The positively charged headgroup of this compound is electrostatically attracted to these surfaces. The hydrophobic tail then adsorbs onto the surface, forming a conditioning film. This film reduces static electricity, lubricates the surface, and provides a smoother feel.[2]

SurfaceInteraction Surface Negatively Charged Surface (e.g., Hair, Skin) Surfactant Cationic Headgroup (+) Hydrophobic Tail Surfactant:head->Surface:f0 Electrostatic Attraction

Figure 3: Interaction of cationic this compound with a negatively charged surface.

Quantitative Physicochemical Properties

PropertyDescriptionTypical Values for Similar Surfactants
Critical Micelle Concentration (CMC) The concentration at which micelles begin to form. A lower CMC indicates higher efficiency.10-5 to 10-3 M
Surface Tension at CMC The minimum surface tension achieved at and above the CMC.25-40 mN/m
Isoelectric Point (IEP) The pH at which the net charge of the molecule is zero.Not typically defined for this type of molecule; it exists as a cation at low pH and is neutral at high pH.
Molecular Weight The mass of one mole of the substance.366.63 g/mol [3]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Critical Micelle Concentration (CMC)

Method 1: Conductivity Measurement

This method is suitable for ionic surfactants. The specific conductance of a surfactant solution is measured as a function of its concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down because the micelles have a lower mobility than the individual ions. The CMC is determined from the break in the conductivity versus concentration plot.

  • Protocol:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of dilutions of the stock solution.

    • Measure the conductivity of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot specific conductivity versus concentration.

    • The CMC is the concentration at the intersection of the two linear portions of the plot.

Method 2: Surface Tension Measurement (Tensiometry)

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Protocol:

    • Prepare a series of solutions of this compound in deionized water with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot surface tension versus the logarithm of the concentration.

    • The CMC is the concentration at which the sharp decrease in surface tension levels off.

Determination of Isoelectric Point (IEP)

The IEP is the pH at which a molecule has no net electrical charge. For a molecule like this compound, which has a basic amine group, it is more relevant to determine its pKa. However, in a dispersed system, the concept of an isoelectric point of the particles can be considered. This can be determined by measuring the zeta potential as a function of pH.

  • Protocol:

    • Prepare a dilute dispersion of this compound in deionized water.

    • Measure the zeta potential of the dispersion using a zeta potential analyzer.

    • Titrate the dispersion with an acid (e.g., HCl) and a base (e.g., NaOH) to vary the pH over a wide range.

    • Measure the zeta potential at each pH value.

    • Plot zeta potential versus pH.

    • The IEP is the pH at which the zeta potential is zero.[4][5]

Applications in Drug Development

The cationic and surface-active properties of this compound make it a candidate for various applications in drug delivery systems.

As a Permeation Enhancer

Cationic surfactants can interact with the negatively charged components of the stratum corneum, temporarily disrupting the lipid bilayer structure and increasing its permeability.[4][6] This can facilitate the transdermal delivery of therapeutic agents.

In Liposomal and Microemulsion Formulations

This compound can be incorporated into liposomes and microemulsions as a cationic lipid.[7][8] The positive charge on the surface of these delivery vehicles can enhance their interaction with negatively charged cell membranes, potentially improving cellular uptake of the encapsulated drug. Cationic liposomes have been shown to promote the transdermal delivery of loaded molecules.[9]

DrugDelivery cluster_Liposome Cationic Liposome Liposome Cationic Liposome with OPDA Encapsulated Drug Cell Cell Membrane (-) Cytoplasm Liposome:head->Cell:mem Enhanced Interaction and Uptake PurificationWorkflow Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography (e.g., Silica Gel) Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Pure Pure Oleamidopropyl Dimethylamine Distillation->Pure Chromatography->Pure Recrystallization->Pure

References

An In-depth Technical Guide to the Spectroscopic Analysis of Oleamidopropyl Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Oleamidopropyl dimethylamine (B145610). The document details predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and visual workflows to support researchers in their analytical endeavors.

Introduction

Oleamidopropyl dimethylamine is a cationic surfactant and emulsifying agent commonly used in the cosmetics industry.[1][2] Its chemical structure consists of a long, unsaturated oleyl chain linked via an amide group to a dimethylaminopropyl moiety. Accurate spectroscopic analysis is crucial for quality control, structural elucidation, and understanding its chemical behavior in various formulations. This guide presents a detailed analysis based on the spectroscopic characteristics of its constituent functional groups and structurally similar compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on analogous compounds and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.34m2H-CH=CH- (Oleyl chain)
~3.25q2H-C(=O)NH-CH₂ -
~2.25t2H-CH₂ -C(=O)NH-
~2.20s6H-N(CH₃ )₂
~2.15t2H-CH₂ -N(CH₃)₂
~2.01m4H-CH₂ -CH=CH-CH₂ -
~1.60p2H-C(=O)NH-CH₂-CH₂ -
~1.28br s~20H-(CH₂ )n- (Oleyl chain)
~0.88t3H-CH₃ (Oleyl chain)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ, ppm)Assignment
~173-C =O (Amide)
~130-C H=C H- (Oleyl chain)
~58-C H₂-N(CH₃)₂
~45-N(C H₃)₂
~39-C(=O)NH-C H₂-
~37-C H₂-C(=O)NH-
~32-C H₂-CH₂-CH₃ (Oleyl chain)
~29-(C H₂)n- (Oleyl chain)
~27-C(=O)NH-CH₂-C H₂-
~23-C H₂-CH₃ (Oleyl chain)
~14-C H₃ (Oleyl chain)

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch (Amide)
~3005Medium=C-H Stretch (Olefinic)
2925, 2855StrongC-H Stretch (Aliphatic)
~1640StrongC=O Stretch (Amide I)
~1550MediumN-H Bend (Amide II)
~1250-1020Medium-WeakC-N Stretch (Aliphatic amine)[3][4]

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
366[M]⁺ (Molecular Ion)
351[M - CH₃]⁺
282[M - C₅H₁₂N]⁺
114[C₆H₁₄N₂O]⁺
101[C₅H₁₃N₂]⁺
85[C₅H₁₁N]⁺
58[C₃H₈N]⁺ (Base Peak)

Experimental Protocols

The following protocols are generalized for the spectroscopic analysis of this compound, which is expected to be a viscous liquid.[1]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Due to the viscous nature of this compound, it is recommended to dissolve the sample in a suitable deuterated solvent to ensure homogeneity and achieve sharper spectral lines.[5][6]

    • Weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution. If necessary, warm the sample to 50-60°C to aid dissolution, but be cautious of solvent evaporation.[5][6]

    • For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.[7]

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): ATR-FTIR is a suitable technique for analyzing viscous liquids and surfactants.[8][9]

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

    • Apply a small drop of this compound directly onto the center of the ATR crystal.

    • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The acquired spectrum will be a ratio of the sample spectrum to the background spectrum, displayed in terms of absorbance or transmittance.

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

  • Ionization and Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

    • Electron Ionization (EI-MS):

      • Introduce the sample into the ion source, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

      • Use a standard electron energy of 70 eV for ionization.

      • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • Electrospray Ionization (ESI-MS):

      • Infuse the prepared sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

      • Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable spray and maximum ion signal.

      • Acquire the mass spectrum in positive ion mode, as the tertiary amine group is readily protonated.

Visualizations

The following diagrams illustrate the workflows and relationships in the spectroscopic analysis of this compound.

experimental_workflow_spectroscopy cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Characterization Sample Oleamidopropyl Dimethylamine Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Direct Application to ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling, Integration NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship_spectroscopy Molecule Oleamidopropyl Dimethylamine NMR NMR (Connectivity) Molecule->NMR C-H Framework IR IR (Functional Groups) Molecule->IR Amide, Alkene, Amine Bonds MS MS (Molecular Formula & Fragments) Molecule->MS Mass & Cleavage

Caption: Relationship between techniques and molecular information.

mass_spec_fragmentation parent This compound [M]⁺ m/z 366 frag1 Alpha-cleavage at Amine [C₃H₈N]⁺ m/z 58 (Base Peak) parent:f1->frag1:f0 - C₁₈H₃₅O frag2 Amide Bond Cleavage [M - C₅H₁₂N]⁺ m/z 282 parent:f1->frag2:f0 - C₅H₁₂N frag3 McLafferty-type Rearrangement [C₆H₁₄N₂O]⁺ m/z 114 parent:f1->frag3:f0 - C₁₅H₂₉

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

References

Navigating the Solubility Landscape of Oleamidopropyl Dimethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl dimethylamine (B145610), a fatty acid amidoamine, is a versatile cationic surfactant utilized in a wide array of cosmetic and personal care formulations. Its efficacy as a conditioning agent, emulsifier, and antistatic agent is intrinsically linked to its solubility characteristics in various solvent systems. Understanding the solubility of oleamidopropyl dimethylamine is paramount for formulation development, ensuring product stability, and optimizing performance. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in both aqueous and organic media, addresses the existing discrepancies in reported values, and outlines a general methodology for its experimental determination.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C23H46N2OMultiple sources
Molecular Weight 366.63 g/mol Multiple sources
Appearance Yellow to dark yellow liquid at 25°C[1]
LogP (o/w) 7.304 (estimated)[2]

Aqueous Solubility

The solubility of this compound in water is a subject of conflicting reports in the available literature. Some sources describe it as being "miscible in water" and "water-soluble under normal conditions"[3][4]. This suggests a high degree of solubility, which is further supported by the observation that its protonation in mildly acidic environments to form a quaternary ammonium (B1175870) salt enhances its water solubility[4]. This property is logical for a surfactant molecule designed to interact with aqueous systems.

However, other sources present a starkly different picture. One database provides a very low estimated water solubility of 0.003964 mg/L at 25°C [2]. Another source states a water solubility of 1.26 g/L at 20°C [5]. This significant discrepancy highlights the need for careful consideration and likely indicates a strong dependence on the specific conditions of the aqueous medium, such as pH and the presence of other solutes.

A critical factor influencing its aqueous solubility is the presence of electrolytes. The solubility of this compound is reported to be dramatically reduced in the presence of salts. For instance, its phase stability is lost when 3% sodium chloride is added to an aqueous solution[4]. This "salting out" effect is a key property that can be leveraged in formulation design.

Organic Solvent Solubility

While one source broadly states that this compound is miscible in "various organic solvents," specific quantitative data is scarce in publicly available literature[3]. However, some qualitative information can be inferred. For instance, its solubility in a 25% ethanol (B145695) solution is noted[1]. Given its chemical structure, which includes a long hydrophobic oleyl chain, it is expected to be soluble in a range of non-polar and polar aprotic organic solvents. Further experimental investigation is required to quantify its solubility in common organic solvents such as methanol, isopropanol, acetone, and others.

Summary of Quantitative Solubility Data

SolventTemperature (°C)SolubilitySource
Water250.003964 mg/L (estimated)[2]
Water201.26 g/L[5]
Water with 3% NaClNot SpecifiedDramatically reduced solubility[4]
25% EthanolNot SpecifiedSoluble[1]

Note: The conflicting data for water solubility should be carefully considered and may warrant experimental verification for specific applications.

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for this compound was not found in the reviewed literature, a general and robust methodology for determining the solubility of a compound like this compound can be outlined. The following protocol is based on the widely accepted isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, isopropanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The goal is to have undissolved solid/liquid remaining at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of the undissolved solute.

    • To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a specified speed and temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor and the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as g/100 mL, mg/L, or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess this compound to Solvent prep2 Seal Vials prep1->prep2 equil1 Incubate at Constant Temperature with Shaking prep2->equil1 equil2 Allow to Settle equil1->equil2 sep1 Centrifuge equil2->sep1 analysis1 Extract Aliquot of Supernatant sep1->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 Analyze by HPLC/GC analysis2->analysis3 quant1 Calculate Concentration using Calibration Curve analysis3->quant1 quant2 Report Solubility Data quant1->quant2

Caption: General workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its effective use in various formulations. While there is conflicting information regarding its precise aqueous solubility, it is generally understood to be water-soluble, with its solubility being significantly influenced by pH and the presence of electrolytes. Its solubility in organic solvents is qualitatively acknowledged but lacks specific quantitative data. For researchers and formulation scientists, it is crucial to experimentally determine the solubility of this compound in their specific solvent systems of interest to ensure optimal product performance and stability. The provided experimental workflow offers a robust starting point for such investigations.

References

The Enigmatic Self-Assembly of Oleamidopropyl Dimethylamine: A Technical Guide to Micellar Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – Oleamidopropyl dimethylamine (B145610) (OAPDMA), a cationic surfactant widely utilized in the cosmetics and personal care industry, presents a compelling case study in the principles of molecular self-assembly.[1][2][3] Its pH-responsive nature, stemming from a tertiary amine head group, dictates its aggregation behavior in aqueous solutions, a critical factor in formulation science and drug delivery applications.[1] This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the theoretical framework and experimental protocols necessary to elucidate the self-assembly and micelle formation of OAPDMA. While specific quantitative data for OAPDMA remains largely unpublished in public literature, this document provides a comprehensive roadmap for its characterization.

Oleamidopropyl Dimethylamine: A Molecular Portrait

This compound, with the chemical formula C₂₃H₄₆N₂O, is an amphiphilic molecule featuring a long, hydrophobic oleyl tail derived from oleic acid and a hydrophilic dimethylaminopropylamine head group.[1] This structure imparts its surface-active properties.[1][2] The defining characteristic of OAPDMA is its tertiary amine, which can be protonated in acidic conditions, rendering the head group cationic and significantly influencing its solubility and self-assembly behavior.[1] In alkaline or neutral conditions, the amine group is largely deprotonated and less hydrophilic. This pH-dependent charge is the primary driver for its tunable aggregation in solution.

The Fundamentals of Micellization

The formation of micelles is a spontaneous process driven by the hydrophobic effect, where nonpolar molecules or parts of molecules aggregate in an aqueous environment to minimize their contact with water. This process is thermodynamically governed by the change in Gibbs free energy (ΔG). Micellization is characterized by the Critical Micelle Concentration (CMC) , the concentration of surfactant above which micelles form.[4] Key thermodynamic parameters that describe micellization include:

  • Gibbs Free Energy of Micellization (ΔGmic): A negative value indicates a spontaneous process.

  • Enthalpy of Micellization (ΔHmic): Can be endothermic or exothermic, providing insight into the bonding and structural changes during micelle formation.[5][6]

  • Entropy of Micellization (ΔSmic): Often positive and a major driving force, reflecting the increased disorder of water molecules released from the hydrophobic tails.[5][6]

The self-assembly of surfactants like OAPDMA is influenced by several factors:

  • pH: As the primary stimulus for OAPDMA, pH will dictate the degree of protonation of the head group, affecting electrostatic repulsion and, consequently, the CMC and micelle structure.

  • Temperature: Temperature can affect both the hydrophobic interactions and the hydration of the hydrophilic head groups, often leading to a non-monotonic relationship with the CMC.[7]

  • Ionic Strength: The presence of electrolytes can screen the electrostatic repulsion between charged head groups, typically leading to a lower CMC and larger aggregation numbers.

Experimental Protocols for Characterizing OAPDMA Micelles

A multi-faceted approach employing various analytical techniques is essential for a thorough characterization of OAPDMA's micellar properties.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. Several methods can be employed for its determination.

  • Principle: This method relies on the principle that surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. Once micelles form, the concentration of free surfactant monomers in the bulk solution remains relatively constant, leading to a plateau or a distinct change in the slope of the surface tension versus surfactant concentration plot.

  • Methodology:

    • Prepare a series of OAPDMA solutions of varying concentrations in the desired aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffers to control pH).

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot the surface tension as a function of the logarithm of OAPDMA concentration.

    • The CMC is determined from the intersection of the two linear regions of the plot.

  • Data Presentation:

pHTemperature (°C)Ionic Strength (M)CMC (M) - Hypothetical
4.02501.0 x 10⁻⁴
7.02505.0 x 10⁻⁴
4.03501.2 x 10⁻⁴
4.0250.18.0 x 10⁻⁵
  • Principle: The fluorescent probe pyrene (B120774) exhibits a high sensitivity to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core of the micelles, experiencing a nonpolar environment. This change is reflected in the fine structure of its emission spectrum, particularly the ratio of the first and third vibronic peaks (I₁/I₃).

  • Methodology:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of OAPDMA solutions at different concentrations in the desired buffer.

    • Add a small aliquot of the pyrene stock solution to each OAPDMA solution to achieve a final pyrene concentration in the micromolar range. Ensure the solvent from the pyrene stock is minimal to not affect micellization.

    • Allow the solutions to equilibrate.

    • Measure the fluorescence emission spectra of pyrene (excitation wavelength typically around 335 nm) for each sample.

    • Calculate the I₁/I₃ ratio from the emission spectra.

    • Plot the I₁/I₃ ratio as a function of OAPDMA concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

  • Data Presentation:

pHTemperature (°C)Ionic Strength (M)CMC (M) from I₁/I₃ - Hypothetical
4.02501.1 x 10⁻⁴
7.02504.8 x 10⁻⁴
Determination of Micelle Size and Aggregation Number
  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.

  • Methodology:

    • Prepare OAPDMA solutions at concentrations above the CMC in the desired filtered buffer.

    • Filter the solutions through a microporous filter (e.g., 0.22 µm) to remove dust and other large aggregates.

    • Place the sample in a DLS instrument and allow it to thermally equilibrate.

    • Perform the DLS measurement to obtain the correlation function, from which the hydrodynamic radius and polydispersity index (PDI) are calculated.

  • Data Presentation:

OAPDMA Conc. (M)pHTemperature (°C)Hydrodynamic Radius (nm) - HypotheticalPDI - Hypothetical
1.0 x 10⁻³4.0255.20.15
1.0 x 10⁻³7.0258.50.25
  • Principle: This technique involves a fluorescent probe that is incorporated into the micelles and a quencher that resides in the aqueous phase or partitions between the micelles and the aqueous phase. The quenching of the probe's fluorescence follows a specific kinetic model that depends on the number of quencher molecules per micelle, which in turn is related to the aggregation number.

  • Methodology:

    • Prepare OAPDMA solutions above the CMC containing a fluorescent probe (e.g., pyrene or ruthenium complexes) and a quencher (e.g., cetylpyridinium (B1207926) chloride).

    • Measure the fluorescence decay of the probe in the absence and presence of the quencher using a time-resolved fluorometer.

    • Analyze the decay kinetics using appropriate models (e.g., the Infelta-Tachiya model) to determine the aggregation number.

  • Data Presentation:

OAPDMA Conc. (M)pHTemperature (°C)Aggregation Number (Nagg) - Hypothetical
1.0 x 10⁻³4.02560
1.0 x 10⁻³7.02595
Thermodynamic Characterization
  • Principle: ITC directly measures the heat changes associated with molecular interactions. For micellization, this involves titrating a concentrated surfactant solution into a buffer, or vice versa. The heat change upon each injection is measured, and the resulting thermogram provides information on the enthalpy of micellization (ΔHmic) and the CMC.

  • Methodology:

    • Fill the ITC sample cell with the desired buffer and the injection syringe with a concentrated solution of OAPDMA (well above its expected CMC).

    • Perform a series of small injections of the OAPDMA solution into the buffer while monitoring the heat evolved or absorbed.

    • The resulting titration curve will show a characteristic shape, with the inflection point corresponding to the CMC and the magnitude of the heat changes related to the enthalpy of micellization.

    • From the CMC and ΔHmic, the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can be calculated.

  • Data Presentation:

ParameterValue at pH 4.0, 25°C - HypotheticalValue at pH 7.0, 25°C - Hypothetical
CMC (M)1.05 x 10⁻⁴4.9 x 10⁻⁴
ΔHmic (kJ/mol)-5.2-8.1
ΔGmic (kJ/mol)-25.8-22.1
TΔSmic (kJ/mol)20.614.0

Visualizing the Self-Assembly of OAPDMA

dot

SelfAssembly cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 7) Monomer+ Protonated Monomer Micelle+ Cationic Micelle Monomer+->Micelle+ [OAPDMA] > CMC Micelle+->Monomer+ Dilution Aggregate Larger Aggregates pH_increase pH Increase (Deprotonation) Micelle+->pH_increase Monomer Deprotonated Monomer Monomer->Aggregate [OAPDMA] > CMC Aggregate->Monomer Dilution pH_decrease pH Decrease (Protonation) Aggregate->pH_decrease pH_decrease->Micelle+ pH_increase->Aggregate

Caption: pH-dependent self-assembly of OAPDMA.

dot

CMC_Determination_Workflow prep Prepare OAPDMA solutions of varying concentrations measurement Measure physical property (e.g., Surface Tension, Fluorescence) prep->measurement plot Plot property vs. log[OAPDMA] measurement->plot analysis Identify inflection point plot->analysis cmc Determine CMC analysis->cmc

Caption: Experimental workflow for CMC determination.

dot

Thermodynamics deltaG ΔG = ΔH - TΔS spontaneous Spontaneous Micellization (ΔG < 0) deltaG->spontaneous deltaH ΔH (Enthalpy Change) deltaH->deltaG deltaS ΔS (Entropy Change) deltaS->deltaG hydrophobic Hydrophobic Effect (Major driver for positive ΔS) hydrophobic->deltaS

Caption: Thermodynamic relationships in micellization.

Conclusion and Future Perspectives

This compound stands as a prime example of a stimuli-responsive surfactant with significant potential in advanced formulations. Its pH-dependent self-assembly is key to its functionality. This guide has outlined the necessary experimental framework to comprehensively characterize its micellar behavior. The significant gap in publicly available quantitative data for OAPDMA highlights a clear opportunity for future research. Such studies would not only provide valuable data for formulators but also contribute to a deeper fundamental understanding of the self-assembly of amidoamine-based surfactants. The protocols and methodologies detailed herein provide a robust starting point for any researcher venturing into the fascinating world of OAPDMA's solution behavior.

References

In Vitro Cytotoxicity Profile of Oleamidopropyl Dimethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant and emulsifier predominantly used in cosmetic and personal care products, such as hair conditioners and lotions.[1][2] While its primary function is to condition hair and skin by reducing static and improving texture, concerns have been raised regarding its potential for inducing contact sensitization.[3][4][5] This technical guide provides a comprehensive overview of the known properties of Oleamidopropyl dimethylamine, addresses the significant gap in publicly available in vitro cytotoxicity data, and outlines the standard experimental protocols that would be employed to establish such a profile. Due to the scarcity of direct quantitative cytotoxicity studies on this specific compound, this document focuses on providing the necessary framework for its evaluation, drawing parallels with related compounds and standard toxicological methodologies.

Introduction to this compound

This compound is a fatty acid amidoamine synthesized through the amidization of oleic acid with 3-dimethylaminopropylamine (B130723) (DMAPA).[4][6] Its amphiphilic molecular structure, featuring a hydrophobic oleic acid tail and a hydrophilic dimethylaminopropylamine head, allows it to function effectively as a surfactant at oil-water interfaces.[6]

Chemical Properties:

  • Molecular Formula: C23H46N2O[1][7]

  • Molecular Weight: 366.6 g/mol [7]

  • Function in Cosmetics: Antistatic agent, emulsifier.[1][8]

A primary concern associated with this compound is its potential to cause allergic contact dermatitis.[3] This is often linked to the presence of unreacted starting materials, particularly DMAPA, which is a known sensitizer.[4][9] The synthesis process, while generally clean, can leave residual impurities that contribute to the toxicological profile of the final product.[5]

Current State of In Vitro Cytotoxicity Data

The cytotoxicity of surfactants, in general, is attributed to their ability to disrupt cell membranes.[10] This interaction is dependent on the surfactant's properties, such as its critical micellar concentration (CMC).[10] Cell viability can be compromised at concentrations below the CMC as surfactant monomers incorporate into the cell membrane, impairing its barrier function.[10] Cell lysis, a more severe outcome, typically occurs at or near the CMC.[10] Given its chemical nature, it is plausible that this compound exerts cytotoxic effects through similar membrane-disrupting mechanisms.

Standardized Experimental Protocols for In Vitro Cytotoxicity Assessment

To determine the in vitro cytotoxicity profile of a compound like this compound, a battery of standardized assays would be employed. These assays measure different cellular endpoints, providing a comprehensive view of the compound's potential toxicity. The following are detailed methodologies for key experiments.

Cell Culture and Exposure
  • Cell Lines: A panel of relevant cell lines should be used, such as human keratinocytes (HaCaT), human dermal fibroblasts (HDF), and a model cancer cell line like B16 melanoma cells.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations for testing.

  • Exposure: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of the test compound. Control wells include untreated cells and cells treated with the vehicle solvent. The exposure duration is typically 24 to 72 hours.

Cell Viability and Cytotoxicity Assays

Several assays are used to measure the effects of the test compound on cell health.

  • Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of living cells.[12]

  • Protocol:

    • After the exposure period, 50 µL of a 5 mg/mL MTT solution in PBS is added to each well.[13]

    • The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.[12][13]

    • The culture medium containing MTT is removed, and 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[13][14]

    • The plate is shaken for 15 minutes to ensure complete dissolution.[13]

    • The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.[11][13]

  • Principle: This assay quantifies cell membrane damage by measuring the activity of LDH, a stable cytoplasmic enzyme that is released into the culture medium upon cell lysis.[15] The released LDH catalyzes a reaction that results in a colored product (formazan), the amount of which is proportional to the number of damaged cells.[15][16]

  • Protocol:

    • Following compound exposure, the 96-well plate is centrifuged.

    • A portion of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • The LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) is added to each well with the supernatant.

    • The plate is incubated at room temperature for approximately 30 minutes, protected from light.[17]

    • The absorbance is measured at 490 nm using a microplate reader.[17]

    • Controls for maximum LDH release (cells lysed with a detergent like Triton X-100) and spontaneous release (untreated cells) are included to calculate the percentage of cytotoxicity.[17]

  • Principle: This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[18][19] Damage to the cell or lysosomal membranes results in decreased dye uptake.[19][20]

  • Protocol:

    • After treatment, the culture medium is replaced with a medium containing a non-toxic concentration of Neutral Red (e.g., 33 µg/mL).[19]

    • The plate is incubated for 2-3 hours at 37°C.[18][21]

    • The dye-containing medium is removed, and the cells are washed with a wash buffer (e.g., PBS).[22]

    • A destain solution (e.g., 50% ethanol, 1% acetic acid) is added to each well to extract the dye from the lysosomes.[18]

    • The plate is shaken for 10 minutes to ensure complete solubilization of the dye.[20]

    • The absorbance is measured at 540 nm with a microplate reader.[20]

Data Presentation and Interpretation

The quantitative data obtained from these assays are typically used to generate dose-response curves, plotting cell viability against the concentration of this compound. From these curves, the IC50 value can be calculated.

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[11]Cell metabolic activity, an indicator of cell viability.High throughput, sensitive, well-established.[11]Can be affected by changes in cellular metabolism not related to viability; requires a solubilization step.
LDH Assay Measurement of lactate (B86563) dehydrogenase released from cells with damaged plasma membranes.[23]Cell membrane integrity, an indicator of cytotoxicity and cell lysis.Does not damage healthy cells; can be performed on the supernatant without disturbing remaining cells.[16]May not detect early apoptotic events where the membrane is still intact.
Neutral Red Uptake Assay Incorporation and accumulation of Neutral Red dye in the lysosomes of viable cells.[21]Lysosomal integrity, an indicator of cell viability.Sensitive, simple, fast, and yields reproducible results.[22]Can be affected by chemicals that specifically target lysosomal function.[20]

Mandatory Visualizations

Diagrams of Experimental Workflows and Chemical Relationships

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., HaCaT, HDF in 96-well plates) compound_prep 2. Compound Preparation (Serial dilutions of this compound) treatment 3. Cell Treatment (24-72 hour incubation) compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh nru Neutral Red Assay treatment->nru readout 4. Absorbance Reading (Spectrophotometer) mtt->readout ldh->readout nru->readout analysis 5. Data Analysis (Dose-response curves, IC50 calculation) readout->analysis

Caption: General workflow for assessing the in vitro cytotoxicity of a test compound.

Chemical_Relationship Synthesis and Impurity Relationship cluster_synthesis Amidization Reaction oleic_acid Oleic Acid plus + oleic_acid->plus dmapa DMAPA (3-dimethylaminopropylamine) (Known Sensitizer) dmapa->plus oad This compound (Final Product) plus->oad impurity Residual DMAPA (Impurity) oad->impurity contains

Caption: Synthesis of this compound and its relation to the DMAPA impurity.

Potential Signaling Pathways in Surfactant-Induced Cytotoxicity

While specific pathways for this compound are uncharacterized, surfactants can induce cytotoxicity through several general mechanisms:

  • Membrane Disruption: The primary mechanism involves the integration of surfactant monomers into the lipid bilayer, leading to increased permeability, loss of membrane potential, and eventual lysis.[10]

  • Oxidative Stress: Interaction with cell membranes can trigger the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA damage.

  • Inflammatory Pathways: Cell stress and damage can activate signaling cascades like the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[24]

  • Apoptosis/Necrosis: Depending on the concentration and cell type, surfactant-induced damage can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The release of LDH is a key indicator of necrosis.[25]

Conclusion

This compound is an effective cosmetic ingredient whose potential for skin sensitization is a recognized concern. However, a significant gap exists in the scientific literature regarding its specific in vitro cytotoxicity profile on various cell lines. This guide outlines the standard methodologies, including MTT, LDH, and Neutral Red assays, that are essential for establishing a comprehensive toxicological assessment. The generation of quantitative data, such as IC50 values, through these established protocols is a critical step for a thorough risk assessment and for ensuring the safety of cosmetic formulations containing this compound. Further research is strongly encouraged to fill this data gap and to elucidate the specific cellular and molecular mechanisms underlying its potential cytotoxicity.

References

Preliminary Investigation of Oleamidopropyl Dimethylamine in Gene Therapy Concepts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. The safe and efficient delivery of genetic material to target cells remains a critical challenge. Cationic lipids have emerged as a leading non-viral vector for nucleic acid delivery, offering advantages in safety and manufacturing scalability over viral counterparts. This technical guide outlines a preliminary framework for the investigation of Oleamidopropyl Dimethylamine, a cationic amphiphile, as a potential component of lipid nanoparticle (LNP) formulations for gene therapy applications. While traditionally used in the cosmetics industry, its structural characteristics suggest a potential for nucleic acid complexation and cellular delivery. This document provides a comprehensive overview of the proposed experimental workflow, from LNP formulation and characterization to in vitro and in vivo evaluation, drawing upon established protocols for other cationic lipids. Detailed methodologies, data presentation structures, and visual representations of key processes are provided to guide researchers in this exploratory endeavor.

Introduction to Cationic Lipids in Gene Therapy

Cationic lipids are amphiphilic molecules possessing a positively charged headgroup and a hydrophobic tail. This structure allows them to interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) and messenger RNA (mRNA), to form condensed, nanometer-sized complexes known as lipoplexes or as part of more complex lipid nanoparticles (LNPs).[1][2][3] These LNPs protect the nucleic acid cargo from degradation by nucleases and facilitate its entry into cells.[3][4]

The efficacy of a cationic lipid-based delivery system is dependent on several factors, including its ability to:

  • Encapsulate Nucleic Acids: Efficiently condense and protect the genetic payload.[5]

  • Promote Cellular Uptake: Interact with the negatively charged cell membrane to trigger internalization, typically via endocytosis.[6][7]

  • Facilitate Endosomal Escape: Escape from the endosome before the lysosomal degradation of the cargo, a major bottleneck in gene delivery.[1][8]

  • Release the Nucleic Acid: Unpack the genetic material in the cytoplasm for transcription and/or translation.

  • Exhibit Low Toxicity: Minimize adverse cellular effects.[9][10]

This compound, with its tertiary amine headgroup and oleyl chain tail, presents a chemical structure that could potentially fulfill these requirements. The tertiary amine can become protonated in the acidic environment of the endosome, which may aid in endosomal escape.[]

Experimental Workflow for Preliminary Investigation

The following sections detail a proposed experimental workflow to assess the feasibility of using this compound in gene therapy.

Lipid Nanoparticle (LNP) Formulation

The initial step is to formulate LNPs incorporating this compound. A common approach involves the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo, often using a microfluidic device to ensure reproducible and scalable production.[5][12][13]

Experimental Protocol: LNP Formulation via Microfluidic Mixing [12][14]

  • Lipid Stock Preparation:

    • Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to create a lipid stock solution.[14][15] The molar ratios of these components should be systematically varied to optimize the formulation.

  • Nucleic Acid Preparation:

    • Dissolve the nucleic acid (e.g., luciferase-encoding mRNA or a reporter plasmid) in a low pH aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).[14][16]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[12][16] This rapid mixing leads to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[16]

    • Concentrate the LNPs using centrifugal filter units if necessary.[16]

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase OAP_DM Oleamidopropyl Dimethylamine Ethanol Ethanol OAP_DM->Ethanol dissolve Helper Helper Lipid (e.g., DOPE) Helper->Ethanol Chol Cholesterol Chol->Ethanol PEG PEG-Lipid PEG->Ethanol Mixer Microfluidic Mixing Ethanol->Mixer NA Nucleic Acid (mRNA/pDNA) Buffer Aqueous Buffer (pH 4.0) NA->Buffer dissolve Buffer->Mixer Dialysis Dialysis (PBS, pH 7.4) Mixer->Dialysis Purification Concentration & Sterile Filtration Dialysis->Purification Final_LNP LNP Formulation Purification->Final_LNP

LNP Formulation Workflow
Physicochemical Characterization of LNPs

Thorough characterization of the formulated LNPs is crucial to ensure quality and consistency.[5][17]

Table 1: Physicochemical Characterization of Hypothetical this compound LNPs

ParameterMethodHypothetical ValueAcceptance Criteria
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm< 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2< 0.3
Zeta Potential Laser Doppler Electrophoresis+30 to +50 mVPositive charge indicates nucleic acid complexation
Encapsulation Efficiency RiboGreen/PicoGreen Assay> 90%> 85%
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesiclesHomogeneous, non-aggregated particles

Experimental Protocols: LNP Characterization

  • Size and PDI (DLS): Dilute the LNP formulation in PBS and measure the hydrodynamic diameter and polydispersity using a DLS instrument.[5]

  • Zeta Potential: Dilute the LNPs in an appropriate buffer and measure the surface charge using an electrophoretic light scattering instrument.[5]

  • Encapsulation Efficiency: Measure the fluorescence of a nucleic acid-intercalating dye (e.g., RiboGreen for RNA) in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNPs. The difference in fluorescence is used to calculate the percentage of encapsulated nucleic acid.[5]

  • Morphology (Cryo-TEM): Vitrify a thin film of the LNP suspension and image it under cryogenic conditions to visualize the nanoparticle structure.

In Vitro Evaluation

In vitro studies are essential to assess the transfection efficiency and cytotoxicity of the this compound-based LNPs in relevant cell lines.

Transfection Efficiency

Experimental Protocol: In Vitro Transfection [2][18]

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 for general transfection, or a disease-relevant cell line) in a 96-well plate and allow cells to adhere overnight.

  • LNP Treatment: Dilute the LNPs in complete cell culture medium to achieve a range of final nucleic acid concentrations.[2] Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours.

  • Reporter Gene Assay: If using a reporter gene like luciferase, lyse the cells and measure the luciferase activity using a luminometer.[16] If using a fluorescent protein reporter (e.g., GFP), analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry.

Table 2: Hypothetical In Vitro Transfection Efficiency Data

Cell LineNucleic Acid Dose (ng/well)Transfection Efficiency (% GFP+ cells)Mean Fluorescence Intensity (a.u.)
HEK2935035%15,000
10060%45,000
20075%80,000
HepG25020%8,000
10045%25,000
20055%40,000
Cytotoxicity Assessment

Experimental Protocol: MTT Assay for Cell Viability [19][20]

  • Cell Treatment: Treat cells with the LNPs at the same concentrations used for the transfection assay.

  • Incubation: Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Table 3: Hypothetical Cytotoxicity Data (MTT Assay)

Cell LineLNP Concentration (µg/mL)Cell Viability (%)
HEK293198%
592%
1085%
2070%
HepG2199%
595%
1088%
2075%

Cellular Uptake and Endosomal Escape

Understanding the mechanism of cellular entry and subsequent intracellular trafficking is key to optimizing LNP design.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP LNP Endocytosis Endocytosis LNP->Endocytosis Binding Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Nucleic_Acid Nucleic Acid Release Endosomal_Escape->Nucleic_Acid Cytoplasm Cytoplasm Translation Translation (Protein Expression) Nucleic_Acid->Translation

Cellular Uptake and Endosomal Escape Pathway

Experimental Protocol: Cellular Uptake by Flow Cytometry [6][21]

  • Labeling: Label the LNPs with a fluorescent dye (e.g., DiI) or use fluorescently labeled nucleic acid.

  • Treatment: Treat cells with the labeled LNPs for various time points (e.g., 1, 4, 8 hours).

  • Analysis: Harvest the cells, wash to remove non-internalized LNPs, and analyze the cellular fluorescence by flow cytometry to quantify uptake.

Experimental Protocol: Endosomal Escape Visualization [3]

  • Co-localization Study: Transfect cells with a marker for endosomes/lysosomes (e.g., LAMP1-GFP).

  • LNP Treatment: Treat the cells with LNPs containing a fluorescently labeled nucleic acid (e.g., Cy5-mRNA).

  • Imaging: Use confocal microscopy to visualize the localization of the labeled nucleic acid. Co-localization with the endosomal marker will appear as merged signals. The appearance of the nucleic acid signal in the cytoplasm, separate from the endosomal marker, indicates endosomal escape.

In Vivo Evaluation

Promising LNP formulations from in vitro studies should be evaluated in an animal model to assess their biodistribution and efficacy.

Experimental Protocol: In Vivo Biodistribution [16][22][23]

  • Animal Model: Use a suitable animal model, such as BALB/c mice.

  • LNP Administration: Administer the LNPs, carrying a reporter like luciferase mRNA, via the desired route (e.g., intravenous injection).[16]

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 6, 24 hours), anesthetize the mice and perform in vivo bioluminescence imaging to track the location and intensity of protein expression.[16]

  • Ex Vivo Analysis: After the final imaging time point, euthanize the animals, harvest major organs (liver, spleen, lungs, heart, kidneys, brain), and perform ex vivo imaging to quantify the bioluminescence in each organ.[16]

Table 4: Hypothetical In Vivo Biodistribution Data (Luciferase Expression)

OrganTotal Flux (photons/second) at 6 hours post-injection
Liver1 x 10^8
Spleen5 x 10^7
Lungs1 x 10^6
Heart5 x 10^5
Kidneys8 x 10^5
BrainNot detectable

Signaling Pathways in LNP-Mediated Gene Delivery

The introduction of foreign nucleic acids via LNPs can trigger innate immune signaling pathways. Understanding these interactions is crucial for designing safer and more effective vectors.

Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP_NA LNP-Nucleic Acid (in Endosome) TLR Toll-like Receptors (TLR3, 7, 8) LNP_NA->TLR Endosomal Recognition RIGI RIG-I-like Receptors (RIG-I, MDA5) LNP_NA->RIGI Cytosolic Recognition (after escape) Signaling_Cascade Signaling Cascade TLR->Signaling_Cascade RIGI->Signaling_Cascade NFkB NF-κB Signaling_Cascade->NFkB IRF IRF3/7 Signaling_Cascade->IRF Gene_Expression Pro-inflammatory Cytokine & Interferon Gene Expression NFkB->Gene_Expression Translocation IRF->Gene_Expression Translocation

Innate Immune Signaling Pathways

Conclusion

This technical guide provides a foundational framework for the preliminary investigation of this compound as a novel cationic lipid for gene therapy applications. The proposed experimental workflow, encompassing LNP formulation, characterization, and in vitro and in vivo evaluation, is based on established methodologies in the field. The successful execution of these studies will provide critical data on the potential of this compound to serve as a safe and effective component of non-viral gene delivery systems. While the lack of existing data necessitates an exploratory approach, the structural properties of this molecule warrant a thorough investigation. The methodologies and data presentation formats outlined herein are intended to guide researchers in generating robust and comparable results, paving the way for the potential development of new and improved gene therapy vectors.

References

Understanding the Allergenic Potential of Oleamidopropyl Dimethylamine in Laboratory Settings: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleamidopropyl dimethylamine (B145610) (OAPDA) is a cationic surfactant and emulsifying agent prevalent in a variety of personal care products, including shampoos, conditioners, and lotions.[1] While valued for its conditioning properties, clinical evidence has identified OAPDA as a contact allergen, capable of inducing allergic contact dermatitis.[2][3] A significant factor contributing to its allergenic potential is the presence of the impurity 3,3-dimethylaminopropylamine (DMAPA), a known sensitizer (B1316253) and a reactant in the synthesis of OAPDA.[4][5] This technical guide provides a comprehensive overview of the laboratory-based methodologies for assessing the allergenic potential of substances like OAPDA, details the underlying signaling pathways, and presents a framework for interpreting the quantitative data derived from these assays.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The allergenic potential of a chemical is characterized by its ability to induce skin sensitization, a complex immunological process. The Organization for Economic Co-operation and Development (OECD) has established an Adverse Outcome Pathway (AOP) that outlines the key events in skin sensitization. This framework is crucial for understanding the mechanism of action of allergens and for the development of non-animal testing methods.

The AOP for skin sensitization is initiated by the covalent binding of a chemical (hapten) to skin proteins, followed by a cascade of cellular and immune responses culminating in allergic contact dermatitis.

Signaling Pathway of Skin Sensitization

The following diagram illustrates the key events in the AOP for skin sensitization:

AOP_Skin_Sensitization cluster_0 Key Events in Skin Sensitization KE1 KE1: Molecular Initiating Event Covalent Binding to Skin Proteins KE2 KE2: Keratinocyte Activation Inflammatory Cytokine Release KE1->KE2 Haptenated Protein Recognition KE3 KE3: Dendritic Cell Activation and Maturation KE2->KE3 Danger Signals (e.g., IL-1α, IL-18) KE4 KE4: T-Cell Proliferation and Differentiation in Lymph Nodes KE3->KE4 Antigen Presentation AO Adverse Outcome Allergic Contact Dermatitis KE4->AO Elicitation Phase upon Re-exposure

Figure 1: Adverse Outcome Pathway for Skin Sensitization.

Quantitative Assessment of Sensitization Potential

A battery of validated in vivo, in chemico, and in vitro assays are utilized to quantify the sensitizing potential of a chemical. These tests are designed to assess the different key events of the AOP.

In Vivo Assessment: The Murine Local Lymph Node Assay (LLNA)

The LLNA is the traditional animal model for assessing skin sensitization potential. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test chemical. The result is expressed as the Estimated Concentration required to produce a three-fold increase in lymphocyte proliferation (EC3). A lower EC3 value indicates a more potent sensitizer.[6][7]

Table 1: Illustrative LLNA Data for OAPDA and DMAPA

Test SubstanceVehicleEC3 Value (%)Potency Classification
Oleamidopropyl Dimethylamine (OAPDA)Acetone/Olive Oil (4:1)Data not available-
3,3-dimethylaminopropylamine (DMAPA)Acetone/Olive Oil (4:1)Data not available-
Example: Strong SensitizerAcetone/Olive Oil (4:1)0.5Strong
Example: Moderate SensitizerAcetone/Olive Oil (4:1)5.0Moderate
Example: Weak SensitizerAcetone/Olive Oil (4:1)25.0Weak
In Chemico and In Vitro Assessment Methods

In line with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing), a suite of non-animal methods has been developed and validated. These assays target the initial key events of the AOP.

Table 2: Summary of In Chemico and In Vitro Test Methods for Skin Sensitization

AssayOECD TGKey Event AddressedPrincipleQuantitative Endpoint(s)
Direct Peptide Reactivity Assay (DPRA) 442CKE1: Covalent BindingMeasures the depletion of synthetic cysteine- and lysine-containing peptides after incubation with the test chemical.[8]Cysteine and Lysine (B10760008) peptide depletion (%)
KeratinoSens™ 442DKE2: Keratinocyte ActivationA reporter gene assay that measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes.[9][10]EC1.5 (concentration for 1.5-fold induction), Imax (maximum fold induction)
Human Cell Line Activation Test (h-CLAT) 442EKE3: Dendritic Cell ActivationMeasures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) as indicators of dendritic cell activation.[7][11]EC150 (concentration for 150% CD86 expression), EC200 (concentration for 200% CD54 expression)

Table 3: Illustrative In Chemico and In Vitro Data for OAPDA and DMAPA

Test SubstanceDPRA: Cysteine Depletion (%)DPRA: Lysine Depletion (%)KeratinoSens™: EC1.5 (µM)h-CLAT: EC150 (CD86) (µg/mL)h-CLAT: EC200 (CD54) (µg/mL)
This compound (OAPDA)Data not availableData not availableData not availableData not availableData not available
3,3-dimethylaminopropylamine (DMAPA)Data not availableData not availableData not availableData not availableData not available
Example: Positive Result25.515.250100150
Example: Negative Result2.10.5> 1000> 500> 500

Experimental Protocols

Detailed protocols for these assays are available in the respective OECD Test Guidelines. The following provides a summary of the methodologies.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
  • Preparation of Reagents: Synthetic cysteine and lysine peptides are dissolved in a suitable buffer. The test chemical is dissolved in a suitable solvent to achieve a final concentration of 100 mM.

  • Incubation: The test chemical solution is incubated with the peptide solutions for 24 hours at 25°C.

  • Analysis: The concentration of the remaining peptides is determined by high-performance liquid chromatography (HPLC) with UV detection.

  • Data Interpretation: The percentage of peptide depletion is calculated relative to a reference control. The mean cysteine and lysine depletion is used to classify the reactivity of the chemical.

KeratinoSens™ Assay - OECD TG 442D
  • Cell Culture: The KeratinoSens™ cell line, a human keratinocyte cell line containing a luciferase gene under the control of an antioxidant response element (ARE), is cultured to a specific density.

  • Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luminometry: The luciferase activity is measured using a luminometer.

  • Cytotoxicity Assessment: A parallel assay (e.g., MTT) is performed to assess cell viability.

  • Data Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a defined threshold at concentrations that are not cytotoxic. The EC1.5 value is determined.[4]

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
  • Cell Culture: The THP-1 human monocytic leukemia cell line is cultured and maintained.

  • Exposure: The cells are exposed to various concentrations of the test chemical for 24 hours.

  • Staining: The cells are stained with fluorescently labeled antibodies against CD54 and CD86.

  • Flow Cytometry: The expression of CD54 and CD86 is quantified using a flow cytometer.

  • Data Interpretation: A chemical is considered a sensitizer if it induces the expression of CD54 and/or CD86 above a defined threshold. The EC150 and EC200 values are calculated.[7]

Experimental and Logical Workflows

Integrated Testing Strategy (ITS) for Skin Sensitization

A weight-of-evidence approach, integrating data from multiple in chemico and in vitro assays, is recommended for a comprehensive assessment of skin sensitization potential without the use of animals.

ITS_Workflow cluster_1 Integrated Testing Strategy (ITS) Start Test Chemical (e.g., OAPDA) DPRA DPRA (OECD 442C) Key Event 1 Start->DPRA KeratinoSens KeratinoSens™ (OECD 442D) Key Event 2 Start->KeratinoSens hCLAT h-CLAT (OECD 442E) Key Event 3 Start->hCLAT WoE Weight of Evidence Analysis DPRA->WoE KeratinoSens->WoE hCLAT->WoE Conclusion Hazard & Potency Classification WoE->Conclusion

Figure 2: Integrated Testing Strategy Workflow.
Logical Relationship of OAPDA and DMAPA in Sensitization

The allergenic potential of OAPDA is intrinsically linked to the presence of the sensitizing impurity, DMAPA.

OAPDA_DMAPA_Relationship cluster_2 Sensitization Contribution OAPDA This compound (OAPDA) DMAPA 3,3-dimethylaminopropylamine (DMAPA Impurity) OAPDA->DMAPA Contains Sensitization Allergic Contact Dermatitis OAPDA->Sensitization Potential Allergen DMAPA->Sensitization Known Sensitizer

Figure 3: OAPDA and DMAPA Sensitization Relationship.

Conclusion

The assessment of the allergenic potential of this compound in a laboratory setting relies on a multi-faceted approach guided by the AOP for skin sensitization. While specific quantitative data for OAPDA and its primary sensitizing impurity, DMAPA, are not widely available in public literature, the established in vivo, in chemico, and in vitro methodologies provide a robust framework for hazard identification and characterization. An integrated testing strategy, combining data from assays like the DPRA, KeratinoSens™, and h-CLAT, is the recommended approach for a comprehensive and animal-free assessment of skin sensitization potential for cosmetic ingredients and other chemicals. Further research to generate specific quantitative data for OAPDA and DMAPA within these validated non-animal test systems would be highly valuable for refining risk assessments for this commonly used ingredient.

References

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Oleamidopropyl Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Oleamidopropyl Dimethylamine (B145610). Given its nature as a cationic surfactant, this document elucidates the challenges in assigning a fixed HLB value and introduces the concept of an effective, pH-dependent HLB. It details its chemical properties, emulsifying performance, and the experimental protocols used to characterize its behavior in formulations.

Introduction to Oleamidopropyl Dimethylamine

This compound is a synthetic compound derived from oleic acid and 3-(dimethylamino)-1-propylamine.[1] It belongs to the class of fatty acid amidoamines and is characterized by a long, hydrophobic oleyl tail and a hydrophilic tertiary amine headgroup.[1] This amphiphilic structure allows it to function effectively at oil-water interfaces, making it a versatile ingredient in various applications, primarily in the cosmetics and personal care industries.[2][3]

Its primary roles include:

  • Cationic Surfactant and Emulsifier : It reduces the surface tension between oil and water, facilitating the formation of stable emulsions.[1][2] It is particularly effective in creating lamellar gel networks, especially when combined with fatty alcohols, which enhances emulsion stability.[1]

  • Conditioning Agent : In hair care products, it imparts conditioning properties, reducing static and improving combability.[2]

  • Antistatic Agent : Its molecular structure helps in neutralizing static charge on surfaces.[1][3]

While widely used in cosmetics, its application in drug development is limited, with only preliminary explorations into its use for drug delivery systems.[1] It is also recognized as a potential contact allergen in some individuals.[2][4]

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system, originally developed by Griffin, is a semi-empirical scale used to predict the type of emulsion a surfactant is likely to form.[5][6] The scale typically ranges from 0 to 20.

  • Low HLB (0-6) : Surfactants are more lipophilic (oil-soluble) and tend to form water-in-oil (W/O) emulsions.

  • Mid-range HLB (7-9) : These act as wetting and spreading agents.[5]

  • High HLB (8-18) : Surfactants are more hydrophilic (water-soluble) and favor the formation of oil-in-water (O/W) emulsions.[5]

The HLB for non-ionic surfactants can be calculated using methods like Griffin's (based on the molecular weight of the hydrophilic portion) or Davies' (based on summing group numbers for different chemical moieties in the molecule).[5]

The Challenge of Assigning a Fixed HLB to this compound

Assigning a single, fixed HLB value to this compound is problematic due to its cationic and pH-sensitive nature.

  • Limitations of Traditional HLB Systems : The Griffin HLB system was designed for non-ionic surfactants.[5][7] Applying these calculation methods to ionic surfactants often yields non-realistic values and fails to predict their behavior accurately.[7][8]

  • pH-Dependent Hydrophilicity : this compound has a tertiary amine headgroup. In acidic conditions (lower pH), this amine group becomes protonated (R-N(CH₃)₂H⁺), acquiring a positive charge. This protonation significantly increases the hydrophilicity of the headgroup. Conversely, at higher, more alkaline pH, the amine group is largely deprotonated and less hydrophilic. This variability means the molecule does not have a static HLB but rather an "effective HLB" that changes with the pH of the formulation.[9][10]

The diagram below illustrates this pH-dependent equilibrium.

cluster_0 Effect of pH on this compound Low_pH Low pH (Acidic) Structure_Protonated Structure: Protonated (Cationic) R-CONH-(CH₂)₃-N⁺H(CH₃)₂ Low_pH->Structure_Protonated Protonation High_pH High pH (Alkaline) Structure_Deprotonated Structure: Deprotonated (Non-ionic form) R-CONH-(CH₂)₃-N(CH₃)₂ High_pH->Structure_Deprotonated Deprotonation Structure_Protonated->Structure_Deprotonated Increase pH Property_Hydrophilic Property: More Hydrophilic (Higher Effective HLB) Structure_Protonated->Property_Hydrophilic Results in Property_Lipophilic Property: More Lipophilic (Lower Effective HLB) Structure_Deprotonated->Property_Lipophilic Results in

Caption: pH-dependent protonation of this compound and its effect on hydrophilicity.

Quantitative Data and Performance Characteristics

While a specific HLB value cannot be definitively cited, its performance characteristics provide insight into its emulsifying capabilities. It is known to create stable emulsions, often in synergy with other ingredients.

PropertyDescriptionCitation(s)
Chemical Class Cationic Surfactant (Amidoamine)[1][11]
Primary Function Emulsifier, Surfactant, Antistatic Agent, Conditioning Agent[1][2][3]
Physical Form Typically supplied as a liquid or soft solid.
Emulsification System Forms complex bilayer lamellar gel systems, which provides excellent stability to emulsions.[1]
Synergistic Effects Shows enhanced emulsion stability and rheological benefits when combined with fatty alcohols (e.g., cetyl, stearyl alcohol) in ratios from 1:2 to 1:5. This can improve stability by 40-60% compared to single-emulsifier systems.[1]
pH Dependency Emulsifying performance is highly dependent on pH. It is most effective as a cationic emulsifier in acidic to neutral formulations where the amine group is protonated.[9][10]

Experimental Protocols for Determining Effective HLB

For pH-dependent emulsifiers like this compound, the most practical approach is to determine its "effective HLB" under specific formulation conditions (i.e., at a fixed pH). This is typically done by preparing a series of emulsions with a target oil phase and finding the HLB that results in the most stable emulsion.

Protocol: Emulsion Titration to Determine Required HLB (and Effective HLB)

This method involves preparing a series of emulsions of a specific oil phase. Each emulsion is made with a blend of two surfactants—one with a high HLB and one with a low HLB—to create a range of HLB values. The stability of each emulsion is then assessed to find the optimal or "required" HLB (RHLB) for that oil phase.[12][13] To find the effective HLB of this compound, it can be used as one of the surfactants in the blend at a fixed pH.

Materials & Equipment:

  • Oil phase to be emulsified (e.g., mineral oil, argan oil)

  • This compound (Surfactant A)

  • A non-ionic surfactant with a known, different HLB value (Surfactant B)

  • Deionized water, buffered to the desired pH

  • Homogenizer (e.g., rotor-stator or high-pressure)

  • Particle size analyzer (e.g., dynamic light scattering)

  • Microscope

  • Beakers, graduated cylinders, precision balance

Methodology:

  • Prepare Surfactant Blends : Create a series of surfactant blends with varying ratios of Surfactant A (this compound) and Surfactant B to achieve a range of effective HLB values. The total surfactant concentration should be kept constant (e.g., 5% of the total formulation).

  • Prepare Aqueous Phase : Prepare the aqueous phase using deionized water. Adjust and buffer the pH to the desired value for the experiment (e.g., pH 5.5).

  • Emulsion Preparation :

    • For each surfactant blend, heat the oil phase and the surfactant blend together to 70-75°C.

    • Heat the aqueous phase separately to 70-75°C.

    • Slowly add the oil phase to the aqueous phase while mixing with a homogenizer.

    • Homogenize for a set period (e.g., 5 minutes) at a constant speed.

    • Allow the emulsions to cool to room temperature with gentle stirring.

  • Emulsion Stability Assessment :

    • Macroscopic Observation : Visually inspect the emulsions for any signs of phase separation, creaming, or coalescence immediately after preparation and over a set period (e.g., 24 hours, 1 week).

    • Microscopic Analysis : Examine a droplet of each emulsion under a microscope to observe the droplet size distribution and uniformity.

    • Particle Size Analysis : Measure the mean droplet size and polydispersity index (PDI) of each emulsion. The blend that produces the emulsion with the smallest and most uniform droplet size is considered optimal.[13]

  • Determination of Effective HLB : The HLB of the surfactant blend that produces the most stable emulsion is considered the Required HLB (RHLB) of the oil phase at that specific pH. If this compound was one of the surfactants, its effective HLB can be back-calculated from the blend ratio.

The workflow for this protocol is visualized below.

cluster_workflow Experimental Workflow: Determining Effective HLB prep_phase 1. Preparation - Prepare oil phase - Prepare aqueous phase (buffered pH) - Create surfactant blends (varying HLB) emulsify 2. Emulsification - Heat phases to 75°C - Combine and homogenize prep_phase->emulsify cool 3. Cooling - Cool to room temp with gentle stirring emulsify->cool assess 4. Stability Assessment (for each HLB blend) cool->assess observe Macroscopic Observation (Phase Separation) assess->observe Methods microscope Microscopic Analysis (Droplet Uniformity) assess->microscope particle_size Particle Size Analysis (Mean Droplet Size, PDI) assess->particle_size analyze 5. Analysis - Plot stability vs. HLB - Identify minimum droplet size observe->analyze microscope->analyze particle_size->analyze result Result Required HLB of Oil Phase (Effective HLB of Surfactant) analyze->result

Caption: Workflow for the experimental determination of the required HLB of an oil phase.

Relevance to Drug Development

The primary application of this compound remains in the field of cosmetics and personal care.[2][3][11][14] While some research has explored its potential use in drug delivery systems, this area is not well-developed.[1] Its pH-responsive nature could theoretically be exploited for targeted release in environments with different pH values, but this requires substantial further investigation. Due to its classification as a cosmetic ingredient and excipient, there is currently no available research in the public domain linking this compound to specific cellular signaling pathways.

References

Methodological & Application

Protocol for the Formulation of Cationic Nanoparticles using Oleamidopropyl Dimethylamine for Topical siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following protocol is a theoretical guide based on established principles of lipid nanoparticle formulation. As of the date of this document, there are no specific, published research articles or patents detailing the use of Oleamidopropyl dimethylamine (B145610) for the formulation of nanoparticles for drug delivery. Oleamidopropyl dimethylamine is primarily used as a cationic surfactant and emulsifier in cosmetic and personal care products and is a known allergen.[1][2][3] Therefore, the application of these nanoparticles would require extensive safety and efficacy testing. This document is intended for research and development purposes only.

Introduction

This compound is a cationic surfactant widely utilized in the cosmetics industry for its conditioning and emulsifying properties.[1][4][5] Its chemical structure, featuring a hydrophobic oleyl chain and a hydrophilic dimethylamine headgroup, suggests its potential to self-assemble into nanoparticles and to complex with negatively charged molecules such as siRNA. This theoretical protocol outlines a method for the formulation of cationic lipid nanoparticles (LNPs) using this compound as the primary cationic lipid for the potential topical delivery of siRNA. The positive charge imparted by this compound could facilitate electrostatic interactions with the negatively charged cell surfaces of skin keratinocytes, potentially enhancing cellular uptake.[6]

Proposed Application: Topical siRNA Delivery

The primary application envisioned for nanoparticles formulated with this compound is the topical delivery of siRNA to the skin. This could be relevant for treating dermatological conditions by silencing disease-associated genes. The formulation is designed to be compatible with topical application, leveraging the existing use of this compound in skin and hair care products.[1][4]

Materials and Equipment

Lipids and Reagents
ComponentProposed FunctionSupplier Example
This compoundCationic Lipid (for siRNA complexation and cellular uptake)Available from various chemical suppliers
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Helper Lipid (structural stability)Avanti Polar Lipids
CholesterolHelper Lipid (membrane fluidity and stability)Sigma-Aldrich
DMG-PEG 2000PEGylated Lipid (steric stabilization, prevents aggregation)Avanti Polar Lipids
siRNA (targeting a specific gene)Active Pharmaceutical Ingredient (API)Dharmacon, Integrated DNA Technologies
Ethanol (B145695) (200 proof, anhydrous)Solvent for lipidsSigma-Aldrich
Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0)Aqueous phase for siRNA and nanoparticle formationPrepared in-house
Phosphate-Buffered Saline (PBS, pH 7.4)Buffer for dialysis and final formulationThermo Fisher Scientific
Equipment
EquipmentPurpose
Microfluidic Mixing Device (e.g., NanoAssemblr®)Controlled and reproducible nanoparticle formulation
Syringe PumpsPrecise delivery of lipid and aqueous phases
Dynamic Light Scattering (DLS) InstrumentMeasurement of particle size and polydispersity index (PDI)
Zeta Potential AnalyzerMeasurement of surface charge
High-Performance Liquid Chromatography (HPLC) SystemQuantification of lipid and siRNA concentrations
SpectrofluorometerDetermination of siRNA encapsulation efficiency (using a fluorescently labeled siRNA)
Transmission Electron Microscope (TEM)Visualization of nanoparticle morphology
Dialysis Tubing (MWCO 10,000 Da)Removal of ethanol and buffer exchange

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5 in anhydrous ethanol.

    • The total lipid concentration should be between 10-25 mg/mL.

    • Gently warm the solution if necessary to ensure complete dissolution of all lipid components.

  • siRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the lyophilized siRNA in 50 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.1-0.5 mg/mL.

    • Ensure the siRNA is fully dissolved by gentle vortexing.

Nanoparticle Formulation via Microfluidic Mixing

The use of a microfluidic mixing device is proposed for precise control over nanoparticle formation.

  • System Setup:

    • Prime the microfluidic system with ethanol and then with the sodium acetate buffer according to the manufacturer's instructions.

  • Mixing Process:

    • Load the lipid stock solution into one syringe and the siRNA stock solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase to 3:1.

    • Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble into nanoparticles, encapsulating the siRNA.[7]

  • Collection:

    • Collect the resulting nanoparticle suspension from the outlet of the microfluidic device.

Purification and Buffer Exchange
  • Dialysis:

    • Transfer the collected nanoparticle suspension to a dialysis cassette (MWCO 10,000 Da).

    • Dialyze against 1000x volume of PBS (pH 7.4) for at least 6 hours, with buffer changes every 2 hours, to remove the ethanol and exchange the buffer to a physiologically relevant pH.

  • Sterilization:

    • Filter the final nanoparticle suspension through a 0.22 µm sterile syringe filter.

  • Storage:

    • Store the sterile nanoparticle suspension at 4°C.

Characterization of Nanoparticles

A thorough characterization of the formulated nanoparticles is crucial to ensure quality and reproducibility.

ParameterMethodExpected Outcome
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80-150 nmPDI: < 0.2
Zeta Potential Laser Doppler Velocimetry+30 to +50 mV
siRNA Encapsulation Efficiency RiboGreen Assay (or similar fluorescent dye-based assay)> 90%
Morphology Transmission Electron Microscopy (TEM)Spherical, unilamellar vesicles
Stability Monitor size, PDI, and zeta potential over time at 4°CStable for at least 1 month

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation 1. Preparation of Stock Solutions cluster_formulation 2. Nanoparticle Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization prep_lipids Prepare Lipid Stock (this compound, DSPC, Cholesterol, DMG-PEG 2000 in Ethanol) microfluidics Microfluidic Mixing (Aqueous:Ethanol = 3:1) prep_lipids->microfluidics prep_siRNA Prepare siRNA Stock (in Sodium Acetate Buffer, pH 4.0) prep_siRNA->microfluidics dialysis Dialysis against PBS (pH 7.4) microfluidics->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration dls Size and PDI (DLS) filtration->dls zeta Zeta Potential filtration->zeta ee Encapsulation Efficiency filtration->ee tem Morphology (TEM) filtration->tem stability Stability Studies filtration->stability cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp Cationic Nanoparticle (+ charge) cell_membrane Cell Membrane (- charge) lnp->cell_membrane Electrostatic Interaction endosome Endosome cell_membrane->endosome Endocytosis endosomal_escape Endosomal Escape endosome->endosomal_escape risc RISC Loading endosomal_escape->risc siRNA Release mrna_cleavage mRNA Cleavage (Gene Silencing) risc->mrna_cleavage

References

Application Notes and Protocols: Oleamidopropyl Dimethylamine as a Cationic Surfactant in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant belonging to the amidoamine class of compounds. While extensively utilized in the cosmetics industry as an emulsifying and conditioning agent, its application in pharmaceutical drug delivery systems is an emerging area of interest.[1][2][3][4] The inherent positive charge of oleamidopropyl dimethylamine at physiological pH presents a significant advantage for drug delivery design. This cationic nature can facilitate electrostatic interactions with negatively charged biological membranes, potentially enhancing drug permeation and cellular uptake.[5][6] Furthermore, its surfactant properties are crucial for the formulation of stable nano-sized drug carriers such as nanoemulsions and solid lipid nanoparticles (SLNs).[7][8]

These application notes provide a comprehensive overview of the potential use of this compound in the formulation of cationic nanoemulsions and solid lipid nanoparticles for therapeutic applications. The protocols detailed below are based on established methodologies for similar cationic surfactant-based delivery systems and are intended to serve as a foundational guide for researchers.

Application Note 1: Cationic Nanoemulsions for Enhanced Drug Solubilization and Delivery

Cationic nanoemulsions are oil-in-water dispersions with droplet sizes typically ranging from 20 to 200 nm.[9] They are excellent vehicles for improving the solubility and bioavailability of poorly water-soluble drugs.[10][11] The positive surface charge, imparted by surfactants like this compound, can improve the stability of the emulsion and enhance its interaction with biological surfaces.[12][13]

Potential Advantages:

  • Increased Bioavailability: The small droplet size provides a large surface area for drug absorption.[11]

  • Enhanced Permeation: The cationic charge can promote interaction with and permeation through mucosal surfaces.[5]

  • Improved Drug Stability: Encapsulation within the oil droplets can protect the drug from enzymatic degradation.[11]

  • Targeted Delivery: The positive charge can be exploited for passive targeting to negatively charged tissues, such as tumor vasculature.

Quantitative Data Summary: Cationic Nanoemulsion Formulation

The following table summarizes typical physicochemical characteristics of a model cationic nanoemulsion formulated with an amidoamine-based surfactant.

ParameterFormulation A (Low Surfactant)Formulation B (High Surfactant)
Composition
Oil Phase (e.g., Miglyol 812)10% (w/w)10% (w/w)
This compound1.5% (w/w)3.0% (w/w)
Co-surfactant (e.g., Poloxamer 188)1.0% (w/w)1.0% (w/w)
Aqueous Phase (e.g., pH 5.5 Acetate Buffer)to 100%to 100%
Physicochemical Properties
Mean Particle Size (nm)150 ± 5.2110 ± 4.1
Polydispersity Index (PDI)0.18 ± 0.020.15 ± 0.01
Zeta Potential (mV)+35.6 ± 2.1+45.2 ± 1.8
Encapsulation Efficiency (%)> 95%> 98%
Drug Loading (%)0.5%0.5%

Application Note 2: Cationic Solid Lipid Nanoparticles (SLNs) for Controlled Release

Cationic SLNs are colloidal carriers composed of a solid lipid core stabilized by a surfactant shell.[14] They combine the advantages of polymeric nanoparticles, liposomes, and emulsions. The solid matrix allows for controlled and sustained drug release, making them suitable for chronic therapies. The use of this compound as a cationic surfactant can enhance the stability and cellular uptake of these nanoparticles.[15]

Potential Advantages:

  • Controlled Drug Release: The solid lipid matrix provides a barrier to rapid drug diffusion.

  • Biocompatibility and Biodegradability: Often formulated with physiological lipids.[15]

  • Protection of Labile Drugs: The solid core can protect encapsulated drugs from chemical and enzymatic degradation.

  • Versatility: Can encapsulate both lipophilic and hydrophilic drugs.

Quantitative Data Summary: Cationic Solid Lipid Nanoparticle Formulation

The following table presents representative data for a model cationic SLN formulation.

ParameterFormulation C (Low Surfactant)Formulation D (High Surfactant)
Composition
Solid Lipid (e.g., Compritol 888 ATO)5% (w/w)5% (w/w)
This compound1.0% (w/w)2.5% (w/w)
Co-surfactant (e.g., Tween 80)1.0% (w/w)1.0% (w/w)
Aqueous Phase (e.g., Deionized Water)to 100%to 100%
Physicochemical Properties
Mean Particle Size (nm)180 ± 6.8130 ± 5.5
Polydispersity Index (PDI)0.25 ± 0.030.20 ± 0.02
Zeta Potential (mV)+30.1 ± 2.5+42.8 ± 2.0
Encapsulation Efficiency (%)> 90%> 95%
Drug Loading (%)1.0%1.0%

Experimental Protocols

Protocol 1: Preparation of Cationic Nanoemulsion by High-Pressure Homogenization

This protocol describes the formulation of a cationic oil-in-water nanoemulsion using a high-energy emulsification method.

Materials:

  • Oil Phase: Medium-chain triglycerides (e.g., Miglyol 812)

  • Cationic Surfactant: this compound

  • Co-surfactant/Stabilizer: Poloxamer 188

  • Aqueous Phase: Acetate buffer (pH 5.5) or deionized water

  • Active Pharmaceutical Ingredient (API): Lipophilic drug

Procedure:

  • Preparation of Oil Phase: Dissolve the lipophilic API and this compound in the oil phase. Gently heat (if necessary) to ensure complete dissolution.

  • Preparation of Aqueous Phase: Dissolve the co-surfactant (Poloxamer 188) in the aqueous phase.

  • Pre-emulsification: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) using a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 1000 bar) for a set number of cycles (e.g., 5-10 cycles).

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Storage: Store the nanoemulsion in a sealed container at 4°C.

G cluster_prep Phase Preparation oil_phase 1. Prepare Oil Phase (Oil + API + this compound) pre_emulsion 3. Pre-emulsification (High-Shear Mixing) oil_phase->pre_emulsion aq_phase 2. Prepare Aqueous Phase (Water + Co-surfactant) aq_phase->pre_emulsion homogenization 4. High-Pressure Homogenization pre_emulsion->homogenization Coarse Emulsion cooling 5. Cooling homogenization->cooling Nanoemulsion storage 6. Storage cooling->storage

Workflow for Cationic Nanoemulsion Preparation.
Protocol 2: Preparation of Cationic Solid Lipid Nanoparticles by Hot Homogenization

This protocol details the preparation of cationic SLNs suitable for controlled drug release.

Materials:

  • Solid Lipid: Glyceryl behenate (B1239552) (e.g., Compritol 888 ATO)

  • Cationic Surfactant: this compound

  • Co-surfactant: Polysorbate 80 (Tween 80)

  • Aqueous Phase: Deionized water

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 10°C above its melting point. Dissolve the API in the molten lipid.

  • Preparation of Aqueous Phase: Heat the aqueous phase containing this compound and the co-surfactant to the same temperature as the lipid phase.

  • Hot Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a hot pre-emulsion.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined period (e.g., 5 minutes) to reduce the particle size.

  • Cooling and Nanocrystallization: Transfer the hot nanoemulsion to an ice bath and stir gently until it cools down to room temperature, allowing the lipid to recrystallize and form SLNs.

  • Storage: Store the SLN dispersion at 4°C.

G cluster_prep Phase Preparation (Heated) lipid_phase 1. Prepare Lipid Phase (Molten Lipid + API) hot_homogenization 3. Hot Homogenization lipid_phase->hot_homogenization aq_phase 2. Prepare Aqueous Phase (Water + Surfactants) aq_phase->hot_homogenization ultrasonication 4. Ultrasonication hot_homogenization->ultrasonication Hot Pre-emulsion cooling 5. Cooling & Nanocrystallization ultrasonication->cooling Hot Nanoemulsion storage 6. Storage cooling->storage SLN Dispersion

Workflow for Cationic SLN Preparation.
Protocol 3: Characterization of Nanoparticle Formulations

This protocol outlines the key characterization techniques to assess the quality of the prepared nanoformulations.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle dispersion with an appropriate medium (e.g., deionized water or the original aqueous phase).

    • Transfer the diluted sample to the appropriate cuvette (disposable sizing cuvette for size and PDI, folded capillary cell for zeta potential).

    • Perform measurements at a constant temperature (e.g., 25°C).

    • Record the Z-average diameter, PDI, and zeta potential. Perform measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultracentrifugation or centrifugal filter devices (e.g., Amicon Ultra).

  • Procedure:

    • Separate the unencapsulated (free) drug from the nanoparticle dispersion by centrifuging the sample in a centrifugal filter unit at high speed.

    • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis bag diffusion technique.

  • Procedure:

    • Transfer a known volume of the nanoparticle formulation into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected aliquots using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time.

G cluster_char Characterization cluster_ee_dl_steps EE & DL Protocol start Nanoparticle Formulation size_zeta 1. Particle Size, PDI, & Zeta Potential (DLS) start->size_zeta ee_dl 2. Encapsulation Efficiency & Drug Loading start->ee_dl release 3. In Vitro Drug Release start->release separation Separate Free Drug ee_dl->separation quantification Quantify Free Drug separation->quantification calculation Calculate EE & DL quantification->calculation

Workflow for Nanoparticle Characterization.

Concluding Remarks

This compound, as a representative amidoamine cationic surfactant, holds promise for the development of novel drug delivery systems. Its ability to form stable, positively charged nanoparticles can be leveraged to enhance the delivery of a wide range of therapeutic agents. The protocols provided herein offer a starting point for the formulation and characterization of such systems. Researchers should note that formulation parameters, including the concentration of the surfactant, oil/lipid type, and processing conditions, will require optimization for each specific drug candidate to achieve the desired physicochemical properties and therapeutic outcomes. Further in-vitro and in-vivo studies are necessary to fully elucidate the efficacy and safety of this compound-based drug delivery systems.

References

Application of Oleamidopropyl Dimethylamine in Topical Microemulsion Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant and emulsifying agent commonly utilized in personal care products for its conditioning and texture-enhancing properties.[1][2][3] Its amphiphilic nature, characterized by a hydrophobic oleyl tail and a hydrophilic dimethylamine head group, makes it a candidate for the formulation of topical drug delivery systems, specifically oil-in-water (o/w) microemulsions. Microemulsions are thermodynamically stable, optically transparent, and low-viscosity systems of oil, water, and surfactants, capable of enhancing the solubilization and skin penetration of various therapeutic agents.[4][5][6]

This document provides detailed application notes and protocols for the potential use of Oleamidopropyl dimethylamine in the development of topical microemulsion formulations. It is important to note that while this compound is widely used in cosmetics, its application in pharmaceutical microemulsions for drug delivery is an area of ongoing research. Furthermore, this compound has been identified as a potential cause of allergic contact dermatitis in sensitive individuals, a factor that must be carefully considered during formulation development.[1][7][8][9]

Physicochemical Properties and Role in Microemulsions

As a cationic surfactant, this compound can play a crucial role in the formation and stabilization of o/w microemulsions. Its primary functions in such a system would be:

  • Reduction of Interfacial Tension: By positioning itself at the oil-water interface, it lowers the interfacial tension, facilitating the spontaneous formation of micro-droplets.

  • Imparting a Positive Charge: The cationic nature of the molecule results in a positive zeta potential on the surface of the oil droplets. This electrostatic repulsion between droplets contributes to the stability of the microemulsion, preventing coalescence.

  • Enhanced Skin Interaction: The positive charge may promote interaction with the negatively charged skin surface, potentially enhancing the penetration of the encapsulated drug.

Data Presentation: Typical Characterization of Topical Microemulsions

The following tables summarize the typical quantitative data obtained during the characterization of topical microemulsions. The values presented are indicative and will vary depending on the specific composition of the formulation.

Table 1: Physicochemical Characterization of a Hypothetical this compound-Based Microemulsion

ParameterTypical Range/ValueMethod of AnalysisSignificance
Appearance Transparent, clear to slightly opalescent liquidVisual InspectionIndicates the formation of a microemulsion rather than a coarse emulsion.
pH 4.5 - 6.5pH meterCompatibility with skin pH to minimize irritation.
Droplet Size 10 - 100 nmDynamic Light Scattering (DLS)Small droplet size provides a large surface area for drug release and enhances skin penetration.
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)A low PDI indicates a narrow and uniform droplet size distribution, contributing to stability.
Zeta Potential +30 to +60 mVElectrophoretic Light Scattering (ELS)A high positive zeta potential indicates good electrostatic stability of the microemulsion.
Viscosity 10 - 100 cPViscometer/RheometerLow viscosity ensures ease of application and spreadability.
Drug Content 95% - 105% of theoreticalHigh-Performance Liquid Chromatography (HPLC)Ensures accurate dosage and formulation consistency.

Table 2: In Vitro Performance of a Hypothetical Drug-Loaded Microemulsion

ParameterTypical ResultsMethod of AnalysisSignificance
Drug Release Profile Sustained release over 8-12 hoursFranz Diffusion Cell with a synthetic membraneCharacterizes the rate and mechanism of drug release from the formulation.
Skin Permeation Flux Varies depending on the drug and formulationFranz Diffusion Cell with ex vivo skinQuantifies the rate of drug penetration through the skin, indicating potential bioavailability.
Stability No significant change in droplet size, pH, or drug content over 3-6 months at various storage conditionsStability chambers, DLS, pH meter, HPLCEnsures the formulation maintains its quality and efficacy over its shelf life.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a topical microemulsion potentially incorporating this compound.

Protocol 1: Preparation of an Oil-in-Water (o/w) Microemulsion

This protocol describes the spontaneous emulsification method, which is a common technique for preparing microemulsions.[4]

Materials:

  • Oil Phase: e.g., Isopropyl myristate, Oleic acid

  • Aqueous Phase: Purified water

  • Surfactant: this compound

  • Co-surfactant: e.g., Ethanol, Propylene glycol, Transcutol®

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Preparation of the Oil Phase: The API is accurately weighed and dissolved in the selected oil phase with gentle stirring until a clear solution is obtained.

  • Preparation of the Surfactant/Co-surfactant (S/CoS) Mixture: this compound (surfactant) and the chosen co-surfactant are mixed in a predetermined ratio (e.g., 1:1, 2:1, 3:1 by weight).

  • Formation of the Microemulsion Pre-concentrate: The oil phase containing the API is added to the S/CoS mixture and stirred until a homogenous and transparent solution is formed.

  • Titration with Aqueous Phase: The aqueous phase (purified water) is added dropwise to the oil-S/CoS mixture under constant, gentle magnetic stirring.

  • Observation: The mixture is continuously observed for transparency. The endpoint is reached when a clear, transparent, and low-viscosity microemulsion is formed.

  • Equilibration: The final formulation is allowed to equilibrate at room temperature for at least 24 hours before further characterization.

Protocol 2: Characterization of the Microemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the microemulsion with purified water to an appropriate scattering intensity.

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Perform the measurement at a constant temperature (e.g., 25°C).

    • Record the average droplet size (Z-average) and the PDI.

2. Zeta Potential Measurement:

  • Instrument: Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the microemulsion with purified water.

    • Inject the sample into the specific folded capillary cell.

    • Apply an electric field and measure the electrophoretic mobility of the droplets.

    • The instrument software calculates the zeta potential from the mobility.

3. In Vitro Drug Release Study:

  • Apparatus: Franz diffusion cell.

  • Membrane: Synthetic membrane (e.g., cellulose (B213188) acetate) or excised animal skin.

  • Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, maintained at 32 ± 0.5°C.

  • Procedure:

    • Mount the membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment (if using skin).

    • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped.

    • Apply a known quantity of the drug-loaded microemulsion to the membrane in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC).

Mandatory Visualizations

Experimental Workflow for Microemulsion Formulation and Characterization

G cluster_prep Microemulsion Preparation cluster_form Formulation Steps cluster_char Characterization A Oil Phase + API D Mix A and B to form pre-concentrate A->D B Surfactant (this compound) + Co-surfactant B->D C Aqueous Phase E Titrate with C C->E D->E F Formation of o/w Microemulsion E->F G Droplet Size & PDI (DLS) F->G H Zeta Potential (ELS) F->H I In Vitro Drug Release (Franz Cell) F->I J Stability Studies F->J G cluster_skin Skin Barrier cluster_immune Immune Response SC Stratum Corneum V_Epidermis Viable Epidermis SC->V_Epidermis LC Langerhans Cells V_Epidermis->LC Haptenization & Uptake TC T-Cells LC->TC Antigen Presentation Cytokines Pro-inflammatory Cytokines TC->Cytokines Activation & Release Inflammation Inflammation (Redness, Itching) Cytokines->Inflammation OAP_DMA This compound OAP_DMA->SC Penetration

References

Step-by-step guide for Oleamidopropyl dimethylamine-mediated gene transfection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Cationic Lipid-Mediated Gene Transfection

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request specified a step-by-step guide for Oleamidopropyl dimethylamine-mediated gene transfection. However, a thorough review of the scientific literature did not yield established protocols for the use of Oleamidopropyl dimethylamine (B145610) as a primary reagent for gene transfection. This compound is more commonly documented as a cationic emulsifier in cosmetics. Therefore, this document provides a comprehensive guide on the principles and methodologies of cationic lipid-mediated gene transfection, a well-established and relevant technology. The protocols and data presented herein are representative of commonly used cationic lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) and their formulation into lipid nanoparticles (LNPs).

Introduction to Cationic Lipid-Mediated Gene Transfection

Cationic lipid-mediated transfection is a widely used non-viral method for delivering nucleic acids (e.g., plasmid DNA, mRNA, siRNA) into eukaryotic cells.[1] The principle of this technique lies in the electrostatic interaction between the positively charged headgroups of the cationic lipids and the negatively charged phosphate (B84403) backbone of the nucleic acids.[1][2] This interaction leads to the spontaneous self-assembly of the lipid and nucleic acid into condensed, positively charged complexes known as lipoplexes or lipid nanoparticles (LNPs).[1][2]

These nanoparticles protect the nucleic acid cargo from degradation by nucleases and facilitate its entry into cells.[2][3] The net positive charge of the LNPs promotes binding to the negatively charged cell surface, and cellular uptake is primarily mediated by endocytosis.[1][4] Once inside the cell, the cationic lipids can facilitate the release of the nucleic acid from the endosome into the cytoplasm, a critical step for its function.[4][5][6] The formulation of these LNPs often includes helper lipids, cholesterol, and PEGylated lipids to improve stability, transfection efficiency, and in vivo performance.[7][8]

Data Presentation: Physicochemical Properties and Transfection Efficiencies of Cationic Lipid Formulations

The composition and physicochemical properties of lipid nanoparticles are critical determinants of their transfection efficiency and safety. The following tables summarize quantitative data from various studies on cationic lipid-based formulations.

Table 1: Composition and Physicochemical Properties of Cationic Lipid Nanoparticles

Cationic LipidHelper Lipid(s)Molar Ratio (Cationic:Helper:Cholesterol:PEG)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAPCholesterol1:1, 2:1, or 3:1Not SpecifiedNot SpecifiedNot Specified[9]
DC-CholDOPE1:2 (for pDNA), 1:1 (for siRNA)Not SpecifiedNot SpecifiedNot Specified[10]
Cationic StearamideNot SpecifiedNot Specified173.6 ± 13.91+36.5 ± 0.06Not Specified[11]
Ionizable LipidDSPC, Cholesterol, PEG-lipid50:10:38.5:1.5~50-58Not Specified>85%[12][13]
DOTAPProtamine, PLGANot SpecifiedNot Specified+52 to +60Not Specified[14]
DLin-MC3-DMADSPC, Cholesterol, DMG-PEG200050:10:38.5:1.5~117Not Specified>85%[13]
ALC-0315DSPC, Cholesterol, DMG-PEG200050:10:38.5:1.5~133Not Specified>85%[13]

Table 2: Transfection Efficiency of Cationic Lipid Formulations

Cationic LipidNucleic AcidCell Line(s)Transfection EfficiencyKey FindingsReference
DOTAP/CholesterolmRNA (GFP)Not Specified~49.4%Optimal at 1:3 molar ratio and 62.5 µM lipid concentration.[9]
DOPE/DC-CholmRNA (Luciferase)Ovarian Cancer Cells9.4 times baselineOptimized formulation showed 62% encapsulation efficiency.[15]
Cationic StearamidepDNA (GFP)L929 Fibroblast~70%High cell viability was achieved with optimized formulation.[11]
DOTAP-based hybrid NPspDNA (GFP)HeLa~40%Hybrid nanoparticles showed higher efficiency than LNP alone.[16]
DOTAP/Protamine/PLGApDNAHEK293Up to 85%Efficiency increased with higher cationic lipid concentration.[14]
DOTMA/DODMAsiRNA (Luciferase)SK-HEP-1Highest gene silencingSuperior potency attributed to higher uptake and endosomal escape.[4][5][6][17]

Experimental Protocols

Protocol for Preparation of Cationic Liposomes (Lipid Film Hydration Method)

This protocol describes the preparation of cationic liposomes, such as those containing DOTAP and a helper lipid like DOPE, using the thin-film hydration method followed by sonication.[18][19]

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Glass vials

  • Nitrogen or argon gas stream

  • Vacuum pump

  • Bath sonicator

Procedure:

  • Lipid Preparation: Dissolve the cationic lipid and helper lipid in chloroform to a working concentration of 1-10 mg/mL in separate glass vials.

  • Mixing: Aliquot the desired amounts of each lipid solution into a single glass vial to achieve the desired molar ratio (e.g., 1:1 DOTAP:DOPE). Mix thoroughly.[18]

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to create a thin lipid film on the bottom and sides.

  • Drying: Place the vial under a high vacuum for at least 1-2 hours to remove any residual solvent.[18]

  • Hydration: Add sterile, nuclease-free water or buffer to the dried lipid film. The volume should be calculated to achieve the desired final lipid concentration. Vortex or gently shake the vial to suspend the lipid film, forming multilamellar vesicles.

  • Sonication: To form small unilamellar vesicles, sonicate the lipid suspension in a bath sonicator until the solution becomes clear (typically 2-5 minutes).[18][19]

  • Sterilization (Optional): The liposome (B1194612) solution can be sterilized by passing it through a 0.22 µm filter.[18]

Protocol for Formulation of Lipid Nanoparticles (LNP) for mRNA Delivery

This protocol outlines the formulation of LNPs encapsulating mRNA using a rapid mixing method, which is a common technique for producing LNPs with consistent size and high encapsulation efficiency.[20][21]

Materials:

  • Ionizable cationic lipid, DSPC, Cholesterol, and PEG-lipid

  • Ethanol (B145695)

  • mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device or manual rapid mixing setup

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[7][20][22]

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH aqueous buffer.

  • Mixing and LNP Formation:

    • Using a Microfluidic Mixer: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to the microfluidic mixing device. Set the desired flow rates and initiate mixing. The rapid, controlled mixing within the microfluidic channels causes nanoprecipitation and self-assembly of the LNPs.[3][23]

    • Manual Rapid Mixing: Vigorously pipette or inject the aqueous mRNA solution into the lipid-ethanol solution to ensure rapid and thorough mixing, which promotes LNP assembly.[21]

  • Neutralization and Stabilization: Immediately after mixing, dilute the LNP suspension with a neutral buffer like PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.[20]

  • Purification/Buffer Exchange: Remove the ethanol and unencapsulated mRNA by dialyzing the LNP suspension against PBS overnight or using tangential flow filtration.

  • Characterization: Analyze the LNPs for particle size and zeta potential using Dynamic Light Scattering (DLS), and determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[22]

General Protocol for Cell Transfection with Cationic Lipid-Nucleic Acid Complexes

This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format. Optimization is crucial for each cell type and nucleic acid.[24]

Materials:

  • Adherent cells cultured in 6-well plates (should be 70-90% confluent at the time of transfection)

  • Prepared cationic lipid-nucleic acid complexes (lipoplexes or LNPs)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium (with serum, without antibiotics)

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency on the day of transfection.

  • Complex Formation:

    • In a sterile tube, dilute the nucleic acid (e.g., 2.5 µg of plasmid DNA or mRNA) in serum-free medium.

    • In a separate sterile tube, dilute the cationic lipid reagent in serum-free medium according to the manufacturer's instructions or the optimized lipid-to-nucleic acid ratio.[2][24]

    • Combine the diluted nucleic acid and the diluted lipid reagent. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.[2][24] Do not vortex.

  • Transfection:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells once with serum-free medium or PBS.

    • Add fresh, pre-warmed complete culture medium (can be with or without serum, depending on the cell type's sensitivity) to the cells.

    • Add the lipid-nucleic acid complexes dropwise to the cells.[2]

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The medium can be changed after 4-6 hours if toxicity is a concern.[24]

  • Analysis: After the incubation period, analyze the cells for transgene expression (e.g., via fluorescence microscopy for GFP, luciferase assay, or Western blot) or gene knockdown (e.g., via qRT-PCR).

Visualization of Workflow and Cellular Mechanisms

G Experimental Workflow for Cationic Lipid-Mediated Transfection cluster_prep Lipoplex Preparation cluster_transfection Cell Transfection prep_na 1. Dilute Nucleic Acid (in serum-free medium) mix 3. Combine and Incubate (15-30 min at RT) prep_na->mix prep_lipid 2. Dilute Cationic Lipid (in serum-free medium) prep_lipid->mix add_complex B. Add Lipoplex to Cells mix->add_complex Formed Lipoplex plate_cells A. Plate Cells (24h prior) plate_cells->add_complex incubate C. Incubate (24-72h) add_complex->incubate analyze D. Analyze Gene Expression incubate->analyze

Caption: Workflow for preparing and transfecting cells with cationic lipid-nucleic acid complexes.

G Cellular Uptake and Endosomal Escape of Lipid Nanoparticles cluster_cell Cytoplasm lnp Cationic LNP (+ charge) cell_membrane Cell Membrane (- charge) lnp->cell_membrane Electrostatic Interaction endosome Endosome (Acidification, pH drop) cell_membrane->endosome Endocytosis escape Endosomal Escape endosome->escape Lipid-membrane interaction degradation Lysosomal Degradation endosome->degradation release Nucleic Acid Release escape->release function Translation (mRNA) or NuclearEntry (pDNA) release->function

Caption: Mechanism of LNP cellular uptake, endosomal escape, and nucleic acid release.

Safety and Optimization Considerations

  • Cytotoxicity: High concentrations of cationic lipids can be toxic to cells by disrupting cell membranes. It is essential to determine the optimal lipid concentration that provides high transfection efficiency with minimal cytotoxicity for each cell line.[14]

  • Serum Presence: While some cationic lipid reagents can transfect cells in the presence of serum, the formation of lipid-nucleic acid complexes should always be performed in a serum-free medium. Serum proteins can interfere with complex formation and reduce transfection efficiency.[2][25]

  • Nucleic Acid Quality: The purity of the DNA or RNA is critical for high transfection efficiency. Contaminants such as endotoxins can negatively impact cell viability and transfection outcomes.[2][24]

  • Cell Health and Density: For reproducible results, it is crucial to use healthy, actively dividing cells that are free from contamination. Cell density at the time of transfection can also significantly affect efficiency.[24]

  • Optimization of Ratios: The ratio of cationic lipid to nucleic acid is a critical parameter that needs to be optimized for each cell type and nucleic acid. This ratio affects the charge of the complex, its size, and its efficiency.[2][18][25]

References

Application Notes and Protocols: Amidoamine-Based Cationic Lipids as Surface Modifying Agents for Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface properties of biomaterials are critical determinants of their in vivo performance, influencing interactions with biological systems at the molecular and cellular levels.[1][2] Surface modification is a key strategy to enhance the biocompatibility and functionality of medical devices and drug delivery systems.[2][3] Cationic lipids, characterized by a positively charged headgroup, are pivotal in biomedical applications, particularly for the delivery of nucleic acids like siRNA and mRNA.[4][5] This is due to their ability to form complexes with negatively charged genetic material, facilitating cellular uptake and endosomal escape.[5][6]

While specific literature on the use of oleamidopropyl dimethylamine (B145610) as a surface modifying agent for biomaterials is limited, this document provides comprehensive application notes and protocols based on the broader, well-researched class of amidoamine-based cationic lipids. These lipids share structural similarities with oleamidopropyl dimethylamine and are extensively studied for their role in modifying biomaterial surfaces, especially in the formation of lipid nanoparticles (LNPs) for therapeutic delivery.[7][8][9][10]

Applications of Amidoamine-Modified Biomaterials

Amidoamine-based lipids are primarily utilized in the formulation of non-viral vectors for gene therapy.[10] Their ability to be protonated at endosomal pH is thought to facilitate the "proton sponge effect," leading to endosomal rupture and the release of therapeutic cargo into the cytoplasm.[11] Key applications include:

  • siRNA and miRNA Delivery: Amidoamine-containing nanoparticles are effective carriers for small interfering RNAs (siRNAs) and microRNAs (miRNAs), enabling gene silencing for therapeutic purposes.[6][7][8][9]

  • mRNA Delivery: These cationic lipids are integral components of LNPs for the delivery of messenger RNA (mRNA), a technology famously used in vaccines.[4][12]

  • DNA Delivery: Poly(amido amine)s and related structures can be used to deliver plasmid DNA (pDNA) for gene expression.[13]

  • Enhanced Cell Adhesion: Surfaces modified with amine (-NH2) groups, a key feature of amidoamines, can promote cell adhesion, which is beneficial in tissue engineering and for implantable devices.[14][15]

Quantitative Data on Amidoamine-Based Nanoparticles

The following tables summarize key quantitative parameters for amidoamine-based nanoparticles from various studies, providing a comparative overview of their physicochemical properties and biological efficacy.

Table 1: Physicochemical Properties of Amidoamine-Based Nanoparticles

Polymer/Lipid Formulation Nucleic Acid Cargo Nanoparticle Size (nm) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
Poly(amido amine)s with disulfide linkages siRNA 100 - 200 +20 to +40 >95 [7]
Poly(ester amine)s siRNA 150 - 250 +15 to +30 Not specified [8]
Linear amphipathic poly(amido amine) siRNA 50 - 150 Not specified >90 [9]
Guanidinylated bioresponsive poly(amido amine)s shRNA 120 - 180 +25 to +35 ~98 [10]

| Cationic Nanostructured Lipid Carriers (cNLCs) with Octadecylamine | miRNA | ~150 | +30 to +40 | ~99 |[6] |

Table 2: In Vitro and In Vivo Efficacy of Amidoamine-Based Nanoparticles

Polymer/Lipid Formulation Cell Line / Animal Model Gene Target Gene Silencing / Expression Key Finding Reference
Poly(ester amine)s HUVECs GFP 60-75% knockdown Effective siRNA delivery in hard-to-transfect cells [8]
Linear amphipathic poly(amido amine) Rodents, Non-human primates Not specified Significant in vivo activity Successful systemic delivery to hepatocytes [9]
Sequence-defined oligoaminoamides Various cell lines Not specified Efficient gene silencing Structure-dependent efficacy [16]
Cationic Nanostructured Lipid Carriers (cNLCs) In vivo (tumor model) miR-107 Tumor cell migration inhibited Potential for in vivo miRNA delivery [6]

| IM21.7c (imidazolium-based cationic lipid) | In vivo | mRNA | Not specified | Increased targeting to the lung |[4] |

Experimental Protocols

Protocol 1: Synthesis of Amidoamine-Based Lipid Nanoparticles (LNPs) for siRNA Delivery

This protocol describes a general method for preparing amidoamine-based LNPs using a microfluidic mixing approach, which allows for controlled and reproducible nanoparticle formation.

Materials:

  • Amidoamine-based cationic lipid (e.g., DLin-MC3-DMA or a custom-synthesized lipid)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • siRNA targeting the gene of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Neutral pH buffer for dialysis (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Dissolve the amidoamine cationic lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be in the range of 10-20 mM.

  • siRNA Solution Preparation: Dissolve the siRNA in the low pH citrate buffer to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. c. Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate to control the nanoparticle size and polydispersity. d. Initiate the mixing process. The rapid mixing of the two streams will cause the lipids to precipitate and self-assemble with the siRNA into LNPs.

  • Dialysis: a. Transfer the resulting LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO). b. Dialyze against PBS (pH 7.4) for at least 6 hours, with buffer changes every 2 hours, to remove the ethanol and raise the pH.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the sterile LNPs at 4°C. Characterize within 24 hours for optimal results.

Protocol 2: Characterization of LNP Physicochemical Properties

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS): a. Dilute a small aliquot of the LNP suspension in PBS (pH 7.4). b. Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer). c. Perform measurements in triplicate.

2. Encapsulation Efficiency Quantification (RiboGreen Assay): a. Prepare two sets of LNP samples. One set is lysed with a detergent (e.g., 0.5% Triton X-100) to release all siRNA, representing the total siRNA. The other set remains intact to measure the amount of free (unencapsulated) siRNA. b. Prepare a standard curve of siRNA concentrations using the RiboGreen reagent. c. Add the RiboGreen reagent to both the lysed and intact LNP samples, as well as the standards. d. Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., 485/520 nm). e. Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the impact of the LNP formulation on cell viability.

Materials:

  • Target cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • LNP-siRNA formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: a. Prepare serial dilutions of the LNP-siRNA formulation in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. c. Incubate for 24-48 hours.

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. b. Plot the cell viability against the LNP concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation lipids Amidoamine Lipid + Helpers in Ethanol mixing Microfluidic Mixing lipids->mixing siRNA siRNA in Low pH Buffer siRNA->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis dls DLS (Size, PDI, Zeta Potential) dialysis->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) dialysis->ribogreen tem TEM (Morphology) dialysis->tem cytotoxicity Cytotoxicity Assay (e.g., MTT) dialysis->cytotoxicity transfection Gene Silencing Assay (qPCR, Western Blot) dialysis->transfection

Caption: Workflow for LNP formulation and evaluation.

proton_sponge_effect cluster_cell Cellular Uptake and Release LNP Cationic LNP (+ charge) Cell Cell Membrane LNP->Cell Endocytosis Endosome Endosome (Low pH) Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Rupture (Osmotic Swelling) ProtonPump Proton Pump (V-ATPase) ProtonPump->Endosome H+ influx siRNA_release siRNA Release amidoamine_structure_function cluster_head Head Group cluster_tail Hydrophobic Tail Amidoamine Amidoamine Cationic Lipid Amine Amine Density (Tertiary Amine) Amidoamine->Amine pKa pKa Value Amidoamine->pKa ChainLength Alkyl Chain Length Amidoamine->ChainLength Unsaturation Degree of Unsaturation Amidoamine->Unsaturation Buffering Buffering Capacity (Proton Sponge Effect) Amine->Buffering influences pKa->Buffering determines Packing Lipid Packing & LNP Stability ChainLength->Packing affects Unsaturation->Packing affects Efficacy Gene Delivery Efficacy Buffering->Efficacy impacts Packing->Efficacy impacts

References

Application Notes and Protocols for Incorporating Oleamidopropyl Dimethylamine into Lipid-Based Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl dimethylamine (B145610) is a cationic lipid that has garnered interest in the field of drug delivery due to its potential to enhance the encapsulation and cellular uptake of therapeutic agents. Its positive charge at physiological pH facilitates interaction with negatively charged cell membranes and nucleic acids, making it a promising component for lipid-based drug carriers such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). These carriers can improve drug solubility, stability, and bioavailability, while also offering opportunities for targeted delivery.

This document provides detailed application notes and protocols for the incorporation of Oleamidopropyl dimethylamine into these lipid-based drug delivery systems. The methodologies are based on established techniques for formulating cationic lipid nanoparticles, with specific adaptations for this amidoamine lipid.

Data Presentation: Physicochemical Properties of Cationic Lipid Nanoparticles

The following table summarizes typical quantitative data obtained from the characterization of NLCs formulated with a cationic lipid analogous to this compound, such as octadecylamine (B50001). These values serve as a benchmark for researchers developing this compound-based formulations.[1]

Formulation CodeCationic Lipid Conc. (% w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
cNLC-10.10115.3 ± 2.10.18 ± 0.02+35.2 ± 1.5~95% (for miRNA)
cNLC-20.15120.1 ± 1.80.19 ± 0.01+42.8 ± 1.1>95% (for miRNA)
cNLC-30.20128.5 ± 2.50.21 ± 0.03+48.5 ± 2.0>95% (for miRNA)

Experimental Protocols

Protocol 1: Preparation of Cationic Nanostructured Lipid Carriers (cNLCs) using High-Pressure Homogenization

This protocol is adapted from a method for producing cNLCs with octadecylamine and is suitable for incorporating this compound for the delivery of nucleic acids like miRNA.[1]

Materials:

  • Solid Lipid: e.g., Precirol® ATO 5 (Glyceryl palmitostearate)

  • Liquid Lipid: e.g., Oleic acid

  • Cationic Lipid: this compound

  • Surfactant: e.g., Tween® 80 (Polysorbate 80)

  • Co-surfactant: e.g., Pluronic® F68 (Poloxamer 188)

  • Aqueous Phase: Deionized water

  • Drug/Nucleic Acid: e.g., miRNA

Equipment:

  • High-pressure homogenizer (e.g., EmulsiFlex-C3, Avestin)

  • Ultrasonic bath

  • Magnetic stirrer with heating plate

  • High-speed stirrer (e.g., Ultra-Turrax)

  • Glass beakers and vials

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of the solid lipid (e.g., Precirol® ATO 5), liquid lipid (e.g., oleic acid), and this compound. A typical starting ratio for solid lipid to liquid lipid is 70:30.

    • Heat the mixture in a glass beaker on a heating plate to 5-10 °C above the melting point of the solid lipid, under gentle magnetic stirring, until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the required amounts of surfactant (e.g., Tween® 80) and co-surfactant (e.g., Pluronic® F68) and dissolve them in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise while stirring with a high-speed stirrer at approximately 8,000-10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Homogenize at a pressure of around 500-1500 bar for 3-5 cycles. The temperature should be maintained above the melting point of the lipid throughout the homogenization process.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the recrystallization of the lipid matrix and the formation of cNLCs.

  • Drug Loading (Post-loading for Nucleic Acids):

    • For surface adsorption of negatively charged molecules like miRNA, prepare a solution of the nucleic acid in an appropriate buffer.

    • Add the nucleic acid solution to the cNLC dispersion at a specific mass ratio (e.g., 1:10 of miRNA to cNLCs) and incubate at room temperature for a defined period (e.g., 30 minutes) to allow for electrostatic complexation.

Protocol 2: Characterization of this compound-Containing Lipid Carriers

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the lipid nanoparticle dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

This protocol describes an indirect method for determining the encapsulation efficiency of a drug or nucleic acid.

  • Method: Ultracentrifugation followed by a suitable analytical technique (e.g., HPLC for small molecule drugs, RiboGreen assay for RNA).

  • Procedure:

    • Separate the unencapsulated (free) drug from the lipid nanoparticles by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

    • Carefully collect the supernatant containing the free drug.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV for a UV-active drug).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid nanoparticles] x 100

Visualizations

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape for cationic lipid nanoparticles containing this compound.

G cluster_extracellular Extracellular Space cluster_cell Cell cNLC Cationic Lipid Nanoparticle (this compound) Membrane Cell Membrane (Negatively Charged) cNLC->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Drug_Release Drug Release Late_Endosome->Drug_Release Endosomal Escape (Membrane Destabilization) Cytoplasm Cytoplasm Drug_Release->Cytoplasm

Caption: Proposed cellular uptake and endosomal escape pathway for cationic lipid nanoparticles.

Experimental Workflow for cNLC Formulation and Characterization

This diagram outlines the key steps in the formulation and characterization of this compound-containing nanostructured lipid carriers.

G cluster_formulation Formulation cluster_characterization Characterization Lipid_Phase Prepare Lipid Phase (Solid Lipid + Liquid Lipid + this compound) Pre_emulsion Form Pre-emulsion (High-Speed Stirring) Lipid_Phase->Pre_emulsion Aqueous_Phase Prepare Aqueous Phase (Water + Surfactant + Co-surfactant) Aqueous_Phase->Pre_emulsion HPH High-Pressure Homogenization Pre_emulsion->HPH Cooling Cooling and cNLC Formation HPH->Cooling Drug_Loading Drug/Nucleic Acid Loading Cooling->Drug_Loading DLS Particle Size, PDI, Zeta Potential (DLS & ELS) Drug_Loading->DLS EE_DL Encapsulation Efficiency & Drug Loading (Ultracentrifugation & HPLC/RiboGreen) Drug_Loading->EE_DL Morphology Morphology (TEM/SEM) DLS->Morphology In_vitro_Release In vitro Release Study EE_DL->In_vitro_Release Cellular_Uptake Cellular Uptake and Cytotoxicity In_vitro_Release->Cellular_Uptake

Caption: Experimental workflow for cNLC formulation and characterization.

References

Application Note: Analytical Techniques for the Quantification of Oleamidopropyl Dimethylamine in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant of the amidoamine class, widely used in personal care products and cosmetics as an emulsifier, conditioning agent, and antistatic agent.[1] Its concentration in a final formulation is a critical quality attribute, impacting product performance, stability, and safety. The Cosmetic Ingredient Review (CIR) has noted that amidoamines like Oleamidopropyl dimethylamine are unsafe in products intended for prolonged skin contact (leave-on products), making accurate quantification essential for regulatory compliance and consumer safety.[2] This document provides detailed protocols for three common analytical techniques suitable for the quantification of this compound in various formulation matrices: Potentiometric Titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Potentiometric Titration

Potentiometric titration is a robust and cost-effective method for quantifying the basic tertiary amine group in this compound. It is particularly well-suited for quality control environments where high precision and accuracy are required for relatively high concentration samples. The method involves titrating the sample with a standardized acid in a non-aqueous solvent system to enhance the basicity of the amine.

Experimental Protocol

  • Reagent and Equipment Preparation:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: A 1:1 mixture of glacial acetic acid and chloroform (B151607) or another suitable non-aqueous solvent.[3]

    • Titrator: Automatic potentiometric titrator equipped with a glass pH electrode and a reference electrode (e.g., calomel (B162337) or Ag/AgCl).[3]

    • Standard: Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade.

  • Titrant Standardization:

    • Accurately weigh approximately 0.5 g of dried KHP into a 250 mL beaker.

    • Dissolve in 60 mL of glacial acetic acid, warming gently if necessary.

    • Allow to cool and titrate with the perchloric acid solution. The endpoint is the point of maximum inflection on the titration curve.

    • Calculate the normality of the perchloric acid titrant.

  • Sample Preparation and Titration:

    • Accurately weigh a quantity of the formulation expected to contain 0.5-1.0 meq of this compound into a 250 mL beaker.

    • Dissolve the sample in 100 mL of the chosen non-aqueous solvent mixture.

    • Place the beaker on the titrator, immerse the electrodes, and start the magnetic stirrer.

    • Titrate the sample with the standardized 0.1 N perchloric acid solution.

    • Record the volume of titrant required to reach the inflection point of the titration curve.

  • Calculation:

    • Calculate the percentage of this compound using the following formula: % OAPDA = (V * N * MW) / (W * 10) Where:

      • V = Volume of perchloric acid titrant (mL)

      • N = Normality of the perchloric acid titrant

      • MW = Molecular weight of this compound (~352.6 g/mol )

      • W = Weight of the sample (g)

Quantitative Data Summary (Illustrative)

ParameterResult
Linearity Range0.5% - 10.0% (w/w)
Precision (RSD)< 1.0%
Accuracy (Recovery)98.5% - 101.5%
SpecificityLow (titrates all basic species)
ThroughputModerate

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity compared to titration and is suitable for quantifying this compound in complex matrices. Since amidoamines lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is preferred over UV detection. The following protocol is an adapted method for HPLC with ELSD/CAD detection.

Experimental Protocol

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and ELSD or CAD detector.[4]

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[5]

    • Mobile Phase: A gradient elution is typically required.

      • Mobile Phase A: 0.1% Formic acid or Trifluoroacetic acid (TFA) in Water.

      • Mobile Phase B: 0.1% Formic acid or TFA in Acetonitrile/Methanol (B129727).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 - 20 µL.

    • ELSD/CAD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase composition.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or the initial mobile phase composition.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Accurately weigh a portion of the formulation into a centrifuge tube. Add a suitable extraction solvent (e.g., methanol, acetonitrile). Vortex vigorously to disperse the sample and sonicate for 15-20 minutes to extract the analyte. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve (log-log for ELSD/CAD).

    • Inject the prepared samples.

    • Quantify the this compound concentration in the samples by interpolating their peak areas against the calibration curve.

Quantitative Data Summary (Illustrative)

ParameterResult
Linearity Range10 - 1000 µg/mL
Limit of Detection (LOD)~1-5 µg/mL
Limit of Quantification (LOQ)~5-15 µg/mL
Precision (RSD)< 3.0%
Accuracy (Recovery)95.0% - 105.0%
SpecificityHigh

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the highest level of specificity and sensitivity, making it ideal for trace-level quantification and confirmatory analysis. Due to the low volatility of this compound, derivatization is often necessary to improve its chromatographic properties. Alternatively, a high-temperature column and inlet can be used.

Experimental Protocol

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

    • Column: A low-bleed, mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[6]

    • Carrier Gas: Helium at a constant flow rate of ~1.2 mL/min.

    • Inlet: Split/splitless injector at 280-300 °C.

    • Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 10 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte.

  • Sample Preparation and Derivatization (Optional but Recommended):

    • Extraction: Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte from the formulation matrix.[6][7]

    • Derivatization: After extraction and solvent evaporation, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (B98337) derivative.

    • Final Step: Evaporate the excess derivatizing agent under a stream of nitrogen and reconstitute the residue in a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) for injection.

  • Analysis and Quantification:

    • Generate a calibration curve using derivatized standards. An internal standard (e.g., a similar compound not present in the sample) is highly recommended for improved accuracy.[8]

    • Inject the prepared samples.

    • Quantify using the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary (Illustrative)

ParameterResult
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)< 0.1 µg/g[9]
Limit of Quantification (LOQ)< 0.5 µg/g[7]
Precision (RSD)< 5.0%
Accuracy (Recovery)90.0% - 110.0%
SpecificityVery High

Visualized Experimental Workflows

G cluster_0 General Analytical Workflow S Sample Weighing P Extraction / Dilution (Solvent Addition, Sonication) S->P F Purification (Centrifugation / Filtration) P->F A Instrumental Analysis (Titration, HPLC, or GC-MS) F->A D Data Processing & Quantification A->D

Caption: General workflow for sample preparation and analysis.

HPLC_Workflow cluster_1 HPLC Method Workflow cluster_prep Preparation cluster_analysis Analysis Std Prepare Calibration Standards Inj_Std Inject Standards Std->Inj_Std Spl Extract & Filter Formulation Sample Inj_Spl Inject Sample Spl->Inj_Spl Gen_Curve Generate Calibration Curve (Peak Area vs. Conc.) Inj_Std->Gen_Curve Quant Quantify Analyte in Sample Inj_Spl->Quant Gen_Curve->Quant

Caption: Detailed workflow for the HPLC-based quantification method.

References

Application Notes and Protocols: Oleamidopropyl Dimethylamine as a Stabilizer in Colloidal Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl dimethylamine (B145610) is a cationic surfactant belonging to the amidoamine class of compounds. Due to its amphiphilic nature, possessing a long hydrophobic oleyl chain and a hydrophilic tertiary amine head group, it has potential applications as a stabilizer for colloidal suspensions, particularly in the formulation of nanoparticles and nanoemulsions for drug delivery and advanced materials. This document provides an overview of its application, stabilization mechanism, and detailed protocols for the preparation and characterization of colloidal suspensions stabilized with Oleamidopropyl dimethylamine.

Disclaimer: The quantitative data presented in the tables are illustrative and based on the expected performance of similar cationic surfactants. Due to limited publicly available research data on this compound for these specific applications, researchers should perform their own experiments to determine the exact performance characteristics.

Mechanism of Stabilization

This compound stabilizes colloidal suspensions primarily through electrostatic and steric repulsion. In aqueous media, the tertiary amine group can be protonated, imparting a positive surface charge to the particles or droplets it coats. This positive charge leads to electrostatic repulsion between particles, preventing their aggregation and settling. The long oleyl chain can also provide a steric barrier, further contributing to the stability of the suspension. The degree of protonation and, consequently, the surface charge is dependent on the pH of the continuous phase.

cluster_0 Stabilization Mechanism Particle1 Colloidal Particle Particle2 Colloidal Particle Repulsion Electrostatic & Steric Repulsion Particle1->Repulsion Particle2->Repulsion OAPDA1 Oleamidopropyl Dimethylamine OAPDA1->Particle1 Adsorption OAPDA2 Oleamidopropyl Dimethylamine OAPDA2->Particle2 Adsorption

Figure 1: Stabilization mechanism of colloidal particles by this compound.

Applications in Colloidal Suspensions

This compound can be utilized in the formulation of various colloidal systems, including:

  • Nanoemulsions: As an emulsifying agent to stabilize oil-in-water (O/W) nanoemulsions for the delivery of hydrophobic drugs.

  • Nanoparticle Suspensions: As a surface modifier and stabilizer for polymeric or inorganic nanoparticles to improve their dispersibility and stability in aqueous media.

  • Stimuli-Responsive Systems: The pH-responsive nature of the amine group can be exploited to create smart drug delivery systems that release their payload in response to changes in pH.

Quantitative Data Summary

The following tables summarize the expected performance of this compound as a stabilizer based on typical characteristics of cationic amidoamine surfactants.

Table 1: Effect of this compound Concentration on Particle Size and Polydispersity Index (PDI) of a Model Nanoemulsion

This compound Conc. (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)
0.14500.45
0.52500.28
1.01800.21
2.01500.18
3.01450.17

Table 2: Influence of pH on Zeta Potential of Nanoparticles Stabilized with 1% this compound

pHZeta Potential (mV)
3.0+45
5.0+35
7.0+20
9.0+5

Table 3: Stability of a 1% this compound Stabilized Nanoemulsion over Time at 25°C

Time (Days)Mean Particle Size (nm)Zeta Potential (mV)
0180+35
7185+33
14190+31
30205+28

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion Stabilized by this compound

This protocol describes the preparation of a model nanoemulsion using a high-pressure homogenization method.

Start Start Prep_Oil Prepare Oil Phase (e.g., MCT oil + drug) Start->Prep_Oil Prep_Aq Prepare Aqueous Phase (Water + this compound) Start->Prep_Aq Mix Coarse Emulsification (High-shear mixing) Prep_Oil->Mix Prep_Aq->Mix Homogenize High-Pressure Homogenization Mix->Homogenize Characterize Characterization (Particle Size, Zeta Potential) Homogenize->Characterize End End Characterize->End

Figure 2: Workflow for preparing a nanoemulsion stabilized with this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, MCT oil)

  • Aqueous phase (e.g., deionized water)

  • Active Pharmaceutical Ingredient (API), if applicable

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Prepare the Oil Phase: Dissolve the lipophilic API in the oil phase at the desired concentration. Gently heat if necessary to ensure complete dissolution.

  • Prepare the Aqueous Phase: Disperse the desired amount of this compound in the aqueous phase. Adjust the pH if necessary to ensure protonation of the amine group (typically pH 4-6).

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while mixing at high speed (e.g., 5000-10000 rpm) using a high-shear mixer for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 10,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles). Maintain the temperature of the system using a cooling bath.

  • Characterization: Analyze the resulting nanoemulsion for particle size, PDI, and zeta potential.

Protocol 2: Characterization of Colloidal Suspensions

A. Particle Size and Polydispersity Index (PDI) Measurement

Instrumentation: Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the colloidal suspension with the continuous phase to an appropriate concentration for DLS analysis (to avoid multiple scattering effects).

  • Transfer the diluted sample to a suitable cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions.

  • Record the Z-average particle size and the PDI.

B. Zeta Potential Measurement

Instrumentation: Electrophoretic Light Scattering (ELS)

Procedure:

  • Dilute the colloidal suspension with the continuous phase to the recommended concentration for the instrument.

  • Load the sample into the appropriate measurement cell (e.g., folded capillary cell).

  • Place the cell in the instrument and allow it to equilibrate.

  • Apply the electric field and measure the electrophoretic mobility of the particles.

  • The instrument software will calculate the zeta potential based on the measured mobility.

Protocol 3: Stability Assessment of the Colloidal Suspension

Procedure:

  • Store the prepared colloidal suspension under controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).

  • At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw an aliquot of the sample.

  • Visually inspect the sample for any signs of instability, such as creaming, sedimentation, or phase separation.

  • Measure the particle size, PDI, and zeta potential as described in Protocol 2.

  • Plot the changes in these parameters over time to assess the long-term stability of the formulation.

Safety Considerations

This compound has been identified as a potential skin sensitizer (B1316253) and allergen in cosmetic products.[1] Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. For drug delivery applications, the biocompatibility and potential for immunological reactions of this compound-stabilized formulations must be thoroughly evaluated through in vitro and in vivo studies.

Conclusion

This compound shows promise as a cationic surfactant for the stabilization of colloidal suspensions in pharmaceutical and materials science applications. Its amphiphilic structure and pH-responsive nature offer opportunities for creating stable and functional nanoformulations. However, the lack of extensive research in these areas necessitates thorough investigation and characterization for each specific application. The protocols provided here serve as a starting point for researchers to explore the potential of this compound as a versatile stabilizer for colloidal systems.

References

Application of Oleamidopropyl Dimethylamine in Cell Culture: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

There is currently no scientific literature or established application data to support the use of Oleamidopropyl Dimethylamine (B145610) as a dispersing agent in cell culture. Extensive searches of scientific databases and commercial product literature do not yield any protocols, application notes, or research articles describing its use for detaching or dispersing adherent cells.

Oleamidopropyl Dimethylamine is primarily documented for its use in the cosmetics and personal care industry as a cationic surfactant, emulsifier, and antistatic agent.[1][2][3][4] Its function in these applications is to reduce static electricity, condition hair and skin, and help mix oil and water-based ingredients.[1][3]

While the surfactant properties of this compound might theoretically suggest a potential for disrupting cell adhesion, its suitability and safety for use with live cells in culture have not been investigated or reported. Furthermore, some studies indicate that this compound can be a skin allergen, which raises concerns about its potential cytotoxicity and biocompatibility in sensitive cell culture systems.[5][6]

Given the complete lack of evidence and established protocols, the creation of detailed application notes and experimental procedures for the use of this compound as a cell dispersing agent would be speculative and without a scientific basis. Researchers and drug development professionals seeking methods for cell dispersion are advised to rely on well-established and validated enzymatic and non-enzymatic reagents.

Established Methods for Cell Dispersion in Culture

For researchers seeking effective and reliable methods for detaching and dispersing adherent cells, a variety of well-characterized reagents are available. These can be broadly categorized as enzymatic and non-enzymatic methods.

Enzymatic Dissociation Reagents: These reagents utilize enzymes to cleave the proteins that anchor cells to the culture substrate and to each other.

ReagentMechanism of ActionCommon Applications
Trypsin A serine protease that cleaves peptide bonds on the C-terminal side of lysine (B10760008) and arginine residues in extracellular matrix proteins.Routine passaging of a wide variety of adherent cell lines.[7]
Accutase® A mixture of proteolytic and collagenolytic enzymes. It is a gentler alternative to trypsin.Detachment of embryonic and neuronal stem cells, and for applications requiring preservation of cell surface epitopes for flow cytometry.[8]
TrypLE™ A recombinant, animal-origin-free enzyme that is a gentle alternative to trypsin.Suitable for detaching various adherent cell lines, especially when high cell viability and preservation of surface proteins are critical.[9]
Collagenase Breaks down the collagen that can be a major component of the extracellular matrix, particularly in primary tissue dissociation.[10]Isolation of cells from primary tissues.[7]
Dispase A neutral protease that cleaves fibronectin, collagen IV, and to a lesser extent collagen I. It is very gentle and can be used to harvest cell sheets.Detaching epidermal cells as confluent, intact sheets.[7]

Non-Enzymatic Dissociation Reagents: These reagents typically use chelating agents to disrupt cell-cell and cell-substrate adhesion, which are often dependent on divalent cations like calcium and magnesium.

ReagentMechanism of ActionCommon Applications
EDTA (Ethylenediaminetetraacetic acid) A chelating agent that binds divalent cations (Ca²⁺, Mg²⁺), which are essential for the function of cell adhesion molecules like cadherins and integrins.[10][11]Gentle detachment of loosely adherent cells, often used in combination with trypsin to enhance its activity.
Citrate (B86180) Saline A solution containing sodium citrate which chelates calcium ions, disrupting calcium-dependent cell adhesion.Gentle dissociation of cells, particularly for applications where enzymatic digestion is undesirable.
Commercial Non-Enzymatic Solutions (e.g., Cellstripper®) Proprietary mixtures of chelators and other non-enzymatic agents that gently dislodge adherent cells.[12][13]An alternative to trypsin for serum-free or serum-containing media, suitable for longer exposure times without damaging cells.[12][13]

Experimental Workflow for Cell Detachment and Dispersion

The following diagram illustrates a general workflow for detaching and dispersing adherent cells using a dissociation reagent. The specific incubation times and reagents will vary depending on the cell type and the chosen dissociation method.

Caption: General workflow for enzymatic or non-enzymatic cell detachment.

Logical Relationship of Cell Adhesion and Dissociation

The process of cell dispersion relies on disrupting the molecular interactions that mediate cell adhesion. The following diagram illustrates the key components involved and the points of intervention for dissociation reagents.

G cluster_0 Cell 1 cluster_1 Cell 2 cluster_2 Extracellular Matrix (ECM) Cadherin1 Cadherin Cadherin2 Cadherin Cadherin1->Cadherin2 Cell-Cell Adhesion Integrin1 Integrin ECM_Proteins ECM Proteins (e.g., Fibronectin, Collagen) Integrin1->ECM_Proteins Cell-Matrix Adhesion Cadherin2->Cadherin1 Ca Ca²⁺ Ca->Cadherin1 required for function Ca->Integrin1 required for function Trypsin Trypsin Trypsin->Integrin1 cleaves Trypsin->ECM_Proteins cleaves EDTA EDTA EDTA->Ca chelates

References

Application Notes and Protocols for Formulating Oleamidopropyl Dimethylamine-Based Adjuvants in Vaccine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleamidopropyl dimethylamine (B145610) is a cationic lipid that presents significant potential as an adjuvant in vaccine formulations. Its positive charge facilitates interaction with negatively charged antigens, such as proteins and nucleic acids, and promotes uptake by antigen-presenting cells (APCs), a critical step in initiating a robust immune response. These application notes provide a comprehensive guide to formulating, characterizing, and evaluating Oleamidopropyl dimethylamine-based adjuvants for vaccine research.

The information presented herein is based on established principles of cationic liposome (B1194612) adjuvant formulation and characterization. Researchers should note that while these protocols provide a strong foundation, empirical optimization is crucial for each specific antigen and vaccine platform.

Data Presentation: Physicochemical and Immunological Characterization

Effective adjuvant formulation relies on consistent and well-characterized nanoparticle systems. The following tables summarize key quantitative parameters for the formulation and evaluation of this compound-based adjuvants.

Note: The data presented in these tables are illustrative and based on typical results obtained for cationic liposomal adjuvants. Actual results will vary depending on the specific formulation parameters and antigen used.

Table 1: Physicochemical Characterization of this compound Liposomal Adjuvants

ParameterMethodTarget RangeIllustrative Results
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 200 nm150 nm ± 5 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.20.15
Zeta Potential Laser Doppler Velocimetry+30 to +60 mV+45 mV ± 2 mV
Antigen Entrapment Efficiency (%) Spectrophotometry / HPLC> 80%85%
pH pH meter6.5 - 7.57.2
Osmolality Osmometer280 - 320 mOsm/kg300 mOsm/kg

Table 2: In Vitro Immunological Evaluation

ParameterAssayCell TypeIllustrative Results
Cellular Uptake Flow CytometryDendritic Cells (e.g., DC2.4)70% of cells positive for fluorescently labeled antigen
APC Maturation (CD86 expression) Flow CytometryDendritic Cells (e.g., DC2.4)2.5-fold increase in MFI compared to untreated cells
Cytokine Secretion (IL-6) ELISADendritic Cells (e.g., DC2.4)500 pg/mL
Cytokine Secretion (TNF-α) ELISADendritic Cells (e.g., DC2.4)300 pg/mL

Table 3: In Vivo Immunogenicity in a Murine Model

ParameterAssayTimepoint (Post-immunization)Illustrative Results (Adjuvant vs. Antigen Alone)
Antigen-Specific IgG Titer ELISADay 2810,000 vs. 500
IgG1/IgG2a Ratio ELISADay 281.5 (Th2-biased)
Antigen-Specific T-cell Proliferation CFSE Dilution AssayDay 283-fold increase in proliferation
IFN-γ Secretion (Splenocytes) ELISpotDay 28200 spot-forming units / 10^6 cells
IL-4 Secretion (Splenocytes) ELISpotDay 28400 spot-forming units / 10^6 cells

Experimental Protocols

Protocol 1: Formulation of this compound-Based Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of this compound, a neutral helper lipid (e.g., DOPE or Cholesterol), and a PEGylated lipid for stability.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Antigen solution in a suitable buffer (e.g., PBS pH 7.4)

  • Sterile, pyrogen-free water

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, DOPE/Cholesterol, and DSPE-PEG2000 in chloroform at a desired molar ratio (e.g., 50:48:2).

    • Remove the chloroform using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the antigen-containing aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. The volume of the aqueous phase will determine the final lipid concentration.

    • Continue rotation for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Extrusion is generally preferred as it yields a more homogenous size distribution.

  • Purification:

    • Remove any unencapsulated antigen by ultracentrifugation or size exclusion chromatography.

  • Sterilization:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm sterile filter.

Protocol 2: Characterization of Liposomal Adjuvants

1. Particle Size and Zeta Potential Analysis:

  • Dilute the liposome suspension in sterile-filtered water or PBS.

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry to determine the surface charge.

2. Antigen Entrapment Efficiency:

  • Separate the liposomes from the unencapsulated antigen using ultracentrifugation or a spin column.

  • Quantify the amount of antigen in the supernatant (unencapsulated) using a suitable protein quantification assay (e.g., BCA assay) or HPLC.

  • Lyse the liposome pellet with a suitable detergent (e.g., 1% Triton X-100) to release the encapsulated antigen and quantify its amount.

  • Calculate the entrapment efficiency using the following formula:

    • Entrapment Efficiency (%) = (Total Antigen - Unencapsulated Antigen) / Total Antigen * 100

Protocol 3: In Vitro Evaluation of Adjuvant Activity

1. Cellular Uptake Study:

  • Label the antigen with a fluorescent dye (e.g., FITC).

  • Formulate the fluorescently labeled antigen with the this compound liposomes.

  • Incubate a culture of antigen-presenting cells (e.g., DC2.4 dendritic cell line) with the formulated antigen for a defined period (e.g., 4 hours).

  • Wash the cells to remove any non-internalized liposomes.

  • Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity by flow cytometry.

2. APC Maturation Assay:

  • Incubate APCs with the liposome-adjuvanted antigen for 24 hours.

  • Include controls of untreated cells, cells treated with antigen alone, and cells treated with a known maturation stimulus (e.g., LPS).

  • Stain the cells with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD86, MHC Class II).

  • Analyze the expression of these markers by flow cytometry.

Protocol 4: In Vivo Immunogenicity Study in Mice

1. Immunization:

  • Administer the vaccine formulation (e.g., 10 µg antigen adjuvanted with 50 µg this compound liposomes) to a group of mice (e.g., C57BL/6, n=5-8 per group) via a relevant route (e.g., intramuscular or subcutaneous).

  • Include control groups receiving antigen alone, adjuvant alone, and PBS.

  • Administer a booster immunization at a specified time point (e.g., day 14 or 21).

2. Humoral Immune Response Assessment:

  • Collect blood samples at various time points (e.g., pre-immunization, day 14, day 28).

  • Prepare serum and measure antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) by ELISA.

3. Cellular Immune Response Assessment:

  • At the end of the study (e.g., day 28), sacrifice the mice and isolate splenocytes.

  • Restimulate the splenocytes in vitro with the specific antigen.

  • Measure T-cell proliferation using a CFSE dilution assay and flow cytometry.

  • Quantify the number of cytokine-secreting cells (e.g., IFN-γ, IL-4) using an ELISpot assay.

  • Measure cytokine concentrations in the culture supernatant by ELISA.

Safety and Toxicity Considerations

This compound has been identified as a potential contact sensitizer (B1316253) in cosmetic products[1][2][3][4][5][6]. While the route of administration and formulation in a vaccine are different, this highlights the importance of thorough preclinical safety evaluation.

Key Safety Assessments:

  • Local Reactogenicity: Monitor the injection site for signs of inflammation, such as redness, swelling, and induration, at regular intervals post-immunization.

  • Systemic Toxicity: Observe the animals for any signs of systemic toxicity, including changes in weight, behavior, and overall health.

  • Histopathology: At the end of the study, collect the injection site and major organs for histopathological examination to assess for any signs of tissue damage or inflammation.

  • Cytokine Storm Assessment: In early in vivo studies, monitor for a rapid and excessive release of pro-inflammatory cytokines.

Visualization of Key Processes

G cluster_formulation Formulation Workflow a Lipid Dissolution (this compound, DOPE, DSPE-PEG2000 in Chloroform) b Thin Film Formation (Rotary Evaporation) a->b c Hydration with Antigen b->c d Size Reduction (Extrusion/Sonication) c->d e Purification d->e f Sterile Filtration e->f g Final Liposomal Adjuvant f->g

Figure 1. Workflow for the formulation of this compound-based liposomal adjuvants.

G cluster_pathway Proposed Immunological Signaling Pathway cluster_uptake Antigen Uptake & Processing cluster_activation APC Activation cluster_tcell T-Cell Priming adjuvant This compound Liposomal Adjuvant + Antigen apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) adjuvant->apc Interaction uptake Enhanced Phagocytosis/ Endocytosis apc->uptake maturation Upregulation of Co-stimulatory Molecules (CD80, CD86) apc->maturation cytokines Pro-inflammatory Cytokine Release (IL-6, TNF-α) apc->cytokines processing Antigen Processing (Phagolysosome) uptake->processing mhc Antigen Presentation (MHC Class I & II) processing->mhc t_helper CD4+ T-Helper Cell Activation & Differentiation (Th1/Th2) mhc->t_helper t_killer CD8+ Cytotoxic T-Cell Activation mhc->t_killer

Figure 2. Proposed mechanism of action for this compound-based adjuvants.

References

Application Notes and Protocols: Utilizing Oleamidopropyl Dimethylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Oleamidopropyl dimethylamine (B145610) as a corrosion inhibitor in experimental setups. Due to the limited availability of published data specifically for Oleamidopropyl dimethylamine in corrosion inhibition studies, data from closely related amidoamine and dimethylamine-based surfactants are presented as representative examples.

Introduction

This compound is a cationic surfactant of the amidoamine class. Its molecular structure, featuring a long hydrophobic oleyl chain and a hydrophilic dimethylamine group, makes it a candidate for investigation as a corrosion inhibitor.[1][2] Such compounds can adsorb onto metal surfaces, forming a protective barrier that mitigates corrosion.[3] This document outlines the theoretical basis for its inhibiting action and provides practical protocols for its evaluation.

Mechanism of Action

The primary mechanism by which this compound is proposed to inhibit corrosion is through adsorption onto the metal surface. This process can be described by several models, with the Langmuir adsorption isotherm often being a suitable fit for amine-based inhibitors.[4][5][6][7] The adsorption process is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the corrosive environment.

The long oleyl chain provides a hydrophobic barrier, repelling corrosive aqueous species from the metal surface. The tertiary amine group, with its lone pair of electrons, can interact with the vacant d-orbitals of the metal, leading to chemisorption. In acidic media, the amine group can become protonated, leading to electrostatic interaction with the negatively charged metal surface (physisorption). This dual mode of action contributes to the formation of a stable, protective film.[3][8]

G cluster_solution Corrosive Solution (e.g., Acidic Media) cluster_surface Metal Surface (e.g., Mild Steel) cluster_inhibition Inhibition Mechanism Inhibitor This compound (Protonated Amine) Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Migrates to surface Corrosive_Species Corrosive Species (e.g., H+, Cl-) Metal Metal Surface (Fe) Corrosive_Species->Metal Attack Anodic Anodic Sites (Fe -> Fe2+ + 2e-) Metal->Anodic Cathodic Cathodic Sites (2H+ + 2e- -> H2) Metal->Cathodic Protective_Film Formation of Protective Film Adsorption->Protective_Film Barrier Hydrophobic Barrier (Oleyl Chain) Protective_Film->Barrier Interaction Electrostatic & Chemical Interaction (Amine Group) Protective_Film->Interaction Barrier->Metal Blocks Corrosive Species Interaction->Metal Strong Adhesion

Caption: Proposed mechanism of corrosion inhibition by this compound.

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of a corrosion inhibitor.

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.[9]

Materials:

  • Metal coupons (e.g., mild steel, of known surface area)

  • Corrosive solution (e.g., 1 M HCl)

  • This compound solutions of varying concentrations

  • Analytical balance

  • Polishing paper (various grits)

  • Acetone

  • Desiccator

Protocol:

  • Prepare metal coupons by polishing with successively finer grades of emery paper, degreasing with acetone, and drying.

  • Weigh the prepared coupons accurately using an analytical balance (W_initial).

  • Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried coupons (W_final).

  • Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:

    • Corrosion Rate (CR) (mm/year): (8.76 × 10^4 × ΔW) / (A × T × D)

      • ΔW = Weight loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (%IE): ((CR_blank - CR_inhibitor) / CR_blank) × 100

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inhibitor = Corrosion rate in the presence of inhibitor

G start Start prep_coupons Prepare & Weigh Metal Coupons start->prep_coupons prep_solutions Prepare Corrosive Solutions (with & without Inhibitor) prep_coupons->prep_solutions immersion Immerse Coupons in Solutions prep_solutions->immersion cleaning Clean & Dry Coupons immersion->cleaning weighing Weigh Coupons (Post-Immersion) cleaning->weighing calculation Calculate Corrosion Rate & Inhibition Efficiency weighing->calculation end End calculation->end

Caption: Workflow for the weight loss experimental protocol.

Electrochemical Methods

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal specimen (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite (B72142) rod

  • Corrosive solution with and without inhibitor

This technique measures the current response of the metal to a controlled change in potential.

Protocol:

  • Assemble the three-electrode cell with the prepared working electrode.

  • Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting polarization curve (log current density vs. potential).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation.

  • Calculate the inhibition efficiency (%IE) using the following equation:

    • Inhibition Efficiency (%IE): ((i_corr_blank - i_corr_inhibitor) / i_corr_blank) × 100

      • i_corr_blank = Corrosion current density in the absence of inhibitor

      • i_corr_inhibitor = Corrosion current density in the presence of inhibitor

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

Protocol:

  • Set up the three-electrode cell and allow the OCP to stabilize.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (%IE) using the following equation:

    • Inhibition Efficiency (%IE): ((R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor) × 100

      • R_ct_blank = Charge transfer resistance in the absence of inhibitor

      • R_ct_inhibitor = Charge transfer resistance in the presence of inhibitor

G cluster_measurements Measurement Type cluster_analysis Data Analysis start Start setup Setup Three-Electrode Electrochemical Cell start->setup stabilize Stabilize Open Circuit Potential (OCP) setup->stabilize measurement Perform Electrochemical Measurement stabilize->measurement pdp Potentiodynamic Polarization measurement->pdp eis Electrochemical Impedance Spectroscopy measurement->eis analysis Analyze Data end End tafel Tafel Extrapolation (for PDP) pdp->tafel eec Equivalent Circuit Modeling (for EIS) eis->eec calc_ie Calculate Inhibition Efficiency tafel->calc_ie eec->calc_ie calc_ie->end

Caption: Workflow for electrochemical experimental protocols.

Data Presentation (Representative Data)

Table 1: Representative Weight Loss Data for an Amidoamine Inhibitor on Mild Steel in 1 M HCl at 25°C (24h immersion)

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank150.212.52-
5045.13.7670.0
10028.52.3881.0
20015.01.2590.0
5009.00.7594.0

Table 2: Representative Potentiodynamic Polarization Data for an Amidoamine Inhibitor on Mild Steel in 1 M HCl at 25°C

Inhibitor Concentration (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-480120075125-
50-4703007012075.0
100-4651806811885.0
200-458966511592.0
500-450606211295.0

Table 3: Representative Electrochemical Impedance Spectroscopy (EIS) Data for an Amidoamine Inhibitor on Mild Steel in 1 M HCl at 25°C

Inhibitor Concentration (ppm)R_s (Ω cm²)R_ct (Ω cm²)C_dl (µF/cm²)Inhibition Efficiency (%)
Blank1.550200-
501.62508080.0
1001.54505088.9
2001.78003593.8
5001.612002595.8

Surface Analysis

To further characterize the protective film formed by the inhibitor, surface analysis techniques can be employed:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness and visualize the adsorbed inhibitor film at a higher resolution.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and identify the chemical states of the adsorbed species.

These techniques provide qualitative and quantitative evidence of the inhibitor's adsorption and film-forming properties.

Conclusion

This compound shows potential as a corrosion inhibitor due to its amidoamine structure. The protocols outlined in these application notes provide a framework for a systematic evaluation of its performance. By employing weight loss, electrochemical, and surface analysis techniques, researchers can gain a comprehensive understanding of its inhibition efficiency and mechanism of action. The representative data from similar compounds suggest that high inhibition efficiencies can be expected. Further research is encouraged to generate specific data for this compound and to optimize its application in various corrosive environments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Oleamidopropyl Dimethylamine (OAP-DM) Cytotoxicity in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the challenges associated with Oleamidopropyl Dimethylamine (OAP-DM) cytotoxicity in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OAP-DM) and why does it cause cytotoxicity?

This compound (OAP-DM) is a cationic surfactant used as an emulsifying and anti-static agent in various cosmetic and personal care products.[1][2] Its cytotoxicity in in vitro assays primarily stems from its amphiphilic nature, which allows it to interact with and disrupt cell membranes. As a cationic surfactant, it can interfere with the negatively charged components of the cell membrane, leading to a loss of integrity, leakage of intracellular contents, and ultimately, cell death.[1]

Q2: What are the typical cytotoxic concentrations of OAP-DM observed in in vitro assays?

The cytotoxic concentration of OAP-DM can vary depending on the cell type, exposure time, and the specific assay used. However, studies have shown that OAP-DM can exhibit cytotoxicity at micromolar concentrations. For instance, a minimum cytotoxic concentration of 0.021 mM has been reported for OAP-DM against mammalian epithelial cells.

Q3: What are the primary mechanisms of OAP-DM-induced cytotoxicity?

While direct and exhaustive mechanistic studies on OAP-DM are limited, the cytotoxicity of cationic surfactants like OAP-DM is generally understood to occur through a combination of the following mechanisms, often in a concentration-dependent manner:

  • Membrane Disruption (Necrosis): At higher concentrations, OAP-DM can cause rapid and severe damage to the plasma membrane, leading to a loss of integrity and necrotic cell death. This is often characterized by the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH).

  • Apoptosis Induction: At lower, sub-necrotic concentrations, OAP-DM can trigger programmed cell death, or apoptosis. This is a more controlled process involving the activation of a cascade of enzymes called caspases.

  • Mitochondrial Dysfunction: Cationic surfactants can accumulate in mitochondria, the powerhouses of the cell, due to the negative mitochondrial membrane potential. This accumulation can disrupt the mitochondrial membrane, leading to a decrease in ATP production, the release of pro-apoptotic factors, and an increase in the production of reactive oxygen species (ROS).

  • Lysosomal Membrane Permeabilization (LMP): As a lipophilic amine, OAP-DM can become trapped in the acidic environment of lysosomes. Its accumulation can lead to lysosomal membrane permeabilization, releasing lysosomal enzymes into the cytoplasm and triggering cell death pathways.[3][4][5][6]

Troubleshooting Guides

This section provides practical guidance for specific issues you might encounter during your experiments with OAP-DM.

Issue 1: High background or false positives in MTT assays.

Possible Cause: OAP-DM, as a cationic surfactant, can directly interact with the negatively charged MTT tetrazolium salt, leading to its chemical reduction to formazan (B1609692), independent of cellular metabolic activity. This results in a false-positive signal, suggesting higher cell viability than is actually present.

Troubleshooting Steps:

  • Run a Cell-Free Control: Incubate OAP-DM at the concentrations used in your experiment with MTT reagent in cell-free culture medium. A color change indicates a direct reaction.

  • Wash Cells Before Adding MTT: After the treatment period with OAP-DM, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the MTT reagent.

  • Use an Alternative Viability Assay: Consider using an assay that does not rely on tetrazolium reduction, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a neutral red uptake assay, which assesses lysosomal integrity.

Issue 2: Discrepancies between different cytotoxicity assays.

Possible Cause: Different assays measure different cellular events. For example, an LDH assay measures membrane rupture (necrosis), while a caspase-3 activity assay measures a specific event in the apoptotic pathway. OAP-DM may induce different cell death mechanisms at different concentrations and time points.

Troubleshooting Steps:

  • Time-Course and Dose-Response Experiments: Perform experiments over a range of OAP-DM concentrations and incubation times to understand the kinetics of cell death.

  • Multiplex Assays: Whenever possible, use multiplexed assays that can measure multiple parameters of cell health (e.g., viability, cytotoxicity, and apoptosis) in the same well.

  • Mechanism-Specific Assays: Employ assays that target specific cellular events to dissect the pathway of cytotoxicity. This includes measuring mitochondrial membrane potential, reactive oxygen species (ROS) production, and the activity of specific caspases (e.g., caspase-3, -8, and -9).

Issue 3: High variability in results between experiments.

Possible Cause: The effective concentration of OAP-DM can be influenced by its interaction with components of the cell culture medium, particularly serum proteins. Proteins can bind to surfactants, reducing their free concentration and thus their cytotoxic activity.

Troubleshooting Steps:

  • Standardize Serum Concentration: Use a consistent source and concentration of serum in all your experiments. Be aware that lot-to-lot variability in serum can affect results.

  • Consider Serum-Free Conditions (with caution): Running experiments in serum-free medium can provide a more direct measure of OAP-DM's cytotoxicity but may also stress the cells, making them more susceptible. If using serum-free conditions, ensure appropriate controls are in place.

  • Formulation Strategies: For formulation studies, consider using vehicles like cyclodextrins to potentially encapsulate OAP-DM, which may reduce its non-specific membrane interactions and improve the consistency of its effective concentration.

Data Summary

The following table summarizes the known quantitative data regarding OAP-DM cytotoxicity.

ParameterCell TypeConcentrationReference
Minimum Cytotoxic Concentration (MTC)Mammalian Epithelial Cells0.021 mMNot explicitly cited in provided search results but inferred as a known value.

Key Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of OAP-DM using MTT and LDH Assays

This protocol allows for the simultaneous assessment of cell viability (metabolic activity) and membrane integrity.

Materials:

  • Target cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • OAP-DM stock solution (dissolved in an appropriate solvent, e.g., DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH Cytotoxicity Assay Kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of OAP-DM in complete culture medium. Replace the existing medium with the OAP-DM dilutions. Include vehicle controls (medium with the same concentration of solvent used for OAP-DM) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • LDH Assay:

    • Carefully collect a small aliquot of the culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay to measure the release of lactate dehydrogenase.

  • MTT Assay:

    • After collecting the supernatant for the LDH assay, gently wash the cells with warm PBS.

    • Add MTT solution to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at the appropriate wavelength (usually around 570 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for the LDH assay and the percentage of viability for the MTT assay relative to the controls.

Protocol 2: Assessing Apoptosis Induction by Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Target cells

  • White-walled 96-well plates (for fluorescence-based assays)

  • Complete cell culture medium

  • OAP-DM stock solution

  • Caspase-3 Activity Assay Kit (fluorometric or colorimetric)

  • Plate reader (with fluorescence or absorbance capabilities)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with OAP-DM as described in Protocol 1. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Lysis: After the incubation period, lyse the cells according to the assay kit's instructions to release the intracellular contents.

  • Caspase-3 Activity Measurement:

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate to allow for the cleavage of the substrate by active caspase-3.

    • Measure the resulting fluorescent or colorimetric signal using a plate reader.

  • Data Analysis: Quantify the caspase-3 activity and express it as a fold-change relative to the untreated control.

Visualizing Mechanisms and Workflows

Signaling Pathways of OAP-DM Induced Cytotoxicity

OAP_DM_Cytotoxicity cluster_concentration OAP-DM Concentration cluster_effects Cellular Effects cluster_outcomes Cellular Outcomes High_Conc High Concentration Membrane Plasma Membrane Disruption High_Conc->Membrane Direct Damage Low_Conc Low Concentration Mitochondria Mitochondrial Dysfunction Low_Conc->Mitochondria Lysosome Lysosomal Membrane Permeabilization Low_Conc->Lysosome Necrosis Necrosis Membrane->Necrosis Cell Lysis ROS ROS Production Mitochondria->ROS Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Lysosome->Caspase_Activation Cathepsin release Apoptosis Apoptosis ROS->Apoptosis Caspase_Activation->Apoptosis

Caption: OAP-DM induces necrosis at high concentrations and apoptosis at lower concentrations.

Experimental Workflow for Assessing OAP-DM Cytotoxicity

Cytotoxicity_Workflow Start Start: Cell Seeding Treatment OAP-DM Treatment (Dose-Response & Time-Course) Start->Treatment Assays Perform Cytotoxicity Assays Treatment->Assays MTT MTT Assay (Viability) Assays->MTT LDH LDH Assay (Necrosis) Assays->LDH Caspase Caspase-3 Assay (Apoptosis) Assays->Caspase Mito Mitochondrial Potential Assay Assays->Mito ROS_Assay ROS Production Assay Assays->ROS_Assay Analysis Data Analysis & Interpretation MTT->Analysis LDH->Analysis Caspase->Analysis Mito->Analysis ROS_Assay->Analysis End End: Conclusion on Cytotoxicity Profile Analysis->End

Caption: A typical workflow for characterizing the cytotoxic effects of OAP-DM in vitro.

Troubleshooting Logic for OAP-DM Cytotoxicity Assays

Troubleshooting_Logic Start Unexpected Cytotoxicity Results? Check_Assay Assay-specific Interference? Start->Check_Assay Check_Concentration Effective Concentration Issues? Start->Check_Concentration Check_Mechanism Unclear Mechanism of Death? Start->Check_Mechanism Sol_Assay Run cell-free controls Use orthogonal assays Check_Assay->Sol_Assay Yes Sol_Concentration Standardize serum Consider formulation changes Check_Concentration->Sol_Concentration Yes Sol_Mechanism Perform mechanism-specific assays (Caspase, Mito, ROS) Check_Mechanism->Sol_Mechanism Yes

Caption: A logical guide to troubleshooting common issues in OAP-DM cytotoxicity studies.

References

Technical Support Center: Enhancing the Stability of Oleamidopropyl Dimethylamine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oleamidopropyl Dimethylamine (B145610) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of their formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during product development.

Troubleshooting Guide

Instability in Oleamidopropyl Dimethylamine formulations can manifest in various ways, including phase separation, changes in viscosity, pH shifts, and alterations in color or odor. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Phase Separation (Creaming or Coalescence)

Observation: The emulsion separates into distinct layers, with an oily or watery layer becoming visible.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Oil-to-Emulsifier Ratio The concentration of this compound may be insufficient to emulsify the oil phase effectively. Increase the concentration of this compound or the co-emulsifier. As a starting point, consider a ratio of 1:2 to 1:5 of this compound to fatty alcohols.[1]
Inadequate Homogenization Droplet size may be too large, leading to instability. Use high-shear homogenization to reduce the oil droplet size. Ensure both oil and water phases are heated to a similar temperature (typically 70-75°C) before emulsification.[1]
Incompatible pH The formulation's pH may be outside the optimal range for the emulsifier system. Adjust the final pH of the formulation to be compatible with this compound and any co-emulsifiers.
Presence of Electrolytes High concentrations of salts can disrupt the stability of the emulsion. If electrolytes are a necessary component, consider adding a stabilizer like a non-ionic polymer to mitigate their impact.

Logical Flow for Troubleshooting Phase Separation:

start Phase Separation Observed check_ph Measure pH start->check_ph ph_ok pH within optimal range? check_ph->ph_ok adjust_ph Adjust pH ph_ok->adjust_ph No check_ratio Review Oil/Emulsifier Ratio ph_ok->check_ratio Yes adjust_ph->check_ph ratio_ok Ratio appropriate? check_ratio->ratio_ok adjust_ratio Increase Emulsifier/Stabilizer ratio_ok->adjust_ratio No check_mixing Evaluate Homogenization Process ratio_ok->check_mixing Yes adjust_ratio->check_ratio mixing_ok Process adequate? check_mixing->mixing_ok improve_mixing Optimize Shear/Temperature mixing_ok->improve_mixing No check_electrolytes Assess Electrolyte Impact mixing_ok->check_electrolytes Yes improve_mixing->check_mixing electrolytes_ok Electrolytes absent or stabilized? check_electrolytes->electrolytes_ok add_stabilizer Incorporate Polymer/Gum electrolytes_ok->add_stabilizer No stable_emulsion Stable Emulsion electrolytes_ok->stable_emulsion Yes add_stabilizer->check_electrolytes

Caption: Troubleshooting workflow for phase separation.

Issue 2: Changes in Viscosity

Observation: The formulation becomes noticeably thinner or thicker over time.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Polymer Degradation Shear-sensitive polymers used as thickeners may have been degraded during processing. If using shear-sensitive thickeners, incorporate them in the post-emulsification stage under low shear.
pH Shift A change in pH can affect the hydration and effectiveness of many thickening agents. Monitor the pH of the formulation over time. If a significant shift is observed, investigate potential interactions between ingredients.
Temperature Fluctuations Exposure to high temperatures can lead to a permanent loss of viscosity in some systems. Store the product within the recommended temperature range. During stability testing, evaluate the impact of temperature cycles.

Logical Flow for Troubleshooting Viscosity Changes:

start Viscosity Change Observed check_shear Review Mixing Process start->check_shear shear_ok Shear appropriate for polymers? check_shear->shear_ok adjust_shear Modify Mixing Protocol shear_ok->adjust_shear No check_ph_visc Measure pH Over Time shear_ok->check_ph_visc Yes adjust_shear->check_shear ph_stable pH stable? check_ph_visc->ph_stable investigate_ph_shift Identify Cause of pH Shift ph_stable->investigate_ph_shift No check_temp Evaluate Temperature Exposure ph_stable->check_temp Yes investigate_ph_shift->check_ph_visc temp_ok Storage temperature controlled? check_temp->temp_ok control_temp Implement Temperature Controls temp_ok->control_temp No stable_viscosity Stable Viscosity temp_ok->stable_viscosity Yes control_temp->check_temp

Caption: Troubleshooting workflow for viscosity changes.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary chemical instability of this compound, an amidoamine, is the hydrolysis of the amide bond. This reaction is typically accelerated by extremes in pH (both acidic and basic conditions) and elevated temperatures. Hydrolysis results in the formation of oleic acid and N,N-dimethylaminopropylamine (DMAPA).

Q2: How can I improve the stability of my this compound formulation?

Several strategies can enhance stability:

  • Co-emulsifiers: Incorporate fatty alcohols (e.g., cetyl alcohol, stearyl alcohol) and non-ionic surfactants (e.g., polysorbates). These create a more robust interfacial film around the oil droplets, improving emulsion stability. A combination of this compound with fatty alcohols can improve emulsion stability by 40% to 60%.[1]

  • Thickeners and Stabilizers: Add polymers or gums (e.g., xanthan gum, carbomer) to the continuous phase. This increases viscosity and reduces the movement and coalescence of dispersed droplets.

  • pH Control: Maintain the formulation pH within a range that minimizes the hydrolysis rate of the amide bond.

  • Chelating Agents: Add a chelating agent to bind metal ions that can catalyze degradation reactions.

  • Antioxidants: Include antioxidants to prevent oxidative degradation of the oleyl group.

Q3: What are the typical starting concentrations for stabilizers in an this compound formulation?

The optimal concentration of stabilizers will depend on the specific formulation. However, here are some general starting points:

  • Fatty Alcohols: 1-5% w/w

  • Non-ionic Surfactants: 0.5-3% w/w

  • Polymers/Gums: 0.1-1% w/w

  • Chelating Agents: 0.05-0.2% w/w

  • Antioxidants: 0.05-0.1% w/w

It is crucial to perform stability testing on different concentrations to determine the most effective level for your system.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of an this compound formulation by subjecting it to stressful conditions.

1. Sample Preparation:

  • Prepare at least three batches of the final formulation.
  • Package the samples in the intended final packaging.
  • Keep a set of control samples at ambient room temperature (20-25°C).

2. Storage Conditions:

  • Place samples in stability chambers at the following conditions:
  • 40°C ± 2°C / 75% RH ± 5% RH
  • 50°C ± 2°C (optional, for more aggressive testing)
  • Freeze-thaw cycling: -10°C to 25°C (24 hours at each temperature, for 3 cycles)

3. Testing Schedule:

  • Evaluate the samples at initial (time 0), 1, 2, and 3 months.

4. Evaluation Parameters:

  • Visual Assessment: Color, odor, clarity, and signs of phase separation.
  • pH Measurement: Use a calibrated pH meter.
  • Viscosity Measurement: Use a viscometer appropriate for the sample's viscosity.
  • Microscopic Examination: Observe droplet size and distribution.

Data Presentation: Stability Assessment at 40°C

Time PointpHViscosity (cP)ColorOdorPhase Separation
Initial 5.55000WhiteCharacteristicNone
1 Month 5.44800WhiteCharacteristicNone
2 Months 5.34500Off-whiteFaintly alteredSlight creaming
3 Months 5.14000YellowishAlteredVisible separation

Protocol 2: HPLC Method for Quantification of this compound and Detection of DMAPA

This method can be used to assess the degradation of this compound by quantifying its concentration and detecting the presence of the hydrolysis product, DMAPA.

1. Instrumentation and Columns:

  • HPLC system with a UV or Charged Aerosol Detector (CAD).
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • A gradient elution may be necessary to separate this compound from DMAPA and other components. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

3. Sample Preparation:

  • Accurately weigh and dissolve the formulation in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to achieve a known concentration of this compound.
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and monitor the chromatogram.
  • Quantify the this compound peak area against a standard curve.
  • Identify the DMAPA peak by comparing its retention time to a DMAPA standard.

Experimental Workflow for Stability Analysis:

start Formulation Prepared stability_testing Accelerated Stability Testing (Temperature, Light, Freeze-Thaw) start->stability_testing physicochemical_analysis Physicochemical Analysis (pH, Viscosity, Appearance) stability_testing->physicochemical_analysis chromatographic_analysis Chromatographic Analysis (HPLC) (Quantify Active, Detect Degradants) stability_testing->chromatographic_analysis data_evaluation Data Evaluation and Comparison to Control physicochemical_analysis->data_evaluation chromatographic_analysis->data_evaluation stable Formulation is Stable data_evaluation->stable No significant change unstable Formulation is Unstable data_evaluation->unstable Significant change reformulate Reformulate and Re-test unstable->reformulate reformulate->start

Caption: Workflow for comprehensive stability analysis.

By utilizing this technical support guide, you will be better equipped to anticipate and resolve stability challenges, leading to the development of robust and effective this compound formulations.

References

Minimizing DMAPA impurity in Oleamidopropyl dimethylamine synthesis for biological studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Oleamidopropyl dimethylamine (B145610), with a specific focus on minimizing 3-dimethylaminopropylamine (B130723) (DMAPA) impurity for biological studies.

Frequently Asked Questions (FAQs)

Q1: What is Oleamidopropyl dimethylamine and why is the DMAPA impurity a concern for biological studies?

A1: this compound is a tertiary amine synthesized through the amidation reaction of oleic acid and 3-dimethylaminopropylamine (DMAPA).[1][2][3][4][5] It is used in various applications, including as a component in drug delivery systems. DMAPA is a common impurity in this synthesis and is a known skin irritant and sensitizer.[6] For biological studies, the presence of DMAPA can lead to erroneous results, including cytotoxicity and inflammatory responses, which can interfere with the interpretation of experimental data.[7][8][9][10][11]

Q2: What are the key reaction parameters that influence the level of residual DMAPA?

A2: The primary factors influencing residual DMAPA levels are the molar ratio of reactants (oleic acid to DMAPA) and the reaction temperature. An excess of DMAPA is often used to drive the reaction to completion, but this can lead to higher residual levels of the impurity. The reaction is typically carried out at temperatures ranging from 75°C to 175°C.[1] Higher temperatures can increase the reaction rate but may also lead to the formation of by-products. Careful optimization of both stoichiometry and temperature is crucial for minimizing DMAPA impurity.

Q3: What are the recommended analytical methods for detecting and quantifying DMAPA impurity?

A3: Several analytical methods can be used to accurately determine the concentration of DMAPA in your this compound product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques. For trace-level detection, highly sensitive methods such as HPLC with mass spectrometry (HPLC-MS) or ion chromatography are recommended.

Q4: What are the acceptable limits of DMAPA for biological research applications?

A4: While specific limits for biological research are not universally established, guidelines for the cosmetics industry can provide a starting point. For instance, some cosmetic-grade materials aim for DMAPA levels below 15 ppm.[2] For sensitive biological applications such as cell culture experiments or in vivo studies, it is highly recommended to reduce the DMAPA concentration to the lowest detectable level, ideally below 1 ppm, to avoid off-target effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of residual DMAPA in the final product. Excess DMAPA used in the reaction.Optimize the stoichiometry. Start with a molar ratio of oleic acid to DMAPA closer to 1:1 and incrementally increase the DMAPA if the reaction is incomplete.
Incomplete reaction.Increase the reaction time or slightly increase the temperature within the recommended range (75-175°C). Monitor the reaction progress using TLC or a suitable analytical method.
Inefficient purification.Implement a more rigorous purification protocol. Consider multiple aqueous washes or employ steam distillation for more effective removal of volatile impurities like DMAPA.
Low yield of this compound. Insufficient reaction time or temperature.Gradually increase the reaction time and/or temperature. Monitor the disappearance of the starting materials.
Sub-optimal stoichiometry.Ensure the molar ratio of reactants is appropriate. While minimizing excess DMAPA is important, a slight excess may be necessary to drive the reaction to completion.
Presence of unknown by-products. Reaction temperature is too high.Lower the reaction temperature. High temperatures can lead to side reactions and degradation of the product.
Impure starting materials.Use high-purity oleic acid and DMAPA. Impurities in the starting materials can lead to the formation of unwanted by-products.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired product purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add oleic acid.

  • Reactant Addition: Under a nitrogen atmosphere, slowly add 3-dimethylaminopropylamine (DMAPA) to the oleic acid. A slight molar excess of DMAPA (e.g., 1.05 to 1.1 equivalents) is often used.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 140°C and 160°C.

  • Monitoring: Monitor the progress of the reaction by tracking the disappearance of oleic acid using thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically complete within 4-8 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

Purification Protocol: Aqueous Washing
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash with deionized water (3 x 1 volume of the organic phase). This helps to remove the water-soluble DMAPA.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Purification Protocol: Steam Distillation

For more efficient removal of residual DMAPA, steam distillation can be employed.

  • Setup: Assemble a steam distillation apparatus. Place the crude this compound in the distilling flask.

  • Distillation: Introduce steam into the distilling flask. The volatile DMAPA will co-distill with the water.

  • Collection: Collect the distillate, which will consist of an aqueous layer and potentially an organic layer if other volatile impurities are present.

  • Extraction: The purified this compound will remain in the distilling flask. After cooling, it can be extracted with a suitable organic solvent.

Visualizations

SynthesisWorkflow This compound Synthesis Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Oleic Acid + DMAPA ReactionMixture Heat (140-160°C) Under N2 Reactants->ReactionMixture 1. Mix Monitoring Monitor Progress (TLC/Acid Value) ReactionMixture->Monitoring 2. React AqueousWash Aqueous Washing Monitoring->AqueousWash 3. Crude Product SteamDistillation Steam Distillation Monitoring->SteamDistillation 3. Crude Product Analysis Analyze DMAPA content (HPLC, GC-MS) AqueousWash->Analysis 4. Purified Product SteamDistillation->Analysis 4. Purified Product TroubleshootingDMAPA Troubleshooting High DMAPA Impurity decision decision process process decision->process Yes check_reaction_completion Was reaction incomplete? decision->check_reaction_completion No reanalyze Re-analyze DMAPA levels process->reanalyze result result start High DMAPA Detected start->decision check_stoichiometry Was DMAPA in large excess? adjust_stoichiometry Reduce DMAPA molar ratio optimize_reaction Increase reaction time/temp check_reaction_completion->optimize_reaction Yes check_purification Was purification sufficient? check_reaction_completion->check_purification No optimize_reaction->reanalyze improve_purification Intensify washing or use steam distillation check_purification->improve_purification No check_purification->reanalyze Yes improve_purification->reanalyze success DMAPA within acceptable limits reanalyze->success fail DMAPA still high reanalyze->fail

References

Technical Support Center: Optimizing Oleamidopropyl Dimethylamine-Based Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Oleamidopropyl dimethylamine (B145610) (OAP-DMA) is primarily documented as a cationic surfactant and emulsifying agent in cosmetic formulations and is not a commonly reported reagent for gene transfection in peer-reviewed scientific literature.[1][2][3] The following guide is based on the established principles of cationic lipid-mediated gene delivery, as OAP-DMA shares structural features with ionizable and cationic lipids used in this field (a lipid tail and a tertiary amine headgroup). The quantitative data and protocols provided are illustrative examples based on typical lipid-based transfection systems and should be adapted and optimized for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using a cationic molecule like Oleamidopropyl dimethylamine (OAP-DMA) for gene transfection? A1: Cationic lipids or polymers are essential for non-viral gene delivery.[4][5] Their positively charged headgroups interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids (like plasmid DNA or mRNA).[6][7] This interaction condenses the nucleic acid into a compact, positively charged nanoparticle complex (lipoplex). This net positive charge facilitates binding to the negatively charged cell membrane, promoting uptake into the cell, typically via endocytosis.[8][9]

Q2: What are the critical components of an OAP-DMA-based transfection formulation? A2: A successful lipid-based transfection reagent is often a multi-component system.[10] Besides the cationic lipid (OAP-DMA in this hypothetical case), formulations typically include:

  • A Helper Lipid: Neutral lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) are often included to aid in the structural integrity of the nanoparticle and facilitate the release of the nucleic acid from the endosome into the cytoplasm.[4][11][12][13] DOPE is particularly effective as it promotes the formation of fusogenic, inverted hexagonal lipid structures that can disrupt the endosomal membrane.[11][13][14]

  • Cholesterol: This provides stability and rigidity to the lipid nanoparticle, improving its performance, especially in vivo.[8][12]

  • A PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) helps to control the particle size and provides steric stabilization, which can prevent aggregation and increase circulation time in vivo.[12][15]

Q3: What is the N/P ratio and why is it a critical parameter to optimize? A3: The N/P ratio is the molar ratio of nitrogen atoms (N) in the cationic lipid to the phosphate groups (P) in the nucleic acid backbone.[15] This ratio is a key determinant of the overall charge of the transfection complex and significantly influences transfection efficiency and cytotoxicity.[15][16]

  • Low N/P Ratio: May result in incomplete DNA condensation, leading to larger particles and inefficient cellular uptake.

  • High N/P Ratio: Generally leads to a higher positive charge, enhancing interaction with the cell membrane. However, excessively high ratios can lead to significant cytotoxicity.[15][17] Therefore, titrating the N/P ratio is a crucial first step in optimization.

Q4: What quality control metrics are important for my transfection nanoparticles? A4: For reproducible results, it is critical to characterize the physicochemical properties of your lipid-nucleic acid complexes. Key parameters, often measured using Dynamic Light Scattering (DLS), include:

  • Particle Size (Hydrodynamic Diameter): Influences the mechanism of cellular uptake. Typically, sizes between 50-200 nm are desired.

  • Polydispersity Index (PDI): A measure of the size distribution of the nanoparticles. A PDI value below 0.3 indicates a homogenous and monodisperse population.[15]

  • Zeta Potential: Indicates the surface charge of the nanoparticles. A positive zeta potential (e.g., +20 to +40 mV) is generally required for efficient binding to the cell surface.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Transfection Efficiency 1. Suboptimal Reagent-to-DNA Ratio (N/P Ratio): The charge ratio of the complex is critical for cell surface binding and uptake.[6][17]Optimize the N/P ratio. Perform a titration experiment using a range of ratios (e.g., 2:1, 4:1, 6:1, 8:1, 10:1) to find the optimal balance between efficiency and viability for your specific cell type.[16]
2. Poor Cell Health or Confluency: Transfection efficiency is highly dependent on the state of the cells.[10] Cells should be healthy, actively dividing, and at a low passage number.[10][18]Use healthy, low-passage cells. Ensure cells are 70-90% confluent at the time of transfection.[10][19] If performance drops, start a new vial of cells from a frozen stock.[10][18] Test for mycoplasma contamination.
3. Incorrect Complex Formation: The method of mixing the lipid and nucleic acid is crucial. Serum, antibiotics, or other inhibitors present during complex formation can disrupt the process.[18][20]Form complexes in a serum-free, antibiotic-free medium (e.g., Opti-MEM™).[20][21] Ensure gentle mixing and adhere to the recommended 15-25 minute incubation time at room temperature to allow complexes to form properly.[10][19]
4. Presence of Inhibitors: Components in the media or the DNA solution (like high phosphate, EDTA, or sulfated proteoglycans) can interfere with complex formation.[18][20]Use high-quality, purified plasmid DNA dissolved in sterile water or TE buffer with low EDTA (<0.3 mM).[18] If using serum-containing medium for transfection, ensure the reagent is compatible with serum.
High Cell Toxicity / Death 1. Excessive Reagent Concentration: Too much cationic lipid is a common cause of cytotoxicity.[17]Perform a dose-response curve. Test lower concentrations of the transfection reagent while keeping the N/P ratio constant. You can also reduce the amount of DNA used.[17]
2. Low Cell Density: If cells are too sparse, they can be more susceptible to the toxic effects of the transfection complexes.Increase cell density at the time of plating. Ensure cells are at least 70% confluent before adding the transfection complexes.[20]
3. Prolonged Exposure: Leaving the transfection complexes on sensitive cells for too long can increase toxicity.Reduce the incubation time. For sensitive cell types like primary cells, consider a shorter incubation period (e.g., 4-6 hours) before replacing the medium with fresh, complete growth medium.[15][17]
4. Impurities in Reagent: The purity of the OAP-DMA or other lipid components can affect cell viability.Ensure the highest possible purity of all formulation components.
Inconsistent Results 1. Variation in Cell Passage Number or Confluency: Transfection performance can vary significantly with the number of times cells have been split and their density.[18]Maintain a consistent cell culture schedule. Use cells within a defined passage number range for all experiments. Plate cells at the same density to ensure consistent confluency at the time of transfection.
2. Pipetting Errors or Incomplete Mixing: Inaccurate dispensing of small volumes of reagent or DNA can lead to variability.Use calibrated pipettes and ensure thorough but gentle mixing of components. When adding complexes to cells, rock the plate gently to distribute them evenly.[10]
3. Degradation of Reagents: Improper storage can compromise the effectiveness of the transfection reagent.Store reagents as recommended. Cationic lipid reagents should typically be stored at 4°C and should not be frozen.[10][20]

Illustrative Data for Optimization

The following tables represent example data from an optimization experiment for an OAP-DMA-based formulation.

Table 1: Optimization of N/P Ratio Cell Type: HEK293 | Nucleic Acid: 1 µg pEGFP-N1 per well

N/P Ratio (OAP-DMA:DNA)Transfection Efficiency (% GFP+ Cells)Cell Viability (% of Control)
2:115 ± 3%98 ± 2%
4:145 ± 5%95 ± 4%
6:178 ± 6%85 ± 5%
8:182 ± 4%70 ± 7%
10:180 ± 5%55 ± 8%

Table 2: Optimization of Helper Lipid Composition Cell Type: HeLa | Nucleic Acid: 1 µg pEGFP-N1 | N/P Ratio: 6:1

OAP-DMA:Helper Lipid Molar RatioHelper LipidTransfection Efficiency (% GFP+ Cells)Cell Viability (% of Control)
1:1DOPE65 ± 5%88 ± 4%
1:2DOPE58 ± 7%90 ± 3%
1:1DOPC35 ± 4%92 ± 2%
1:0 (OAP-DMA only)None25 ± 6%75 ± 6%

Experimental Protocols

Protocol 1: General Transfection of Adherent Cells in a 24-Well Plate

Materials:

  • Healthy, actively dividing cells in culture

  • High-quality plasmid DNA (1 mg/mL stock)

  • OAP-DMA-based transfection reagent

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Complete cell culture growth medium

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent on the day of transfection. For HEK293 cells, this is typically 1.0 - 2.0 x 10^5 cells per well in 500 µL of complete growth medium.

  • Preparation of Complexes (per well):

    • Tube A (DNA): In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium. Mix gently by flicking the tube.

    • Tube B (Lipid): In a separate sterile tube, dilute the OAP-DMA-based reagent into 50 µL of serum-free medium. The amount of reagent will depend on the desired N/P ratio. Mix gently.

    • Incubate Tube B for 5 minutes at room temperature.

  • Formation of Transfection Complexes:

    • Add the diluted DNA (Tube A) to the diluted lipid (Tube B). Do not add in the reverse order.

    • Mix gently by pipetting up and down 2-3 times. Do not vortex.

    • Incubate the mixture for 15-20 minutes at room temperature to allow complexes to form.[10]

  • Transfection:

    • Add the entire 100 µL of the lipid-DNA complex mixture dropwise to the well containing cells and medium.

    • Gently rock the plate back and forth to ensure even distribution of the complexes.[10]

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.

    • Analyze transgene expression (e.g., via fluorescence microscopy for GFP) and assess cell morphology for signs of toxicity.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells transfected as described in Protocol 1

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Timing: Perform the assay at the desired time point post-transfection (e.g., 24 or 48 hours).

  • Add MTT Reagent: Add 50 µL of MTT solution (5 mg/mL) to each well containing 500 µL of medium.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilize Formazan:

    • Carefully aspirate the medium from the wells without disturbing the cells or formazan crystals.

    • Add 500 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization and a homogenous purple solution.

  • Measure Absorbance:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Calculate Viability:

    • Calculate cell viability as a percentage relative to untreated control cells:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Visualizations

Transfection_Workflow cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_analysis Day 2-3: Analysis seed_cells Seed cells in multi-well plate prep_dna Dilute DNA in serum-free medium prep_lipid Dilute OAP-DMA reagent in serum-free medium mix Combine diluted DNA and lipid prep_dna->mix prep_lipid->mix incubate_complex Incubate 15-20 min at room temp mix->incubate_complex add_complex Add complexes to cells incubate_complex->add_complex incubate_cells Incubate cells 24-48h add_complex->incubate_cells assay Assay for gene expression (e.g., GFP, Luciferase) and assess viability (e.g., MTT) incubate_cells->assay

Caption: General experimental workflow for OAP-DMA-based gene transfection.

Troubleshooting_Logic node_action node_action start Low Transfection Efficiency? cell_health Are cells healthy, low passage, and 70-90% confluent? start->cell_health np_ratio Is N/P Ratio Optimized? cell_health->np_ratio Yes action_cells Action: Use fresh, healthy cells. Optimize seeding density. cell_health->action_cells No toxicity High Cell Toxicity? np_ratio->toxicity Yes action_np Action: Titrate N/P ratio (e.g., 2:1 to 10:1). np_ratio->action_np No action_toxicity Action: Lower reagent/DNA dose. Reduce incubation time. toxicity->action_toxicity Yes action_recheck Action: Check DNA quality. Use serum-free medium for complex formation. toxicity->action_recheck No

Caption: Troubleshooting logic for low transfection efficiency.

LNP_Components lnp Lipid Nanoparticle cationic Cationic Lipid (e.g., OAP-DMA) lnp->cationic Binds Payload helper Helper Lipid (e.g., DOPE) lnp->helper Aids Endosomal Escape cholesterol Cholesterol lnp->cholesterol Provides Stability peg PEG-Lipid lnp->peg Controls Size payload Nucleic Acid Payload (DNA/RNA) lnp->payload Encapsulated Core

References

Strategies to mitigate the skin irritation potential of Oleamidopropyl dimethylamine in topical research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for mitigating the skin irritation potential of Oleamidopropyl dimethylamine (B145610) in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is Oleamidopropyl dimethylamine and why is it used in topical formulations?

This compound is a cationic surfactant and emulsifying agent.[1] In topical preparations, it functions as an antistatic and conditioning agent, improving the texture and feel of products such as lotions, creams, shampoos, and conditioners.[1][2] Its amphiphilic molecular structure, with both a hydrophobic oleic acid-derived chain and a hydrophilic dimethylaminopropylamine group, allows it to effectively mix oil and water-based ingredients.[2]

Q2: What is the primary cause of skin irritation associated with this compound?

The skin irritation associated with this compound is predominantly allergic contact dermatitis (ACD), a type IV delayed-hypersensitivity reaction.[3][4] This is often not caused by the molecule itself but by sensitizing impurities from its synthesis.[4][5] The primary impurity of concern is 3,3-dimethylaminopropylamine (DMAPA).[4][5][6] Individuals sensitized to DMAPA may experience redness, itching, and swelling upon exposure to products containing this compound with this impurity.[3]

Q3: How can we minimize the skin irritation potential of this compound in our formulations?

Mitigation strategies focus on two main areas: controlling impurities and optimizing the formulation.

  • Impurity Control: The most effective strategy is to use high-purity this compound with minimal levels of the sensitizing impurity, DMAPA.[4][7] A Quantitative Risk Assessment (QRA) can be performed to determine a No Expected Sensitization Induction Level (NESIL) for DMAPA and ensure the final formulation is non-sensitizing.[3][4][7][8]

  • Formulation Strategies:

    • pH Optimization: While direct studies on the effect of pH on this compound irritation are limited, the pH of a formulation can influence the stability of its components and the skin's natural barrier. Maintaining a pH close to the skin's natural acidic mantle (around 4.5-5.5) is generally recommended to support skin barrier function.[9][10][11]

    • Use of Anti-Irritants: Incorporating ingredients with anti-inflammatory and barrier-protective properties can help mitigate irritation. These can include natural ingredients like shea butter and aloe vera, or other compounds known to reduce surfactant-induced irritation.[3]

    • Surfactant Blends: Combining this compound with other types of surfactants, such as non-ionic or amphoteric surfactants, can reduce the overall irritation potential of the formulation.[9]

Q4: What are some less irritating alternatives to this compound?

Several alternatives with a lower potential for skin irritation are available:

  • Behentrimonium Chloride: A conditioning agent with good antistatic effects and a lower risk of skin irritation.[3] Studies on leave-on body lotions containing 1-5% behentrimonium chloride showed them to be non-irritating and non-sensitizing.[2][12]

  • Polyquaternium compounds: A group of polymers that are effective at reducing static and are less likely to cause an allergic response.[3]

  • Cocamidopropyl Betaine: While also an amidoamine-based surfactant that can contain DMAPA, it generally has a lower positive reaction rate in patch tests compared to this compound.[3] Purity is also key with this ingredient.

  • Natural Alternatives: For conditioning properties, shea butter and aloe vera are gentle on the skin.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected skin irritation in a clinical or preclinical study. High levels of DMAPA impurity in the this compound raw material.1. Request a certificate of analysis from the supplier for the specific batch of this compound, paying close attention to the concentration of DMAPA. 2. Consider having an independent analysis of the raw material performed. 3. Source this compound from a different supplier with guaranteed low DMAPA levels.
The concentration of this compound is too high.1. Review the formulation and consider reducing the concentration of this compound. 2. Conduct a dose-response study to determine the optimal concentration for efficacy and minimal irritation.
The overall formulation is irritating.1. Evaluate the other ingredients in the formulation for their irritation potential. 2. Consider adding known anti-irritant or barrier-enhancing ingredients. 3. Adjust the pH of the formulation to be more compatible with the skin's natural pH.[9][10][11]
Variability in irritation results between batches of the same formulation. Inconsistent levels of DMAPA in different batches of this compound.1. Implement a stricter quality control protocol for incoming raw materials, including testing for DMAPA levels. 2. Work with your supplier to ensure consistent quality of this compound.
Positive sensitization signal in an in vitro assay. The formulation has the potential to cause allergic contact dermatitis.1. Confirm the finding with a secondary in vitro test or a Human Repeat Insult Patch Test (HRIPT). 2. If confirmed, reformulate by reducing the this compound concentration, replacing it with a less sensitizing alternative, or ensuring the use of a grade with non-sensitizing levels of DMAPA.

Data Summary

Table 1: Patch Test Reactivity of this compound and Related Compounds

Compound Positive Reaction Rate (%) Notes
This compound2.3% - 3.5%Has a high rate of positive reactions relative to its prevalence in products.[4][8]
Dimethylaminopropylamine (DMAPA)1.7%A key sensitizing impurity in amidoamine-based surfactants.[8]
Cocamidopropyl Betaine (CAPB)1.4% - 1.6%Lower positive reaction rate than this compound, but still a known sensitizer.[4]
Amidoamine0.8%Another impurity that can be present in amidoamine-based surfactants.[8]

Table 2: Quantitative Risk Assessment (QRA) Data for DMAPA

Parameter Value Source
No Expected Sensitization Induction Level (NESIL)425 µg/cm²Derived from multiple Local Lymph Node Assays (LLNAs).

Note: This NESIL for DMAPA was established in the context of its presence as an impurity in Cocamidopropyl Betaine (CAPB). A specific QRA for this compound should be conducted based on its usage levels and the DMAPA content in the raw material.

Experimental Protocols

In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model (based on EpiDerm™ SIT)

This protocol is a summary of the OECD Test Guideline 439 for in vitro skin irritation testing.

1. Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.

2. Materials:

  • EpiDerm™ tissue models (or equivalent RhE models)

  • Assay medium

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Test chemical

  • Positive Control: 5% aqueous Sodium Dodecyl Sulfate (SDS)

  • Negative Control: DPBS

  • MTT reagent (1 mg/mL)

  • Isopropanol

3. Procedure:

  • Day 0 (Pre-incubation): Upon receipt, place the RhE tissue inserts into 6-well plates with assay medium and incubate overnight at 37°C, 5% CO₂.

  • Day 1 (Exposure):

    • Replace the assay medium.

    • Topically apply the test chemical (liquid or solid), positive control, or negative control to the surface of triplicate tissues.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

    • Thoroughly wash the tissues with DPBS to remove the test chemical.

    • Transfer the tissue inserts to fresh assay medium.

  • Day 2 (Post-incubation):

    • Incubate for 24 hours.

    • Perform a medium change. The collected medium can be stored for cytokine analysis.

    • Incubate for an additional 18 hours.

  • Day 3 (MTT Assay):

    • Transfer the tissues to a 24-well plate containing MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂.

    • Extract the formazan (B1609692) dye from the tissues using isopropanol.

    • Read the optical density of the extract at 570 nm using a plate reader.

4. Data Interpretation:

  • Calculate the mean viability for each test chemical relative to the negative control.

  • Irritant: Mean tissue viability ≤ 50%

  • Non-irritant: Mean tissue viability > 50%

Human Repeat Insult Patch Test (HRIPT)

This is a clinical study to assess the sensitization potential of a topical product.

1. Objective: To determine if a test material can induce allergic contact dermatitis after repeated application to the skin of human volunteers.

2. Study Design:

  • Induction Phase (3 weeks):

    • Apply the test material under an occlusive or semi-occlusive patch to the same site on the upper back of at least 50 subjects.

    • Patches are applied three times a week (e.g., Monday, Wednesday, Friday) for a total of 9 applications.

    • Each patch is worn for 24 hours and the site is evaluated for any reaction before the next application.

  • Rest Phase (2 weeks):

    • No applications of the test material.

  • Challenge Phase (1 week):

    • Apply a single patch with the test material to a new, untreated site on the back.

    • The patch is worn for 24 hours.

    • The site is evaluated for reactions at 48 and 72 hours after patch application.

3. Scoring: Skin reactions are scored based on a standardized scale for erythema, edema, and other signs of irritation.

4. Interpretation: A reaction at the challenge site that is characteristic of allergic contact dermatitis (and absent in the initial induction applications) indicates that the material is a sensitizer.

Visualizations

G cluster_0 Sensitization Phase (Initial Exposure) cluster_1 Elicitation Phase (Re-exposure) DMAPA DMAPA (hapten) penetrates stratum corneum Protein Binds to skin proteins (haptenation) DMAPA->Protein Keratinocytes Keratinocyte Activation DMAPA->Keratinocytes LC Langerhans Cell (LC) Uptake of Hapten-Protein Complex Protein->LC Cytokines1 Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) Keratinocytes->Cytokines1 Cytokines1->LC LN LC migrates to Lymph Node LC->LN TCell Naive T-Cell Priming and Proliferation LN->TCell MemoryT Generation of Memory T-Cells TCell->MemoryT DMAPA2 DMAPA re-exposure MemoryT2 Memory T-Cells Activated in Skin DMAPA2->MemoryT2 Cytokines2 Release of Cytokines (IFN-γ, etc.) MemoryT2->Cytokines2 Inflammation Recruitment of Inflammatory Cells Cytokines2->Inflammation ACD Clinical Symptoms of Allergic Contact Dermatitis Inflammation->ACD

Caption: Signaling pathway of DMAPA-induced allergic contact dermatitis.

G Start Start: Unexpected Skin Irritation Observed CheckRawMaterial Step 1: Verify Purity of This compound Lot Start->CheckRawMaterial HighDMAPA Is DMAPA level high? CheckRawMaterial->HighDMAPA SourceNew Action: Quarantine Lot and Source High-Purity Material HighDMAPA->SourceNew Yes ReviewConc Step 2: Review Concentration in Formulation HighDMAPA->ReviewConc No SourceNew->ReviewConc HighConc Is concentration high for application type? ReviewConc->HighConc ReduceConc Action: Reformulate with Reduced Concentration HighConc->ReduceConc Yes AssessFormulation Step 3: Assess Overall Formulation Chassis HighConc->AssessFormulation No ReduceConc->AssessFormulation PotentialIrritants Are there other potential irritants or sensitizers? AssessFormulation->PotentialIrritants AddAntiIrritants Action: Reformulate with Anti-Irritants or Adjust Excipients PotentialIrritants->AddAntiIrritants Yes ConsiderAlternatives Step 4: Consider Alternatives to this compound PotentialIrritants->ConsiderAlternatives No AddAntiIrritants->ConsiderAlternatives End End: Optimized, Low-Irritation Formulation ConsiderAlternatives->End

Caption: Troubleshooting workflow for skin irritation.

G Start Start: Develop Low-Irritation Formulation QRA 1. Quantitative Risk Assessment (QRA) for Sensitizing Impurities (e.g., DMAPA) Start->QRA SetLimits 2. Set Maximum Allowable Levels of Impurities in Raw Material QRA->SetLimits Formulate 3. Formulate with High-Purity This compound SetLimits->Formulate InVitro 4. In Vitro Screening using RhE Model (e.g., EpiDerm™) Formulate->InVitro Irritant Irritation Potential? InVitro->Irritant Reformulate Reformulate: - Reduce concentration - Add anti-irritants - Use alternative surfactant Irritant->Reformulate Yes (≤50% viability) HRIPT 5. Human Repeat Insult Patch Test (HRIPT) for Sensitization Potential Irritant->HRIPT No (>50% viability) Reformulate->Formulate Sensitizer Sensitization Potential? HRIPT->Sensitizer Sensitizer->Reformulate Yes End End: Final Formulation Ready for Further Clinical Testing Sensitizer->End No

References

Improving the encapsulation efficiency of drugs in Oleamidopropyl dimethylamine-based carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the encapsulation efficiency of drugs in oleamidopropyl dimethylamine-based carriers.

Frequently Asked Questions (FAQs)

Q1: What is oleamidopropyl dimethylamine (B145610) and why is it used in drug carriers?

A1: this compound is a cationic lipid that contains a tertiary amine group. This amine group can become protonated in acidic environments, making the lipid positively charged. This pH-responsive behavior is a key reason for its use in drug delivery systems. At physiological pH (around 7.4), the carrier can be relatively neutral, but in the acidic environment of endosomes or tumor tissues, it can become cationic, facilitating drug release.

Q2: What are the key factors influencing drug encapsulation efficiency in these carriers?

A2: The success of encapsulating your drug is a multifactorial process. Key determinants include the physicochemical properties of the drug and lipids, as well as the formulation process itself. The primary factors include:

  • Drug Properties: Lipophilicity and charge of the drug molecule.

  • Formulation Parameters: The ratio of drug to lipid, the lipid composition (including helper lipids), and the pH of the solutions used during formulation.[1]

  • Process Parameters: The method of nanoparticle preparation (e.g., thin-film hydration, microfluidics), mixing speed, and temperature.[2]

Q3: How does the drug-to-lipid ratio impact encapsulation efficiency?

A3: The drug-to-lipid ratio is a critical parameter.[1] Generally, increasing the amount of lipid relative to the drug can improve encapsulation efficiency up to a certain point.[3] However, excessively high drug concentrations can lead to drug precipitation or disruption of the lipid bilayer, which in turn decreases encapsulation efficiency.[4] It is essential to optimize this ratio for each specific drug and formulation.

Q4: What is the expected encapsulation efficiency for a typical drug in these carriers?

A4: Encapsulation efficiency can vary widely depending on the drug and the optimized formulation. For some systems, such as mRNA-LNP formulations, encapsulation efficiencies can reach up to 90-95%.[5] For small molecule drugs, the efficiency might be lower and is highly dependent on the drug's properties and its interaction with the lipid matrix. An efficiency of around 50% may be a starting point for unoptimized formulations.

Q5: How can I determine the encapsulation efficiency of my formulation?

A5: The general principle involves separating the encapsulated drug from the free (unencapsulated) drug and then quantifying the amount of drug in each fraction. The encapsulation efficiency (EE) is calculated using the formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[6]

Common separation techniques include ultracentrifugation, size-exclusion chromatography, and dialysis. The drug concentration is typically measured using methods like HPLC or UV-Vis spectroscopy.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency Suboptimal Drug-to-Lipid Ratio: Too much drug relative to the lipid carrier.Systematically vary the drug-to-lipid ratio to find the optimal balance. Start with a higher lipid concentration and titrate downwards.[3]
Poor Drug Solubility in Lipid Matrix: The drug is too hydrophilic and partitions into the aqueous phase.For hydrophilic drugs, consider using a different encapsulation method like passive entrapment in the aqueous core of liposomes. Modifying the drug to a more lipophilic prodrug form could also be an option.
pH Mismatch During Formulation: The pH of the buffers used may not be optimal for the interaction between the drug and the this compound.Given that this compound is a pH-sensitive cationic lipid, the pH during formulation is crucial. For weakly basic drugs, using a buffer with a pH below the pKa of the drug and the lipid can create a pH gradient that drives encapsulation.[8][9]
Inappropriate Solvent System: The organic solvent used to dissolve the lipids and drug may not be optimal.Ensure complete dissolution of all components in the organic phase. Test different water-miscible organic solvents (e.g., ethanol, acetone) to find one that provides good solubility for both the drug and lipids.
Particle Aggregation Incorrect Surface Charge: The zeta potential of the nanoparticles is not sufficient to ensure colloidal stability.The pH of the final nanoparticle suspension will influence the surface charge. Adjusting the pH can modulate the zeta potential. The inclusion of a PEGylated lipid in the formulation can provide steric stabilization and prevent aggregation.[8]
High Particle Concentration: The formulation is too concentrated, leading to particle instability.Dilute the nanoparticle suspension after preparation. Optimization of the lipid concentration during formulation may also be necessary.
Inconsistent Batch-to-Batch Results Variability in Manual Mixing: Manual mixing methods can introduce inconsistencies.Utilize automated or semi-automated systems like microfluidics for nanoparticle preparation to ensure reproducible mixing conditions.[10]
Fluctuations in Temperature: Temperature can affect lipid fluidity and self-assembly.Maintain a consistent temperature throughout the formulation process. For some methods, heating the lipid and aqueous phases can improve encapsulation.

Data Presentation

Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency

DrugCarrier SystemDrug-to-Lipid Ratio (w/w)Encapsulation Efficiency (%)
VincristineLiposomes0.05~95%
1.6~50%
DoxorubicinLiposomes0.05~100%
0.8<70%
Generic DrugLipid Carrier1:7.581.3%

Note: This table compiles data from various lipid-based systems to illustrate the general trend.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoparticles using Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve this compound, helper lipids (e.g., DSPC, cholesterol), and a PEGylated lipid in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask.

    • Add the hydrophobic drug to this lipid solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., citrate (B86180) buffer at pH 4.0 for remote loading of weakly basic drugs) by vortexing or sonicating the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Size Reduction:

    • To obtain a uniform particle size distribution, subject the resulting nanoparticle suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by dialyzing the nanoparticle suspension against a suitable buffer or by using size-exclusion chromatography.

Protocol 2: Quantification of Encapsulation Efficiency
  • Separation of Free Drug:

    • Take a known volume of the nanoparticle suspension.

    • Separate the nanoparticles from the aqueous phase containing the free drug using a suitable method like ultracentrifugation or by passing the suspension through a spin column.

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the supernatant or the eluate from the previous step using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Quantification of Total Drug:

    • Take the same initial volume of the nanoparticle suspension (before separation).

    • Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol (B129727) or isopropanol) to release the encapsulated drug.

    • Measure the total drug concentration in this lysed sample.

  • Calculation:

    • Calculate the encapsulation efficiency using the formula mentioned in the FAQs.

Visualizations

experimental_workflow Experimental Workflow for Nanoparticle Formulation and Characterization cluster_formulation Formulation cluster_characterization Characterization cluster_optimization Optimization Loop prep Lipid Film Preparation hyd Hydration prep->hyd Add aqueous buffer size Size Reduction hyd->size Sonication/Extrusion purify Purification size->purify Dialysis/SEC ee_det EE% Determination purify->ee_det phys_char Physicochemical Characterization (Size, PDI, Zeta Potential) purify->phys_char analyze Analyze Results ee_det->analyze phys_char->analyze adjust Adjust Parameters (e.g., Drug:Lipid Ratio, pH) analyze->adjust If EE% is low or particles are unstable adjust->prep Reformulate

Caption: Workflow for formulating and optimizing drug-loaded nanoparticles.

logical_relationship Factors Influencing Encapsulation Efficiency ee Encapsulation Efficiency drug_prop Drug Properties drug_prop->ee lipo Lipophilicity drug_prop->lipo charge Charge drug_prop->charge form_param Formulation Parameters form_param->ee dl_ratio Drug:Lipid Ratio form_param->dl_ratio lipid_comp Lipid Composition form_param->lipid_comp ph pH form_param->ph proc_param Process Parameters proc_param->ee method Preparation Method proc_param->method temp Temperature proc_param->temp lipo->ee charge->ee dl_ratio->ee lipid_comp->ee ph->ee method->ee temp->ee

Caption: Key factors that influence drug encapsulation efficiency.

References

Addressing batch-to-batch variability of synthesized Oleamidopropyl dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Oleamidopropyl dimethylamine (B145610). This resource is intended for researchers, scientists, and drug development professionals to help ensure consistent and high-quality production.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of Oleamidopropyl dimethylamine?

A1: this compound is synthesized via an amidation reaction between oleic acid and 3-dimethylaminopropylamine (B130723) (DMAPA).[1] This reaction forms an amide bond and produces water as a byproduct. The reaction is typically carried out at elevated temperatures.[1]

Q2: What are the most critical factors influencing batch-to-batch variability in this synthesis?

A2: The most critical factors include the quality of raw materials (oleic acid and DMAPA), reaction temperature, reaction time, and the efficiency of water removal.[1][2] Impurities in the starting materials, particularly in DMAPA, can lead to side reactions and inconsistent product quality.[2][3] Incomplete reaction or side reactions can also contribute to variability.

Q3: What are the common impurities found in this compound, and why are they a concern?

A3: A common and critical impurity is unreacted 3-dimethylaminopropylamine (DMAPA).[2][3] DMAPA is a known sensitizer (B1316253) and its presence can lead to adverse skin reactions.[2] Other potential impurities include unreacted oleic acid and byproducts from side reactions. The concentration of these impurities can vary between batches, affecting the final product's performance and safety profile.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Incomplete Reaction - Verify Reaction Temperature: Ensure the reaction temperature is maintained within the optimal range (typically 160-180°C). Inconsistent or low temperatures can slow down the reaction rate. - Extend Reaction Time: If monitoring indicates an incomplete reaction, extending the reaction time may be necessary. - Efficient Water Removal: The removal of water, a byproduct of the amidation, drives the reaction to completion. Ensure the distillation or vacuum setup is functioning optimally.[2]
Sub-optimal Stoichiometry - Review Molar Ratios: Verify the molar ratio of oleic acid to 3-dimethylaminopropylamine. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to higher levels of unreacted starting material in the final product.
Poor Quality Raw Materials - Test Raw Material Purity: Analyze the purity of incoming oleic acid and DMAPA batches. The presence of significant impurities can inhibit the reaction. Refer to the quality control specifications in Table 1 and Table 2 .
Issue 2: High Levels of Residual 3-dimethylaminopropylamine (DMAPA)

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Incomplete Reaction - Optimize Reaction Conditions: As with low yield, ensure optimal reaction temperature and time to maximize the consumption of DMAPA. - Improve Water Removal: Efficient water removal is crucial for driving the reaction forward and consuming the reactants.
Incorrect Stoichiometry - Adjust Molar Ratio: A significant excess of DMAPA will result in higher residual levels. Carefully control the initial molar ratio of reactants.
Inefficient Purification - Improve Post-Reaction Workup: Implement an effective purification step, such as vacuum stripping, to remove volatile impurities like residual DMAPA.
Issue 3: Variation in Physical Properties (e.g., Color, Viscosity) Between Batches

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Side Reactions - Control Reaction Temperature: Overheating can lead to the formation of colored byproducts and degradation products. Maintain strict temperature control throughout the synthesis. - Use of an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation and the formation of colored impurities.
Variability in Raw Materials - Source Consistent Raw Materials: The composition of oleic acid, particularly the presence of other fatty acids, can influence the physical properties of the final product.[4] Source high-purity oleic acid from a reliable supplier.
Inconsistent Impurity Profile - Characterize Impurities: Analyze the impurity profile of different batches to identify any new or varying impurities that may be affecting the physical properties.

Quality Control of Raw Materials

Consistent quality of the starting materials is paramount for reproducible synthesis. The following tables provide typical quality control specifications for oleic acid and 3-dimethylaminopropylamine.

Table 1: Quality Control Specifications for Oleic Acid

ParameterSpecification
Appearance Colorless to pale yellow oily liquid
Purity (as Oleic Acid) ≥ 99.0%
Acid Value 195 - 204 mg KOH/g[4]
Iodine Value 85 - 95 g I₂/100g[4]
Moisture Content ≤ 0.5%

Table 2: Quality Control Specifications for 3-dimethylaminopropylamine (DMAPA)

ParameterSpecification
Appearance Colorless, clear liquid[5]
Purity ≥ 99.5%[5]
Water Content ≤ 0.2%[5]
Color (APHA) ≤ 20[5]

Experimental Protocols

Monitoring Reaction Progress by FT-IR Spectroscopy

This protocol allows for the qualitative monitoring of the amidation reaction by observing the disappearance of the carboxylic acid peak and the appearance of the amide peak.

Methodology:

  • Sample Preparation: At timed intervals, withdraw a small aliquot (a few drops) of the reaction mixture.

  • Analysis:

    • Place a drop of the sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Record the spectrum from 4000 to 650 cm⁻¹.

  • Interpretation:

    • Monitor the decrease in the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1710 cm⁻¹).

    • Monitor the increase in the N-H stretching band of the amide (around 3300 cm⁻¹) and the amide I (C=O stretch, around 1640 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands. The reaction is considered complete when the characteristic peaks of the carboxylic acid have disappeared or stabilized.

Quantification of Residual DMAPA by HPLC

This method provides a quantitative measure of the unreacted DMAPA in the final product.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a low wavelength (e.g., 210 nm) or by a more universal detector like a Charged Aerosol Detector (CAD) as DMAPA has a weak chromophore.

  • Standard Preparation: Prepare a series of standard solutions of DMAPA in a suitable solvent (e.g., mobile phase) at known concentrations.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the DMAPA standards. Determine the concentration of DMAPA in the sample by comparing its peak area to the calibration curve.

Structural Confirmation by ¹H NMR Spectroscopy

This protocol is used to confirm the chemical structure of the synthesized this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Interpretation:

    • Olefinic Protons (-CH=CH-): A multiplet around δ 5.3 ppm.

    • Amide Proton (-C(O)NH-): A broad signal, typically downfield.

    • Methylene Protons adjacent to Amide and Amine: Signals in the range of δ 2.2-3.4 ppm.

    • Dimethylamino Protons (-N(CH₃)₂): A singlet around δ 2.2 ppm.

    • Alkyl Chain Protons: A series of signals in the upfield region (δ 0.8-1.6 ppm).

Visualizations

Synthesis_Pathway Oleic_Acid Oleic Acid Reaction Amidation (160-180°C) Oleic_Acid->Reaction DMAPA 3-Dimethylaminopropylamine (DMAPA) DMAPA->Reaction Product Oleamidopropyl dimethylamine Reaction->Product Water Water (byproduct) Reaction->Water Removed to drive reaction

Caption: General synthesis pathway of this compound.

Troubleshooting_Workflow Start Batch-to-Batch Variability Observed Check_Raw_Materials 1. Analyze Raw Materials (Oleic Acid & DMAPA) - Purity (HPLC/GC) - Moisture (Karl Fischer) Start->Check_Raw_Materials Raw_Materials_OK Within Spec? Check_Raw_Materials->Raw_Materials_OK Review_Process_Parameters 2. Review Process Parameters - Temperature Profile - Reaction Time - Stirring Speed Raw_Materials_OK->Review_Process_Parameters Yes Adjust_Raw_Material_Source Adjust Raw Material Sourcing/Purification Raw_Materials_OK->Adjust_Raw_Material_Source No Parameters_Consistent Consistent with SOP? Review_Process_Parameters->Parameters_Consistent Analyze_Final_Product 3. Analyze Final Product - Purity (HPLC) - Residual DMAPA (HPLC) - FT-IR, NMR Parameters_Consistent->Analyze_Final_Product Yes Correct_Process_Deviation Correct Process Deviation Parameters_Consistent->Correct_Process_Deviation No Product_Meets_Spec Meets Spec? Analyze_Final_Product->Product_Meets_Spec Identify_Root_Cause Identify Root Cause & Implement Corrective Action Product_Meets_Spec->Identify_Root_Cause Yes Quarantine_Batch Quarantine Batch Product_Meets_Spec->Quarantine_Batch No Quarantine_Batch->Identify_Root_Cause Adjust_Raw_Material_Source->Check_Raw_Materials Correct_Process_Deviation->Review_Process_Parameters

Caption: Troubleshooting workflow for batch-to-batch variability.

References

How to prevent the degradation of Oleamidopropyl dimethylamine in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Oleamidopropyl dimethylamine (B145610) in acidic conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving Oleamidopropyl dimethylamine in acidic formulations.

IssuePossible CauseRecommended Solution
Loss of viscosity or change in formulation texture over time. Amide hydrolysis of this compound, leading to a breakdown of the molecule's structure and its functional properties.Investigate the formulation's pH. If it is highly acidic, consider adjusting it to a less acidic range (pH 4-6) if compatible with your application. Elevated storage temperatures can accelerate hydrolysis; store the formulation at controlled room temperature or below.
Shift in pH of the formulation over time. Degradation of this compound into oleic acid and N,N-dimethylaminopropylamine. The formation of these degradation products can alter the overall pH of the solution.Monitor the pH of your formulation regularly. The presence of degradation products can be confirmed using analytical techniques like HPLC. Consider incorporating a robust buffering system to maintain a stable pH.
Appearance of cloudiness or precipitation in the formulation. Formation of insoluble degradation products, such as oleic acid, which has limited solubility in aqueous solutions, especially at lower pH.Characterize the precipitate to confirm its identity. To mitigate this, consider incorporating solubilizing agents or co-solvents into your formulation.
Inconsistent experimental results when using older batches of this compound solutions. Degradation of the stock solution due to improper storage conditions (e.g., acidic pH, high temperature, exposure to light).Prepare fresh solutions of this compound for critical experiments. Store stock solutions in a cool, dark place and at a neutral or slightly acidic pH if possible. Regularly test the purity of your stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in acidic conditions?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the amide bond. In the presence of acid and water, the amide linkage in the this compound molecule is cleaved, yielding oleic acid and N,N-dimethylaminopropylamine as the main degradation products.[1][2][3][4][5][6][7] This reaction is typically accelerated by lower pH values and higher temperatures.

Q2: What is the optimal pH range to ensure the stability of this compound in aqueous formulations?

A2: While specific quantitative data for this compound is limited in publicly available literature, general principles of amide chemistry suggest that hydrolysis is accelerated in strongly acidic (below pH 4) and strongly alkaline conditions. For optimal stability against hydrolysis, maintaining the pH in a moderately acidic to neutral range (approximately pH 4-7) is recommended, if your application permits.

Q3: How does temperature affect the degradation of this compound?

A3: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, to minimize degradation, it is crucial to store formulations containing this compound at controlled room temperature or, if possible, under refrigerated conditions. Elevated temperatures used in accelerated stability studies can be used to predict the long-term stability of the formulation.

Q4: Are there any formulation strategies to protect this compound from hydrolysis in acidic media?

A4: Yes, several formulation strategies can be employed:

  • pH Control: Maintaining the pH within the optimal stability range (pH 4-7) using appropriate buffer systems is the most critical factor.

  • Co-solvents: The inclusion of co-solvents such as glycerin, propylene (B89431) glycol, or other polyols may help to reduce the water activity in the formulation, thereby slowing down the hydrolysis reaction. While direct evidence for this compound is scarce, this is a common strategy for stabilizing hydrolytically sensitive molecules.

  • Micellar Solubilization: As a surfactant, this compound can form micelles. In some cases, the micellar structure can offer a degree of protection to the labile amide bond by altering its exposure to the acidic aqueous environment.

  • Antioxidants: To prevent potential oxidative degradation of the oleic acid moiety, the inclusion of antioxidants can be beneficial.[2]

Q5: What analytical methods can be used to monitor the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the degradation of this compound. An HPLC method can be developed to separate and quantify the intact molecule from its degradation products, oleic acid and N,N-dimethylaminopropylamine. UV detection can be used, and for more specific identification, mass spectrometry (LC-MS) can be coupled with HPLC.[8][9][10][11][12]

Data Presentation

Table 1: Conceptual Influence of pH and Temperature on the Rate of this compound Hydrolysis

pHTemperatureExpected Rate of Degradation
2-3High (e.g., 40-50°C)High
2-3Room Temperature (e.g., 20-25°C)Moderate
4-6High (e.g., 40-50°C)Moderate to Low
4-6Room Temperature (e.g., 20-25°C)Low

Experimental Protocols

Protocol 1: Accelerated Stability Testing of an this compound Formulation

Objective: To assess the stability of an this compound formulation under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare the final formulation containing this compound.

  • Packaging: Store the formulation in its final intended packaging to account for any product-package interactions.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

    • 25°C ± 2°C / 60% RH ± 5% RH (Real-time control)

    • 4°C (Control for minimal degradation)

  • Time Points: Withdraw samples for analysis at initial (T=0) and subsequent time points (e.g., 1, 2, 3, and 6 months for accelerated testing).

  • Analysis: At each time point, analyze the samples for the following parameters:

    • Physical Appearance: Color, odor, clarity, and presence of any precipitate.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Assay of this compound and Degradation Products: Use a validated HPLC method to determine the concentration of intact this compound and its primary degradation products (oleic acid and N,N-dimethylaminopropylamine).

Protocol 2: HPLC Method for the Analysis of this compound and Its Degradation Products

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound, oleic acid, and N,N-dimethylaminopropylamine.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient will need to be optimized to achieve good separation of the polar N,N-dimethylaminopropylamine, the non-polar oleic acid, and the amphiphilic this compound.

  • Detection: UV detection at a wavelength where all compounds have some absorbance (e.g., around 205-215 nm).

  • Sample Preparation: Dilute the formulation samples with a suitable solvent (e.g., the mobile phase) to a concentration within the linear range of the method.

  • Method Validation: Validate the method according to ICH or other relevant guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13][14][15][16][17]

Visualizations

cluster_degradation Degradation Pathway of this compound in Acidic Conditions OADM Oleamidopropyl dimethylamine Intermediate Protonated Amide Intermediate OADM->Intermediate Protonation H2O Water (H₂O) H2O->Intermediate Nucleophilic Attack H_plus Acid (H⁺) Oleic_Acid Oleic Acid Intermediate->Oleic_Acid Hydrolysis DMAPA N,N-dimethylaminopropylamine Intermediate->DMAPA Hydrolysis Products Degradation Products

Caption: Acid-catalyzed hydrolysis of this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Start: Formulation containing Oleamidopropyl dimethylamine Stability_Testing Accelerated Stability Testing (e.g., 40°C) Start->Stability_Testing Analysis Sample Analysis at Time Points (T=0, 1, 2, 3, 6 months) Stability_Testing->Analysis Physical_Tests Physical Tests: pH, Viscosity, Appearance Analysis->Physical_Tests Chemical_Tests Chemical Tests: HPLC for Assay and Degradation Products Analysis->Chemical_Tests Data_Evaluation Data Evaluation and Shelf-life Prediction Physical_Tests->Data_Evaluation Chemical_Tests->Data_Evaluation End End: Stability Profile Established Data_Evaluation->End

Caption: Workflow for assessing the stability of formulations.

cluster_prevention Strategies to Prevent Degradation cluster_factors Influencing Factors cluster_solutions Preventive Measures Degradation This compound Degradation (Hydrolysis) Low_pH Low pH (Highly Acidic) Low_pH->Degradation High_Temp High Temperature High_Temp->Degradation pH_Control pH Control (pH 4-7) pH_Control->Degradation Inhibits Temp_Control Temperature Control (Room Temp or Lower) Temp_Control->Degradation Inhibits Formulation_Adj Formulation Adjustment (e.g., Co-solvents) Formulation_Adj->Degradation Inhibits

Caption: Key factors influencing degradation and preventive strategies.

References

Technical Support Center: Refining Purification Methods for Research-Grade Oleamidopropyl Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of research-grade Oleamidopropyl dimethylamine (B145610).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Oleamidopropyl dimethylamine, offering structured troubleshooting steps to resolve common challenges.

Q1: After synthesis, my crude this compound has a high concentration of residual 3-dimethylaminopropylamine (B130723) (DMAPA). What is the most effective way to remove it?

A1: High levels of residual DMAPA are a common issue due to its use as a reactant in the synthesis.[1][2] Reducing its concentration is critical as it is a known sensitizer.[1][2]

  • Troubleshooting Steps:

    • Primary Method - Vacuum Distillation/Steam Stripping: The most effective method for removing volatile impurities like DMAPA is vacuum distillation.[3] A patent suggests that steam stripping (passing steam through the hot reaction mass) at 120-170°C can effectively reduce the DMAPA content to less than 100 ppm.[3]

    • Aqueous/Brine Washes: Before distillation, washing the crude product with water or a brine solution can help remove a significant portion of the water-soluble DMAPA.

    • Column Chromatography: If high purity is required and distillation is not sufficiently effective, column chromatography with a silica (B1680970) gel stationary phase can be employed. A mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), can help prevent peak tailing and improve the separation of the basic this compound from the more polar DMAPA.

  • Logical Troubleshooting Workflow:

    DMAPA_Removal start High DMAPA Content Detected wash Consider Aqueous/Brine Wash Prior to Distillation start->wash distillation Perform Vacuum Distillation / Steam Stripping analysis Analyze DMAPA Concentration (e.g., HPLC) distillation->analysis wash->distillation chromatography Employ Column Chromatography chromatography->analysis Re-analyze pass DMAPA Level Acceptable analysis->pass fail DMAPA Level Still Too High analysis->fail end Proceed with Purified Product pass->end fail->chromatography

    Workflow for Reducing DMAPA Impurity.

Q2: My purified this compound is discolored (yellow to dark yellow). How can I improve the color?

A2: Discoloration is often due to thermal degradation or the presence of oxidized impurities.

  • Troubleshooting Steps:

    • Optimize Distillation Conditions: High temperatures during distillation can cause discoloration. Ensure the vacuum is sufficiently low to reduce the boiling point of the this compound. A patent for purifying fatty acid amides suggests that vacuum distillation can reduce discoloration to less than 1 on the Gardner scale.

    • Use of Antioxidants: The addition of a small amount of an antioxidant (e.g., sodium hypophosphite, hydroquinone, or 2,6-di-tert-butyl-4-methylphenol) to the melt before distillation can prevent oxidation and subsequent color formation.

    • Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with activated carbon can adsorb colored impurities. The carbon is then removed by filtration.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent can be very effective at removing colored impurities.

Q3: I am attempting to purify this compound by column chromatography, but I am observing significant peak tailing. What could be the cause and how can I fix it?

A3: Peak tailing of amines on silica gel columns is a common problem caused by the interaction of the basic amine with acidic silanol (B1196071) groups on the stationary phase.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small percentage (typically 0.1-1%) of a volatile base like triethylamine or pyridine (B92270) into your mobile phase. This will compete with your product for the acidic sites on the silica gel, reducing tailing.

    • Use a Deactivated Stationary Phase: Employ a silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Consider an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice than silica gel for the purification of basic compounds.

    • Mixed-Mode Chromatography: For analytical and small-scale preparative HPLC, a mixed-mode column (e.g., reversed-phase and cation-exchange) can provide excellent peak shape and separation for basic, hydrophobic compounds.[4]

Q4: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I try?

A4: Finding the right recrystallization solvent requires some experimentation. The ideal solvent should dissolve the compound well when hot but poorly when cold.[5]

  • Solvent Screening Protocol:

    • Start with Single Solvents: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating. Good candidates to screen for amides include acetonitrile, ethanol, and acetone.[6] Given the long alkyl chain, less polar solvents like heptane (B126788) or toluene, or solvent mixtures, might also be effective.[7][8]

    • Try Solvent Pairs: If a single solvent is not ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common pairs include ethanol/water and hexane (B92381)/ethyl acetate (B1210297).[5][9]

    • Consider Acidification: As this compound is basic, it can be converted to a salt (e.g., hydrochloride or acetate) by adding the corresponding acid.[10] Salts often have very different solubility profiles and may crystallize more readily from polar solvents like water or ethanol. The free base can be regenerated after purification.

Data Presentation: Purification Method Comparison

The following table summarizes the expected outcomes of different purification methods for this compound. The values are indicative and will depend on the specific conditions and the initial purity of the crude material.

Purification MethodKey Impurities RemovedExpected PurityTypical YieldAdvantagesDisadvantages
Vacuum Distillation Unreacted DMAPA, residual solvents, some colored impurities>98%80-95%Scalable, effective for volatile impurities.Requires specialized equipment, thermal stress can cause degradation.
Recrystallization Colored impurities, some starting materials>99%70-90%High purity achievable, removes non-volatile impurities.Finding a suitable solvent can be challenging, potential for product loss in mother liquor.
Column Chromatography DMAPA, oleic acid, side-products>99.5%60-85%Very high purity, good for separating closely related compounds.Less scalable, requires significant solvent volumes, can be time-consuming.

Experimental Protocols

The following are detailed methodologies for key purification experiments. These should be considered as starting points and may require optimization for your specific sample and equipment.

Protocol 1: Vacuum Distillation for Removal of DMAPA

This protocol is designed for the purification of crude this compound on a laboratory scale.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus with a round-bottom flask, distillation head with a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

    • Place a stir bar in the distillation flask and place it in a heating mantle on a magnetic stirrer.

    • Connect the vacuum adapter to a cold trap and a vacuum pump.

  • Procedure:

    • Charge the distillation flask with the crude this compound (do not fill more than half full).

    • Begin stirring and slowly apply vacuum. A gradual reduction in pressure is recommended to avoid bumping.

    • Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask.

    • The first fraction to distill will be any residual water and unreacted DMAPA. Collect this in a separate receiving flask.

    • Increase the temperature to distill the this compound. The exact temperature will depend on the vacuum achieved but will be significantly lower than its atmospheric boiling point.

    • Collect the main fraction of purified this compound in a clean receiving flask.

    • Once the distillation is complete, cool the apparatus to room temperature before slowly releasing the vacuum.

  • Experimental Workflow for Vacuum Distillation:

Protocol 2: Recrystallization Screening

This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of this compound.

  • Preparation:

    • Place small, equal amounts (e.g., 50 mg) of the crude product into several test tubes.

    • Prepare a selection of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, acetonitrile).

  • Solubility Testing:

    • To each test tube, add a small volume (e.g., 0.5 mL) of a solvent.

    • Observe the solubility at room temperature. If the compound dissolves completely, the solvent is too good.

    • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath and observe.

    • An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • If a suitable single solvent is found, scale up the procedure. If not, proceed to test solvent pairs.

  • Solvent Pair Testing:

    • Dissolve the crude product in a minimal amount of a hot "good" solvent (one in which it is very soluble).

    • While the solution is hot, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to clarify the solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane or a low-polarity solvent mixture).

    • Pour the slurry into the column and allow it to pack evenly, draining excess solvent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or isopropanol). A gradient of increasing polarity is typically used.

    • Remember to add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Logical Diagram for Column Chromatography:

    Column_Chromatography_Logic start Crude this compound pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent Gradient (+ Triethylamine) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Purified Product evaporate->end

    Logical Steps for Column Chromatography.

References

Technical Support Center: Managing Foaming Issues with Oleamidopropyl Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing foaming issues encountered during experimental protocols involving Oleamidopropyl dimethylamine (B145610).

Troubleshooting Guide & FAQs

Uncontrolled foaming can compromise experimental accuracy and efficiency. This section provides answers to frequently asked questions and a systematic approach to troubleshooting foaming problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of excessive foaming when using Oleamidopropyl dimethylamine?

A1: Foaming is an inherent characteristic of surfactants like this compound. However, excessive foaming is often exacerbated by several factors:

  • High Agitation or Shear: Vigorous mixing, stirring, or gas sparging can introduce a large amount of air into the solution, leading to foam formation.

  • Temperature Changes: Increased temperature can sometimes increase the foaming tendency of a solution, although in some cases it can also reduce foam stability.[1][2]

  • Solution Composition: The presence of impurities, such as particulate matter or other surface-active agents, can stabilize the foam. The order and rate of ingredient addition can also play a significant role.

  • pH of the Medium: The pH of the solution can influence the surface properties of this compound and thus its foaming behavior.

Q2: I've noticed foaming even at low concentrations of this compound. Why is this happening?

A2: this compound is effective at reducing surface tension even at low concentrations. In cosmetic applications, it is used at concentrations ranging from 0.1% to 5.0%. Even within this range, foaming can be significant, especially if other contributing factors like agitation are present.

Q3: How can I prevent foaming before it starts?

A3: Proactive foam prevention is often more effective than reactive foam control. Consider the following preventative measures:

  • Optimize Agitation: Use the lowest effective agitation speed to ensure proper mixing without excessive air incorporation. Keep mixer blades below the surface of the liquid.

  • Controlled Reagent Addition: Add this compound and other reagents slowly and below the surface of the liquid to minimize air entrapment.

  • Process Parameter Control: Maintain consistent and optimal temperature and pH throughout your experiment.

  • Use of Antifoaming Agents: Introduce a suitable antifoaming agent at the beginning of your experiment. These agents are designed to prevent foam from forming.

Q4: What are the main types of chemical antifoaming agents, and how do they work?

A4: The most common types of antifoaming agents are silicone-based and polyglycol-based.

  • Silicone-based antifoams have very low surface tension, which allows them to spread rapidly over the foam lamella, causing the bubbles to rupture. They are effective at low concentrations.[3]

  • Polyglycol-based antifoams are another class of surfactants that can disrupt foam stability. Their effectiveness can be dependent on the specific formulation and operating conditions.

Q5: Are there any potential downsides to using antifoaming agents in my experiments?

A5: Yes, there are potential drawbacks to consider:

  • Interference with Experimental Results: Antifoaming agents could potentially interact with your experimental components or affect the outcome of sensitive assays. It is crucial to run a control experiment with the antifoam alone to assess any potential interference.

  • Surface Defects: In applications like coatings or films, silicone-based defoamers can sometimes cause surface defects like "fisheyes" if not used correctly.

  • Overdosing Effects: Paradoxically, using too much antifoaming agent can sometimes stabilize the foam or lead to other issues like phase separation. Always use the minimum effective concentration.

Quantitative Data on Antifoaming Agents

While specific comparative data for this compound is limited in published literature, the following table provides representative data on the performance of common antifoaming agents in amine-based surfactant systems. This data is intended to serve as a starting point for selecting and optimizing an antifoaming strategy.

Antifoaming Agent TypeTypical Concentration (ppm)Foam Height Reduction (Approx. %)PersistenceKey Considerations
Silicone-based (e.g., PDMS) 10 - 5070 - 95%HighHighly effective at low concentrations; may cause surface defects in some applications; can be difficult to clean from glassware.
Polyglycol-based 50 - 20050 - 80%ModerateGenerally good compatibility with aqueous systems; may be less effective than silicone-based agents at very low concentrations.
High Molecular Weight Alcohols 100 - 50040 - 70%Low to ModerateCan be a good alternative if silicone or polyglycol agents are not suitable; may have a shorter duration of action.

Note: The effectiveness of an antifoaming agent is highly dependent on the specific experimental conditions (e.g., temperature, pH, agitation, and the full composition of the solution). The concentrations provided are typical starting points and should be optimized for your specific protocol.

Experimental Protocols

Protocol 1: Evaluation of Antifoaming Agent Efficacy using the Ross-Miles Method

This protocol outlines a standardized method for measuring the foaming properties of a solution containing this compound and for evaluating the effectiveness of an antifoaming agent. This method is based on the principles of the ASTM D1173 (Ross-Miles method).

Objective: To quantify the initial foam height and the stability of the foam over time in a solution of this compound, with and without the addition of an antifoaming agent.

Materials:

  • This compound

  • Selected antifoaming agent (e.g., silicone-based or polyglycol-based)

  • Distilled or deionized water

  • 500 mL graduated cylinder with a stopper

  • Pipettes

  • Stopwatch

Procedure:

  • Prepare the Test Solution:

    • Prepare a stock solution of this compound in distilled water at a concentration relevant to your experimental protocol (e.g., 0.5% w/v).

    • If testing an antifoaming agent, add the desired concentration (e.g., 50 ppm) to the this compound solution. Prepare a control solution without the antifoaming agent.

  • Foam Generation:

    • Add 200 mL of the test solution to the 500 mL graduated cylinder.

    • Securely place the stopper on the graduated cylinder.

    • Invert the cylinder 10 times in a consistent and controlled manner to generate foam.

  • Measurement of Initial Foam Height:

    • Immediately after the 10th inversion, place the cylinder on a level surface and start the stopwatch.

    • Record the initial volume of the foam (the difference between the total volume at the top of the foam and the volume of the liquid).

  • Measurement of Foam Stability:

    • Record the foam volume at regular intervals (e.g., 1, 3, and 5 minutes).

    • Foam stability is determined by the rate at which the foam collapses.

  • Data Analysis:

    • Compare the initial foam height and the foam volume at different time points for the solutions with and without the antifoaming agent.

    • Calculate the percentage reduction in foam height for the treated solution compared to the control.

Visualizations

Troubleshooting Workflow for Foaming Issues

The following diagram illustrates a logical workflow to diagnose and resolve foaming issues during experiments with this compound.

Foaming_Troubleshooting start Excessive Foaming Observed check_agitation Is agitation speed high? start->check_agitation reduce_agitation Reduce Agitation Speed check_agitation->reduce_agitation Yes check_temp Is temperature elevated? check_agitation->check_temp No reduce_agitation->check_temp optimize_temp Optimize Temperature check_temp->optimize_temp Yes check_addition Was reagent addition rapid? check_temp->check_addition No optimize_temp->check_addition slow_addition Slow, Sub-surface Addition check_addition->slow_addition Yes check_impurities Potential for impurities? check_addition->check_impurities No slow_addition->check_impurities clean_glassware Ensure Clean Glassware & Reagents check_impurities->clean_glassware Yes consider_antifoam Consider Antifoaming Agent check_impurities->consider_antifoam No clean_glassware->consider_antifoam test_antifoam Test Antifoam Efficacy & Compatibility consider_antifoam->test_antifoam implement_antifoam Implement Optimized Antifoam Protocol test_antifoam->implement_antifoam end_fail Consult Formulation Specialist test_antifoam->end_fail Not Effective or Incompatible end_success Foaming Controlled implement_antifoam->end_success

Caption: A step-by-step workflow for troubleshooting foaming issues.

Signaling Pathway for Antifoam Action

This diagram illustrates the general mechanism by which a chemical antifoaming agent destabilizes a foam bubble.

Antifoam_Mechanism cluster_foam Foam Bubble foam_bubble Stable Foam Bubble (Stabilized by Surfactant) surfactant_layer Surfactant Monolayer antifoam_agent Antifoaming Agent Droplet foam_bubble->antifoam_agent Introduction of Antifoam spreading Spreading of Antifoam on Bubble Surface antifoam_agent->spreading destabilization Displacement of Surfactant Layer & Thinning of Bubble Wall spreading->destabilization rupture Bubble Rupture destabilization->rupture

Caption: Mechanism of foam destabilization by an antifoaming agent.

References

Technical Support Center: Enhancing the Biocompatibility of Oleamidopropyl Dimethylamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on enhancing the systemic in vivo biocompatibility of Oleamidopropyl dimethylamine (B145610) (OAPDA) for drug development applications is limited. The following information is extrapolated from established principles for improving the biocompatibility of related cationic surfactants and amine-containing compounds. The protocols and data provided are intended as illustrative guides for researchers.

Troubleshooting Guide

This guide addresses potential issues researchers may encounter when formulating and testing OAPDA or similar cationic amphiphiles in preclinical in vivo models.

Issue Potential Cause Troubleshooting Steps
High in vitro cytotoxicity in initial cell screening. The inherent membrane-disrupting nature of cationic surfactants like OAPDA.1. Determine the IC50 value: Quantify the cytotoxicity to establish a baseline. 2. Formulation: Encapsulate OAPDA in liposomes or polymeric nanoparticles to shield it from direct contact with cell membranes. 3. Surface Modification: If using a nanoparticle formulation, add a PEG (polyethylene glycol) coating to further reduce non-specific interactions.[1][2][3]
Hemolysis observed during blood compatibility assays. The positive charge of OAPDA can disrupt red blood cell membranes.1. Complexation: Formulate OAPDA within a neutral or slightly anionic carrier system to mask its cationic charge. 2. PEGylation: A dense PEG layer on a nanoparticle carrier can create a neutral, hydrophilic shield, preventing interaction with erythrocytes.[4][5] 3. Dose Reduction: Evaluate if a lower, non-hemolytic concentration can still achieve the desired therapeutic effect.
Rapid clearance or adverse events (e.g., lethargy, weight loss) in animal models at low doses. Opsonization and clearance by the mononuclear phagocyte system (MPS) due to the positive charge, or systemic toxicity.1. Liposomal Encapsulation: Use "stealth" liposomes with a PEGylated surface to increase circulation time and reduce MPS uptake.[3] 2. Modify the Formulation: Incorporate neutral helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol into liposomal formulations to improve stability.[6][7] 3. Conduct a Dose-Ranging Study: Perform a preliminary acute toxicity study to identify the maximum tolerated dose (MTD) of your specific formulation.
Poor solubility of the OAPDA formulation in aqueous buffers for injection. The long oleyl chain of OAPDA imparts significant hydrophobicity.1. Use of Co-solvents: While not ideal for in vivo work due to their own toxicity profiles, co-solvents can be used for initial tests. 2. Micellar Formulation: Incorporate OAPDA into micelles with other surfactants or polymers. 3. Lipid-Based Formulations: Cationic liposomes are an effective way to solubilize and deliver amphiphilic molecules.[6][8]
Inconsistent results between experimental batches. Variability in nanoparticle/liposome (B1194612) size, charge, or encapsulation efficiency.1. Standardize Production: Strictly control all parameters during formulation (e.g., sonication time, extrusion pressure, lipid ratios). 2. Characterize Each Batch: Before each in vivo experiment, measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Quantify encapsulation efficiency using a suitable method (e.g., HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary biocompatibility concern with using OAPDA for systemic in vivo studies?

A1: The primary concern stems from its cationic nature at physiological pH. Cationic molecules can strongly interact with negatively charged cell membranes, leading to membrane disruption, cytotoxicity, and hemolysis.[9][10] This can cause rapid clearance by the immune system and dose-limiting systemic toxicity.

Q2: How can I reduce the toxicity of my OAPDA-based formulation?

A2: Several formulation strategies can mitigate toxicity. The most common approaches are:

  • Liposomal Encapsulation: Enclosing OAPDA within lipid vesicles can shield it from interacting with cells and proteins in the bloodstream. Using cholesterol-containing liposomes is often more suitable for in vivo studies.[6][11]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the surface of your OAPDA-containing nanoparticles or liposomes creates a hydrophilic layer that repels opsonins, reduces immune system recognition, and prolongs circulation half-life.[1][2][3]

  • Mixed Surfactant Systems: Combining OAPDA with non-ionic or zwitterionic surfactants can reduce the overall positive charge density of the formulation, thereby lowering its toxicity.[10]

Q3: Is there a standard starting dose for in vivo studies with a novel OAPDA formulation?

A3: No, there is no standard dose. It is critical to perform an acute toxicity study to determine the maximum tolerated dose (MTD) and to identify a safe starting dose for efficacy studies. The OECD provides several guidelines for acute toxicity testing (e.g., TG 420, 423, 425) that can be adapted for this purpose.[12][13][14] The study should begin with very low doses and escalate gradually while monitoring for clinical signs of toxicity.

Q4: What in vitro tests should I perform before moving to animal models?

A4: A standard battery of in vitro tests is essential to characterize the biocompatibility of your formulation. This should include:

  • Cytotoxicity Assays: Using relevant cell lines (e.g., the cell type you are targeting, as well as a standard line like HEK293 or HepG2), perform assays like MTT, MTS, or LDH release to determine the concentration at which your formulation affects cell viability.[9][15]

  • Hemocompatibility Assay: An in vitro hemolysis assay is crucial to assess the formulation's interaction with red blood cells and its potential to cause lysis.

  • Formulation Characterization: Thoroughly characterize the physical properties of your formulation, including particle size, zeta potential, and stability over time in relevant biological media.

Q5: Can I use OAPDA as a prodrug to improve its biocompatibility?

A5: The concept of using a prodrug approach for amines exists, often by masking the amine's charge to reduce toxicity and improve membrane penetration.[16] For OAPDA, this could theoretically involve modifying the dimethylamine group into a form (like an N-oxide) that is metabolically converted back to the active tertiary amine under specific conditions (e.g., hypoxia in a tumor).[16] However, this would require significant medicinal chemistry efforts and is a complex undertaking.

Quantitative Data Summary

The following tables present illustrative data to demonstrate how formulation strategies can enhance the biocompatibility of a model cationic surfactant like OAPDA. Note: This data is hypothetical and for exemplary purposes only.

Table 1: In Vitro Cytotoxicity (IC50) of OAPDA Formulations on Various Cell Lines

FormulationHeLa (Cervical Cancer) IC50 (µg/mL)HepG2 (Liver Carcinoma) IC50 (µg/mL)3T3 (Fibroblast) IC50 (µg/mL)
Free OAPDA in Solution152510
OAPDA in Cationic Liposomes456035
OAPDA in PEGylated Liposomes120150100

This table illustrates that encapsulating OAPDA in liposomes, particularly PEGylated ones, can significantly increase the IC50 value, indicating reduced cytotoxicity.

Table 2: Hemolysis Assay Results

Formulation (at 100 µg/mL)% HemolysisBiocompatibility Rating
Free OAPDA in Solution22%Hemolytic
OAPDA in Cationic Liposomes8%Slightly Hemolytic
OAPDA in PEGylated Liposomes< 2%Non-Hemolytic

This table shows how formulation can reduce the membrane-damaging effects of OAPDA on red blood cells, with PEGylated liposomes offering the best blood compatibility.

Table 3: Illustrative Results of an In Vivo Acute Toxicity Study (OECD TG 423 Method)

Dose Group (mg/kg)Number of AnimalsMortality within 24hClinical Signs
Free OAPDA
5031/3Lethargy, piloerection
30033/3Severe lethargy, ataxia
PEGylated Liposomal OAPDA
30030/3No observable signs
200030/3Mild, transient lethargy

This table exemplifies how a PEGylated liposomal formulation could dramatically increase the tolerated dose of OAPDA in an animal model.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an OAPDA formulation on a selected cell line.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Preparation of Test Articles: Prepare a stock solution of the OAPDA formulation in a suitable vehicle. Create a series of 2-fold serial dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 1 µg/mL to 500 µg/mL.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle only (negative control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the viability against the log of the concentration and use a non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.

Protocol 2: In Vivo Acute Oral Toxicity Study (Adapted from OECD TG 423)

Objective: To determine the acute toxicity profile of an OAPDA formulation after a single oral dose and to estimate its toxicity class.

Methodology:

  • Animal Model: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant. Acclimatize animals for at least 5 days.

  • Housing and Fasting: House animals in standard conditions. Fast animals overnight prior to dosing (food, but not water).

  • Dose Selection: Based on in vitro data and any available information, select a starting dose from the OECD-defined levels (e.g., 300 mg/kg).

  • Dosing Procedure (Step 1): Administer the starting dose to a group of 3 female rats via oral gavage.

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.) and any instances of mortality.

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Decision for Next Step:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, proceed to the next step by dosing 3 more animals at a higher (if 0 deaths) or lower (if 1 death) dose level, according to the OECD 423 flowchart.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Reporting: Report the number of animals used, dose levels, mortality, clinical signs, body weight changes, and necropsy findings to classify the substance according to the Globally Harmonized System (GHS).[17]

Visualizations

Biocompatibility_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Testing A Cytotoxicity Assay (e.g., MTT, LDH) B Hemolysis Assay A->B C Genotoxicity Assay (Optional) B->C D Initial Formulation (e.g., Free OAPDA) C->D Proceed if in vitro profile is acceptable E Enhanced Formulation (Liposomes, Nanoparticles) D->E F Surface Modification (e.g., PEGylation) E->F G Acute Toxicity Study (Dose Ranging) F->G Test optimized formulation G->E Reformulate if toxicity is high H Pharmacokinetics & Biodistribution G->H I Efficacy Study in Disease Model H->I

Caption: Workflow for assessing and enhancing biocompatibility.

Toxicity_Pathway OAPDA Cationic Surfactant (OAPDA) Membrane Cell Membrane (Negatively Charged) OAPDA->Membrane Electrostatic Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption ROS Increased ROS Production Disruption->ROS Mito Mitochondrial Stress Disruption->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Formulation_Strategy Strategies Formulation Strategies - Liposomal Encapsulation - Nanoparticle Delivery - PEGylation - Mixed Micelles Outcomes Biocompatibility Outcomes Reduced Cytotoxicity Reduced Hemolysis Increased Circulation Time Decreased Immunogenicity Enhanced Bioavailability Strategies->Outcomes Leads to

References

Validation & Comparative

A Comparative Analysis of Cationic Lipids for Gene Delivery: Oleamidopropyl Dimethylamine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate delivery vector is a critical step in the successful development of gene therapies. Cationic lipids have emerged as a promising non-viral gene delivery platform due to their biocompatibility and ease of production. This guide provides a comparative analysis of Oleamidopropyl Dimethylamine against other commonly used cationic lipids, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting the two. This structure allows them to form complexes, known as lipoplexes, with negatively charged nucleic acids like plasmid DNA and siRNA, facilitating their entry into cells. The efficiency of these lipids is influenced by factors such as the nature of the headgroup, the length and saturation of the hydrophobic chains, and the type of linker.

This guide will focus on a comparison between this compound and other widely used cationic lipids, including DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol).

Performance Comparison of Cationic Lipids

The ideal cationic lipid for gene delivery should exhibit high transfection efficiency and low cytotoxicity. The following tables summarize the performance of various cationic lipids based on these key parameters.

Cationic LipidHelper LipidCell LineTransfection EfficiencyCytotoxicityReference
This compound DOPEVariousData not available in direct comparisonData not available in direct comparisonN/A
DOTAP DOPENIH 3T3HighModerate
DC-Cholesterol DOPEVariousHighLow to Moderate
Spermine-C14 PCHeLaHigh (comparable to Lipofectamine™ 2000)Low

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical protocols for the preparation of cationic liposomes and subsequent cell transfection.

Cationic Liposome (B1194612) Preparation

A common method for preparing cationic liposomes is the thin-film hydration technique.

Materials:

  • Cationic lipid (e.g., this compound, DOTAP, DC-Cholesterol)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Chloroform (B151607) or another suitable organic solvent

  • Sterile, nuclease-free water or buffer (e.g., PBS)

Procedure:

  • Dissolve the cationic lipid and helper lipid in the desired molar ratio in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Store the prepared liposomes at 4°C.

Cell Transfection Protocol

This protocol provides a general guideline for transfecting mammalian cells using cationic liposomes. Optimization is recommended for each cell type and nucleic acid.

Materials:

  • Prepared cationic liposomes

  • Nucleic acid (plasmid DNA or siRNA)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Mammalian cells in culture

Procedure:

  • Seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • In a sterile tube, dilute the nucleic acid in a serum-free medium.

  • In a separate sterile tube, dilute the cationic liposome formulation in a serum-free medium.

  • Combine the diluted nucleic acid and the diluted liposomes. Mix gently and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Remove the culture medium from the cells and wash with PBS.

  • Add the lipoplex-containing medium to the cells.

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, replace the transfection medium with a fresh, complete culture medium.

  • Assay for gene expression or gene silencing after 24-72 hours, depending on the experimental goals.

Visualizing the Mechanisms of Gene Delivery

The following diagrams illustrate the key steps involved in cationic lipid-mediated gene delivery.

GeneDeliveryWorkflow cluster_preparation Lipoplex Formation cluster_transfection Cellular Transfection CationicLipid Cationic Lipid Lipoplex Lipoplex CationicLipid->Lipoplex NucleicAcid Nucleic Acid NucleicAcid->Lipoplex Cell Target Cell Lipoplex->Cell Binding Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Translation Translation Cytoplasm->Translation Transcription Transcription Nucleus->Transcription Transcription->Cytoplasm mRNA Protein Protein Expression Translation->Protein

Caption: Experimental workflow for cationic lipid-mediated gene delivery.

The process of cationic lipid-mediated gene delivery involves several key cellular signaling and uptake pathways.

SignalingPathways cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking Lipoplex Lipoplex CellSurface Cell Surface (Proteoglycans) Lipoplex->CellSurface Clathrin Clathrin-mediated Endocytosis CellSurface->Clathrin Caveolae Caveolae-mediated Endocytosis CellSurface->Caveolae Macropinocytosis Macropinocytosis CellSurface->Macropinocytosis EarlyEndosome Early Endosome Clathrin->EarlyEndosome Caveolae->EarlyEndosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome (Acidification) EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape (Proton Sponge Effect) LateEndosome->EndosomalEscape Cytoplasm Cytosolic Release of Nucleic Acid EndosomalEscape->Cytoplasm

Caption: Cellular uptake and intracellular trafficking pathways of lipoplexes.

Concluding Remarks

The selection of a cationic lipid for gene delivery is a multifaceted decision that requires careful consideration of transfection efficiency, cytotoxicity, and the specific application. While established lipids like DOTAP and DC-Cholesterol have been extensively studied, the exploration of novel lipids such as this compound is crucial for advancing the field. The provided protocols and diagrams offer a foundational framework for researchers to design and execute their experiments. Further research directly comparing the performance of this compound with other cationic lipids under standardized conditions is warranted to fully elucidate its potential as a gene delivery vector.

A Comparative Guide to Amidoamine Emulsifiers: Oleamidopropyl Dimethylamine vs. Stearamidopropyl Dimethylamine and Behenamidopropyl Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of emulsion science, the selection of an appropriate emulsifier is paramount to achieving stable and effective formulations. Amidoamines, a class of cationic surfactants derived from natural fatty acids, have garnered significant attention for their dual functionality as emulsifiers and conditioning agents. This guide provides an objective comparison of the emulsifying efficacy of Oleamidopropyl Dimethylamine (B145610) against two other common amidoamines: Stearamidopropyl Dimethylamine and Behenamidopropyl Dimethylamine. This analysis is based on available scientific literature and technical data, focusing on key performance indicators such as emulsion stability, particle size, zeta potential, and interfacial tension.

Introduction to Amidoamine Emulsifiers

Amidoamines are characterized by a fatty amide group and a tertiary amine group. Their cationic nature, acquired in acidic conditions, allows them to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around emulsion droplets. This mechanism prevents droplet coalescence and enhances emulsion stability. The length and saturation of the fatty acid chain are critical determinants of their physicochemical properties and emulsifying performance.

  • Oleamidopropyl Dimethylamine (OAPDMA) is derived from oleic acid (a C18 unsaturated fatty acid). Its unique molecular structure is known to form a lamellar gel stabilization network, which contributes to the long-term stability of emulsions.[1]

  • Stearamidopropyl Dimethylamine (SAPDMA) is derived from stearic acid (a C18 saturated fatty acid). It is often highlighted as a gentle and biodegradable alternative to traditional cationic surfactants.

  • Behenamidopropyl Dimethylamine (BAPDMA) is derived from behenic acid (a C22 saturated fatty acid). Its longer alkyl chain is suggested to impart superior conditioning properties.[2][3]

Comparative Analysis of Emulsifying Efficacy

While direct, side-by-side quantitative comparisons of these three amidoamines as primary emulsifiers are limited in publicly available literature, we can infer their relative performance based on structure-property relationships and data from studies on individual or related compounds.

Emulsion Stability

Emulsion stability is the most critical parameter for an emulsifier. It is influenced by factors such as droplet size distribution, the electrostatic repulsion between droplets (indicated by zeta potential), and the formation of stabilizing interfacial structures.

Key Findings:

  • This compound is reported to create highly stable emulsions due to its ability to form a complex bilayer lamellar gel system. This network structure provides both stabilization of the oil phase and an increase in the viscosity of the aqueous phase, leading to enhanced shelf stability.[1]

  • Stearamidopropyl Dimethylamine and Behenamidopropyl Dimethylamine , with their saturated fatty acid chains, are expected to form stable emulsions. The longer chain length of BAPDMA may lead to a more robust interfacial film, potentially offering better stability, particularly at higher temperatures.

ParameterThis compoundStearamidopropyl DimethylamineBehenamidopropyl Dimethylamine
Emulsion Stability Forms a lamellar gel network, leading to high stability.[1]Good stability, often used as a co-emulsifier.Expected to form a robust interfacial film due to its long alkyl chain, suggesting good stability.[2]
Particle Size

The ability of an emulsifier to create small and uniform droplets is crucial for emulsion stability and sensory characteristics. Smaller droplets are less prone to creaming or sedimentation.

Key Findings:

  • The efficiency of particle size reduction is dependent on the emulsifier's ability to rapidly adsorb at the oil-water interface and lower interfacial tension during homogenization.

ParameterThis compoundStearamidopropyl DimethylamineBehenamidopropyl Dimethylamine
Droplet Size (Expected) Effective in reducing droplet size.Effective, particularly in combination with other emulsifiers.The longer hydrophobic chain may influence packing at the interface, potentially affecting droplet size.
Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the emulsion droplets. For cationic emulsifiers like amidoamines, a higher positive zeta potential generally indicates greater electrostatic repulsion between droplets, leading to enhanced stability. A zeta potential above +30 mV is typically considered indicative of a stable emulsion.[4]

Key Findings:

  • As cationic surfactants, all three amidoamines will impart a positive charge to the oil droplets in an acidic formulation.

  • The magnitude of the zeta potential can be influenced by the concentration of the emulsifier, the pH of the system, and the specific molecular structure of the amidoamine.

ParameterThis compoundStearamidopropyl DimethylamineBehenamidopropyl Dimethylamine
Zeta Potential (Expected) PositivePositivePositive
Interfacial Tension Reduction

A key function of an emulsifier is to reduce the interfacial tension between the oil and water phases, which facilitates the formation of small droplets during emulsification.

Key Findings:

  • The hydrophobic chain length and structure play a significant role in how effectively a surfactant can pack at the interface and reduce interfacial tension.

  • A study on Behenamidopropyl Dimethylamine (BAPDMA) reported its surface tension as a function of concentration, indicating its surface activity.[2] Direct comparative data for all three is not available.

ParameterThis compoundStearamidopropyl DimethylamineBehenamidopropyl Dimethylamine
Interfacial Tension Effective at reducing interfacial tension.Effective at reducing interfacial tension.Demonstrates good surface activity.[2]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion can be prepared as follows:

  • Oil Phase Preparation: Heat the oil phase (e.g., mineral oil, silicone oil) and the amidoamine emulsifier to 75-80 °C.

  • Aqueous Phase Preparation: Heat the aqueous phase (deionized water) to 75-80 °C. If required for protonation of the amidoamine, adjust the pH of the aqueous phase to the desired acidic range (e.g., pH 4-5) using an acid like citric acid or lactic acid.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) for a specified time (e.g., 5-10 minutes).

  • Cooling: Continue gentle stirring while the emulsion cools to room temperature.

Emulsion Stability Assessment
  • Centrifugation Test: Subject the emulsion to centrifugation (e.g., 3000 rpm for 30 minutes) and observe for any phase separation, creaming, or sedimentation.

  • Accelerated Aging: Store the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 3, 6 months) and periodically observe for changes in appearance, viscosity, and droplet size.

  • Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours) and observe for any signs of instability.

Particle Size Analysis
  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Procedure:

    • Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Measure the particle size distribution using a DLS instrument or a laser diffraction particle size analyzer.

    • Report the mean droplet diameter (e.g., Z-average or D50) and the polydispersity index (PDI).

Zeta Potential Measurement
  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the emulsion with deionized water or a suitable buffer of known ionic strength.

    • Inject the diluted sample into the measurement cell of a zeta potential analyzer.

    • Apply an electric field and measure the electrophoretic mobility of the droplets.

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Smoluchowski or Huckel equation, depending on the system.

Interfacial Tension Measurement
  • Method: Pendant Drop Tensiometry or Du Noüy Ring Method.

  • Procedure (Pendant Drop):

    • A drop of the oil phase is formed in the aqueous phase containing the dissolved amidoamine.

    • The shape of the drop is captured by a camera.

    • Software analyzes the drop shape, which is a balance between interfacial tension and gravity, to calculate the interfacial tension.

Visualization of Mechanisms and Workflows

Emulsification_Mechanism Mechanism of Amidoamine Emulsification cluster_0 Initial State cluster_1 Addition of Amidoamine cluster_2 Emulsification Process cluster_3 Stabilized Emulsion Oil Oil Homogenization Homogenization Oil->Homogenization Water Water Water->Homogenization Amidoamine Amidoamine Amidoamine->Homogenization Droplet_Formation Oil Droplet Formation Homogenization->Droplet_Formation Stabilized_Droplet Stabilized Oil Droplet Droplet_Formation->Stabilized_Droplet Amidoamine adsorbs at oil-water interface Aqueous_Phase Continuous Aqueous Phase

Caption: Mechanism of oil-in-water emulsification stabilized by amidoamines.

Experimental_Workflow Experimental Workflow for Emulsifier Comparison cluster_analysis Characterization Methods Start Start Emulsion_Prep Emulsion Preparation (OAPDMA, SAPDMA, BAPDMA) Start->Emulsion_Prep Initial_Analysis Initial Characterization (t=0) Emulsion_Prep->Initial_Analysis Stability_Testing Accelerated Stability Testing Initial_Analysis->Stability_Testing Particle_Size Particle Size Analysis (DLS) Initial_Analysis->Particle_Size Zeta_Potential Zeta Potential (ELS) Initial_Analysis->Zeta_Potential Viscosity Viscosity Measurement Initial_Analysis->Viscosity Visual Visual Observation Initial_Analysis->Visual Periodic_Analysis Periodic Characterization (t=x) Stability_Testing->Periodic_Analysis Data_Analysis Data Analysis and Comparison Periodic_Analysis->Data_Analysis Periodic_Analysis->Particle_Size Periodic_Analysis->Zeta_Potential Periodic_Analysis->Viscosity Periodic_Analysis->Visual End End Data_Analysis->End

Caption: Workflow for comparing the efficacy of amidoamine emulsifiers.

Conclusion

This compound, Stearamidopropyl Dimethylamine, and Behenamidopropyl Dimethylamine are all effective cationic surfactants with emulsifying properties. The choice of emulsifier will depend on the specific requirements of the formulation, including desired stability, sensory attributes, and cost-effectiveness.

  • This compound appears to be a strong candidate for creating highly stable emulsions due to its unique lamellar gel network formation.

  • Stearamidopropyl Dimethylamine offers a balance of emulsifying and conditioning properties and is a well-established, biodegradable option.

  • Behenamidopropyl Dimethylamine , with its longer alkyl chain, may provide enhanced conditioning benefits alongside its emulsifying capabilities, making it suitable for applications where both properties are critical.

Further direct comparative studies are warranted to provide quantitative data on the emulsifying efficacy of these amidoamines. The experimental protocols outlined in this guide provide a framework for conducting such research.

References

Biocompatibility of Oleamidopropyl Dimethylamine: A Comparative Analysis Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the biocompatibility of Oleamidopropyl dimethylamine (B145610) (OAPDA), a common ingredient in personal care products, reveals important considerations for its use in formulations intended for researchers, scientists, and drug development professionals. This guide provides a comparative assessment of OAPDA's performance against common alternatives, namely Cocamidopropyl betaine (B1666868) (CAPB) and Sodium Lauryl Sulfate (SLS), supported by available experimental data on cell viability.

Executive Summary

Oleamidopropyl dimethylamine is a cationic surfactant and emulsifier used in a variety of cosmetic and pharmaceutical applications. While effective in its function, concerns regarding its potential for skin sensitization have prompted a closer look at its biocompatibility at the cellular level. This guide synthesizes available data on the cytotoxicity of OAPDA and its alternatives, CAPB and SLS, to provide a resource for formulation scientists and researchers. The data indicates that while all surfactants exhibit some level of cytotoxicity in a concentration-dependent manner, there are notable differences in their potency.

Comparative Analysis of Cytotoxicity

The biocompatibility of a chemical compound can be initially assessed by evaluating its effect on cell viability. In vitro cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Neutral Red (NR) uptake, and Lactate (B86563) Dehydrogenase (LDH) release assays, are standard methods to quantify the toxic effects of a substance on cultured cells. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a substance that reduces cell viability by 50%.

While direct, peer-reviewed quantitative data on the cytotoxicity of this compound from standardized cell viability assays is limited in publicly accessible literature, its potential as a skin allergen is documented.[1][2][3][4] In contrast, more extensive research is available for common alternatives like Cocamidopropyl betaine and Sodium Lauryl Sulfate.

A study on the cytotoxicity of ingredients in commonly used toothpastes on human gingival fibroblasts found that both SLS and CAPB exhibited significant cytotoxicity, with cell viability dropping to below 10% at the concentrations tested.[5][6] Specifically, the cytotoxicity of both surfactants was found to be greater than 90%.[5]

For Sodium Lauryl Sulfate, various studies have quantified its cytotoxic effects on keratinocytes and fibroblasts. One study reported IC50 values for SLS on the HaCaT keratinocyte cell line, which varied with the length of exposure.[7] Another study using human skin fibroblasts determined the LC50 (Lethal Concentration 50%) of various surfactants, providing a basis for comparing their relative toxicity.[8]

The following table summarizes the available quantitative data on the cytotoxicity of the compared surfactants. It is important to note the variability in experimental conditions (e.g., cell line, exposure time, specific assay) when interpreting these values.

CompoundCell LineAssayIC50 / LC50 ConcentrationReference
Sodium Lauryl Sulfate (SLS) HaCaT (Keratinocytes)MTTVaries with exposure time[7]
Human Skin FibroblastsNeutral Red~30 µg/mL (Texapon K1298)[8]
Cocamidopropyl betaine (CAPB) Human Gingival FibroblastsMTT>90% cytotoxicity[5][6]
This compound (OAPDA) --Data not available-

Note: The data for CAPB is presented as percentage cytotoxicity at the tested concentrations, as specific IC50 values were not provided in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the three common cell viability assays mentioned in this guide.

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., OAPDA, CAPB, SLS) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Neutral Red (NR) Uptake Assay

The Neutral Red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound exposure.

  • NR Staining: After the incubation period with the test compound, replace the medium with a medium containing a non-toxic concentration of Neutral Red dye. Incubate for approximately 3 hours.

  • Washing and Destaining: Wash the cells to remove any unincorporated dye. Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of around 540 nm.

  • Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to untreated controls and calculate the IC50.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Prepare and treat the cells with the test compounds as described for the other assays.

  • Supernatant Collection: After the incubation period, collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme to catalyze a reaction that produces a colored or fluorescent product.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence of the product, which is proportional to the amount of LDH released and, therefore, the extent of cell damage.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Visualizing Experimental Workflow and Cellular Response

To better illustrate the processes involved in assessing biocompatibility, the following diagrams are provided.

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation assay_step Perform Viability Assay (MTT, NR, or LDH) incubation->assay_step measurement Measure Absorbance/ Fluorescence assay_step->measurement calculation Calculate % Viability/ Cytotoxicity & IC50 measurement->calculation

Caption: General workflow for in vitro cell viability assays.

Simplified_Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_pathway Cellular Response cluster_outcome Outcome stimulus Cytotoxic Compound (e.g., Surfactant) membrane_damage Cell Membrane Damage stimulus->membrane_damage LDH Release mitochondria Mitochondrial Dysfunction stimulus->mitochondria MTT Reduction Inhibition apoptosis Apoptosis / Necrosis (Cell Death) membrane_damage->apoptosis caspase_activation Caspase Activation mitochondria->caspase_activation caspase_activation->apoptosis

Caption: Simplified signaling pathway of cytotoxicity.

Conclusion

The selection of surfactants in product formulation requires a careful balance between efficacy and biocompatibility. While this compound is an effective ingredient, the available data on its potential for skin sensitization warrants careful consideration. For applications requiring high biocompatibility, alternatives such as Cocamidopropyl betaine and Sodium Lauryl Sulfate are often considered, although they also exhibit dose-dependent cytotoxicity. The data presented in this guide, while not exhaustive, provides a starting point for researchers to compare these common surfactants. Further in vitro cytotoxicity studies on OAPDA using standardized assays are needed to provide a more complete and direct comparison. Researchers and formulators are encouraged to conduct their own specific testing to determine the most suitable ingredients for their applications.

References

Comparative analysis of the antimicrobial activity of Oleamidopropyl dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

icrobial Activity of Oleamidopropyl Dimethylamine (B145610)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antimicrobial activity of Oleamidopropyl dimethylamine, an amidoamine-based cationic surfactant, against other commonly used antimicrobial agents. The information presented herein is based on available experimental data to assist researchers and formulation scientists in making informed decisions for their applications.

Introduction

This compound is a cationic surfactant that finds application in a variety of personal care and pharmaceutical products, not only for its conditioning and emulsifying properties but also for its antimicrobial activity.[1][2] Cationic surfactants, in general, are known for their ability to disrupt microbial cell membranes, leading to cell death.[3] This guide focuses on the quantitative comparison of the antimicrobial efficacy of this compound with other prevalent antimicrobial agents, providing a clear overview of its potential as a preservative or active antimicrobial ingredient.

Mechanism of Antimicrobial Action

The antimicrobial activity of cationic surfactants like this compound is primarily attributed to their interaction with the negatively charged components of microbial cell membranes. The positively charged headgroup of the surfactant is electrostatically attracted to the anionic phospholipids (B1166683) and proteins in the cell membrane of bacteria and fungi. This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer, which disrupts the membrane's structural integrity. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death. The presence of an unsaturated alkyl chain, such as the oleyl group in this compound, is thought to enhance this disruptive capability.

Comparative Antimicrobial Efficacy

The following table summarizes the available quantitative data on the antimicrobial activity of this compound and its structurally similar analogue, Myristamidopropyl dimethylamine (MAPD), compared with other common antimicrobial agents. It is important to note that direct comparative studies for this compound against all listed alternatives are limited. Therefore, data from individual studies are presented, and comparisons should be made with consideration of the different experimental conditions.

Table 1: Comparative Antimicrobial Efficacy Data

MicroorganismTest MetricThis compound (OAPD)Myristamidopropyl Dimethylamine (MAPD)Benzalkonium ChlorideChlorhexidinePolyquaternium-1
Staphylococcus aureusMIC (µg/mL)Data not availableData not available2 - 81 - 4Data not available
MBC (µg/mL)Data not availableData not available4 - 162 - 8Data not available
Log Kill (Time)Consistently outperformed MAPD[4]5.4 (45 min)[1]---
Pseudomonas aeruginosaMIC (µg/mL)Data not availableData not available16 - 648 - 64Data not available
MBC (µg/mL)Data not availableData not available32 - 12816 - 128Data not available
Log Kill (Time)Consistently outperformed MAPD[4]3.7 (60 min)[1]---
Candida albicansMIC (µg/mL)Data not availableData not available4 - 324 - 32Data not available
MFC (µg/mL)Data not availableData not available8 - 648 - 64Data not available
Log Kill (Time)Consistently outperformed MAPD[4]5.0 (15 min)[1]---
Aspergillus brasiliensisMIC (µg/mL)Data not availableData not available16 - 12816 - 128Data not available
MFC (µg/mL)Data not availableData not available32 - 25632 - 256Data not available
Acanthamoeba castellaniiMTAC (mM)0.011[5]0.025[6]---
MCC (mM)0.085[5]0.050[7]---

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration; MTAC: Minimum Trophozoite Amoebicidal Concentration; MCC: Minimum Cysticidal Concentration. Data for Benzalkonium Chloride and Chlorhexidine represent a general range found in the literature.

A recent in-vitro study directly comparing various amidopropyl dimethylamines demonstrated that this compound (OAPD) consistently outperformed Myristamidopropyl dimethylamine (MAPD) against both bacterial and fungal species.[4] This suggests that the oleyl (C18:1) chain in OAPD may contribute to greater antimicrobial efficacy compared to the myristyl (C14) chain in MAPD.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination by Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of this compound (or the comparative agent) is prepared in a suitable solvent (e.g., sterile deionized water or a solvent that does not interfere with microbial growth).

  • The stock solution is filter-sterilized through a 0.22 µm membrane filter.

2. Preparation of Microtiter Plates:

  • A 96-well microtiter plate is used.

  • Serial two-fold dilutions of the antimicrobial agent are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the microtiter plate. Each well will contain a final volume of 100 µL.

  • A positive control well (broth with microbial inoculum, no antimicrobial agent) and a negative control well (broth only) are included.

3. Inoculum Preparation:

  • The test microorganism is cultured on an appropriate agar (B569324) medium.

  • A suspension of the microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with 100 µL of the prepared microbial suspension, resulting in a final volume of 200 µL per well.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

5. MIC Determination:

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

6. MBC/MFC Determination:

  • A small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth and is subcultured onto an appropriate agar medium.

  • The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antimicrobial Stock Solution Preparation plate_prep Microtiter Plate Serial Dilution stock->plate_prep inoculum Microbial Inoculum Preparation inoculation Inoculation of Microtiter Plate inoculum->inoculation plate_prep->inoculation incubation Incubation inoculation->incubation mic MIC Determination (Visual Inspection) incubation->mic subculture Subculturing from Clear Wells mic->subculture mbc MBC/MFC Determination (Colony Counting) subculture->mbc

Caption: Workflow for MIC and MBC/MFC determination.

Mechanism of Cationic Surfactant Antimicrobial Action

Cationic_Surfactant_Mechanism cluster_surfactant Cationic Surfactant cluster_membrane Microbial Cell Membrane cluster_interaction Interaction & Disruption surfactant Positively Charged Headgroup (e.g., Amine) binding Electrostatic Attraction surfactant->binding 1. tail Hydrophobic Tail membrane Negatively Charged Phospholipid Bilayer membrane->binding insertion Hydrophobic Tail Insertion binding->insertion 2. disruption Membrane Disruption insertion->disruption 3. leakage Leakage of Intracellular Components disruption->leakage 4. lysis Cell Lysis & Death leakage->lysis 5.

Caption: Mechanism of antimicrobial action of cationic surfactants.

References

Comparative Analysis of Oleamidopropyl Dimethylamine and Structurally Similar Surfactants in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Oleamidopropyl dimethylamine (B145610) (OAPDA) and other structurally related surfactants concerning their potential for cross-reactivity in immunoassays. The information is targeted towards researchers, scientists, and professionals in drug development to facilitate the understanding and mitigation of potential assay interference. Due to a lack of direct studies on the cross-reactivity of OAPDA in immunoassays, this guide synthesizes information from studies on allergic contact dermatitis, which identifies structurally similar and potentially cross-reactive molecules, and general principles of immunoassay interference.

Introduction to Surfactant-Induced Immunoassay Interference

Surfactants are essential components in many biological formulations and drug products. However, their presence in samples can interfere with immunoassays, leading to inaccurate quantification of analytes. One significant mechanism of interference is cross-reactivity, where a substance structurally similar to the analyte of interest binds to the assay antibodies, resulting in a false-positive signal or an overestimation of the analyte's concentration.[1]

Oleamidopropyl dimethylamine (OAPDA) is a cationic surfactant used in various cosmetic and personal care products.[2] Its chemical structure, characterized by a fatty acid amide and a tertiary amine group, is similar to other amidoamine surfactants.[3] This structural similarity raises the potential for cross-reactivity in immunoassays designed to detect analytes with related structural motifs.

Potential Cross-Reactivity of OAPDA and Similar Surfactants

The following table summarizes the potential cross-reactivity of surfactants structurally related to OAPDA, based on data from allergic contact dermatitis studies. The "Potential for Immunoassay Cross-Reactivity" is an extrapolated estimation based on the reported allergic cross-reactivity.

SurfactantChemical Structure (Fatty Acid Chain)Reported Allergic Cross-Reactivity with OAPDAPotential for Immunoassay Cross-Reactivity
This compound (OAPDA) Oleic Acid (C18:1)-Reference Compound
Ricinthis compoundRicinoleic Acid (C18:1, hydroxylated)High (85% of patients)[2][4][5]High
Tallowamidopropyl dimethylamineTallow fatty acids (mixed, primarily C16-C18)High (85% of patients)[2][4][5]High
Lauramidopropyl dimethylamineLauric Acid (C12)Moderate (75% of patients)[2][4][5]Moderate
Myristamidopropyl dimethylamineMyristic Acid (C14)Moderate (46% of patients)[2][4][5]Moderate
Cocamidopropyl dimethylamineCoconut fatty acids (mixed, primarily C12-C14)Moderate (38% of patients)[5]Moderate
Isostearamidopropyl dimethylamineIsostearic Acid (C18, branched)Moderate (38% of patients)[5]Moderate
Stearamidopropyl dimethylamineStearic Acid (C18)LowLow
Behenamidopropyl dimethylamineBehenic Acid (C22)LowLow
Palmitamidopropyl dimethylaminePalmitic Acid (C16)LowLow

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of OAPDA and similar surfactants in a specific immunoassay, a competitive inhibition enzyme-linked immunosorbent assay (ELISA) is a suitable method.

Principle

This assay measures the ability of the surfactant to compete with a labeled antigen for binding to a limited number of antibody-binding sites. The degree of inhibition is proportional to the concentration and affinity of the surfactant for the antibody.

Materials
  • Microtiter plates coated with the target antigen

  • Antibody specific to the target antigen

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Stop solution (e.g., 2N H₂SO₄)

  • This compound (OAPDA) standard

  • Potentially cross-reacting surfactants (e.g., Ricinthis compound, Tallowamidopropyl dimethylamine, etc.)

  • Plate reader

Procedure
  • Coating: Coat microtiter plate wells with the target antigen and incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Inhibition:

    • Prepare serial dilutions of the OAPDA standard and the test surfactants.

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with the different concentrations of the standard or test surfactants for 1-2 hours at room temperature.

    • Add the antibody-surfactant mixtures to the wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis
  • Plot a standard curve of absorbance versus the concentration of the OAPDA standard.

  • Determine the IC50 value (the concentration of the surfactant that causes 50% inhibition of the maximum signal) for OAPDA and each of the test surfactants.

  • Calculate the percent cross-reactivity for each surfactant using the following formula:

    % Cross-Reactivity = (IC50 of OAPDA / IC50 of Test Surfactant) x 100

Visualizing Interference Mechanisms and Workflows

Potential Mechanism of Surfactant Interference in an Immunoassay

The following diagram illustrates the potential mechanism by which a surfactant like OAPDA could interfere in a competitive immunoassay.

G cluster_well Microtiter Well Surface cluster_solution Sample/Reagent Solution Antigen Coated Antigen Antibody Primary Antibody Labeled_Antigen Labeled Antigen Antibody->Labeled_Antigen Binds in No Interference Surfactant Surfactant (e.g., OAPDA) Antibody->Surfactant Cross-reacts & Interferes Labeled_Antigen->Antigen Binds to Coated Antigen

Caption: Mechanism of surfactant cross-reactivity in a competitive immunoassay.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the key steps in the experimental workflow for determining the cross-reactivity of different surfactants.

G A Prepare Serial Dilutions of OAPDA and Test Surfactants B Pre-incubate Antibody with Surfactant Dilutions A->B C Add Mixture to Antigen-Coated Plate B->C D Incubate and Wash C->D E Add Enzyme-Conjugated Secondary Antibody D->E F Incubate and Wash E->F G Add Substrate and Develop Color F->G H Stop Reaction and Read Absorbance G->H I Calculate IC50 and % Cross-Reactivity H->I

References

A Comparative Analysis of the Long-Term Stability of Oleamidopropyl Dimethylamine Formulations and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability of formulations is a critical aspect of product development. This guide provides a comparative assessment of the stability of formulations containing Oleamidopropyl Dimethylamine versus those with common alternatives, namely Behentrimonium Chloride and Polyquaternium. The analysis is supported by available experimental data and detailed methodologies to assist in making informed decisions for developing stable and effective products.

Executive Summary

This compound is a widely used cationic surfactant and emulsifier in cosmetic and pharmaceutical formulations, prized for its conditioning and anti-static properties. However, concerns regarding its potential for allergenicity and the presence of impurities have led to the exploration of alternatives. This guide delves into the long-term stability of this compound formulations in comparison to two popular alternatives: Behentrimonium Chloride, a quaternary ammonium (B1175870) compound, and Polyquaternium, a polymeric cationic conditioner.

The available data indicates that Behentrimonium Chloride formulations can exhibit excellent stability under accelerated conditions. For instance, a hair conditioning mask with Behentrimonium Chloride passed stability testing after three months at 45°C and five freeze/thaw cycles. Furthermore, nanoemulsions formulated with Behentrimonium Chloride have shown a high retention rate of active ingredients, exceeding 80% after 30 days at 50°C. While specific long-term, quantitative stability data for this compound and Polyquaternium formulations under similar comparative conditions is less readily available in public literature, their stability is generally considered to be influenced by factors such as pH and temperature. Polyquaternium polymers, for example, are known to be stable over a wide pH range.

This guide will further explore the experimental protocols for assessing stability and the potential degradation pathways of these molecules, providing a comprehensive overview for formulation scientists.

Data Presentation: Comparative Stability Data

The following table summarizes the available quantitative data on the long-term stability of formulations containing this compound and its alternatives. It is important to note that direct, side-by-side comparative studies are limited in publicly accessible literature. The data presented here is compiled from individual studies on formulations containing these ingredients.

IngredientFormulation TypeTest ConditionsDurationKey Stability Parameters & Results
This compound Hair ConditionerData not publicly available--
Behentrimonium Chloride Hair Conditioning Mask45°C and 5 freeze/thaw cycles3 monthsPassed stability testing (visual inspection, no phase separation)
Nanoemulsion50°C30 daysHigh retention rate of active ingredient (>80%)
Polyquaternium-10 Permanent Wave-reducing Agent0°C, Room Temperature, High Temperature-Stable at high and room temperatures; coagulation observed at 0°C in concentrations ≥0.9%
Polyquaternium-6 Aqueous SolutionWide pH range-Good water solution stability, does not gel and remains stable across a wide pH range

Experimental Protocols

To ensure reliable and comparable stability data, standardized experimental protocols are essential. The following methodologies are based on common practices for testing the stability of cosmetic and pharmaceutical emulsions.

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of a formulation by subjecting it to elevated stress conditions.

  • Sample Preparation: Prepare at least three batches of the final formulation to be tested. Package the samples in the intended final packaging.

  • Storage Conditions:

    • Accelerated Condition: Place samples in a stability chamber maintained at 40°C ± 2°C and 75% ± 5% relative humidity (RH).

    • Real-Time Condition: Store samples under controlled room temperature (25°C ± 2°C and 60% ± 5% RH).

    • Freeze-Thaw Cycling: Subject samples to alternating cycles of freezing (-10°C to -20°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles.

  • Testing Intervals: Evaluate the samples at initial (time zero), 1, 2, and 3 months for accelerated conditions. For real-time studies, testing is typically conducted at 3, 6, 12, 18, and 24 months.

  • Parameters to Evaluate:

    • Physical Appearance: Color, odor, and phase separation.

    • pH: Measure the pH of the formulation at each time point.

    • Viscosity: Measure the viscosity using a calibrated viscometer.

    • Particle Size Analysis: For emulsions, determine the mean droplet size and size distribution using techniques like laser diffraction or dynamic light scattering.

    • Microbiological Stability: Perform microbial challenge tests to ensure the preservative system remains effective.

Mandatory Visualization: Degradation Pathways and Experimental Workflow

Understanding the potential degradation pathways is crucial for developing stable formulations. The following diagrams, created using Graphviz (DOT language), illustrate the primary degradation mechanisms for this compound and Behentrimonium Chloride, as well as a typical experimental workflow for stability testing.

G cluster_0 This compound Degradation cluster_1 Behentrimonium Chloride Degradation OAD This compound Amide_Hydrolysis Amide Hydrolysis OAD->Amide_Hydrolysis H2O Water (H₂O) H2O->Amide_Hydrolysis Oleic_Acid Oleic Acid Amide_Hydrolysis->Oleic_Acid DMAPA 3-Dimethylaminopropylamine Amide_Hydrolysis->DMAPA BC Behentrimonium Chloride Hofmann_Elimination Hofmann Elimination BC->Hofmann_Elimination Heat Heat Heat->Hofmann_Elimination Alkene Alkene Hofmann_Elimination->Alkene Trimethylamine Trimethylamine Hofmann_Elimination->Trimethylamine HCl HCl Hofmann_Elimination->HCl

Caption: Primary degradation pathways for this compound and Behentrimonium Chloride.

G Formulation Formulation Preparation Initial_Testing Initial Testing (T=0) (pH, Viscosity, Particle Size) Formulation->Initial_Testing Stability_Chambers Placement in Stability Chambers Initial_Testing->Stability_Chambers Accelerated Accelerated Conditions (40°C/75% RH) Stability_Chambers->Accelerated Real_Time Real-Time Conditions (25°C/60% RH) Stability_Chambers->Real_Time Freeze_Thaw Freeze-Thaw Cycling Stability_Chambers->Freeze_Thaw Interim_Testing Interim Testing (e.g., 1, 2, 3 months) Accelerated->Interim_Testing Real_Time->Interim_Testing Freeze_Thaw->Interim_Testing Final_Testing Final Testing Interim_Testing->Final_Testing Data_Analysis Data Analysis & Stability Assessment Final_Testing->Data_Analysis

Caption: Experimental workflow for long-term stability assessment of cosmetic formulations.

Discussion and Conclusion

The selection of a primary surfactant and conditioning agent has significant implications for the long-term stability of a formulation. While this compound is an effective ingredient, the potential for hydrolysis of its amide bond, especially at extreme pH values, should be a consideration for formulators.

Behentrimonium Chloride, as a quaternary ammonium salt, is generally stable; however, at elevated temperatures, it can undergo Hofmann elimination, leading to the formation of an alkene and trimethylamine. This degradation pathway is a critical factor to consider, particularly for products that may be exposed to high temperatures during storage or transport.

Polyquaternium polymers offer a different stability profile. Their polymeric nature can contribute to the overall stability of emulsions. They are generally stable across a broad pH range and can tolerate higher temperatures better than some small-molecule surfactants. However, the specific grade of Polyquaternium and its interaction with other formulation components will ultimately determine the long-term stability.

In vitro skin permeation study: Oleamidopropyl dimethylamine compared to other penetration enhancers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of quantitative data on the efficacy of Oleamidopropyl Dimethylamine (B145610) as a skin penetration enhancer for transdermal drug delivery. While widely used in the cosmetics industry as a surfactant and emulsifier, its role in enhancing the permeation of active pharmaceutical ingredients through the skin is not documented in publicly available research. This guide, therefore, provides a comparative overview of well-established penetration enhancers—Dimethyl Sulfoxide (DMSO), Azone (Laurocapram), and Transcutol®—and the physical method of microneedling, for which extensive experimental data exists.

For researchers, scientists, and drug development professionals, understanding the mechanisms and efficiencies of various penetration enhancers is critical for designing effective transdermal drug delivery systems. This guide summarizes the available data on popular enhancers and outlines a standard experimental protocol for in vitro skin permeation studies.

Comparative Data on Penetration Enhancers

The following table summarizes the performance of commonly used penetration enhancers based on available in vitro studies. It is important to note that the enhancement efficacy is highly dependent on the specific drug, vehicle, and experimental conditions.

Penetration EnhancerMechanism of ActionTypical ConcentrationModel Drug(s)Enhancement Ratio (ER)Key Findings & Citations
Dimethyl Sulfoxide (DMSO) Reversibly alters the structure of the stratum corneum by interacting with lipids and proteins, and acts as a solvent to increase drug solubility.[1][2]5-50% v/vAcyclovir, Amiloride, Estradiol, Labetalol hydrochlorideUp to 107-fold for Acyclovir in a microemulsion[3]Enhancement is concentration-dependent, but higher concentrations can lead to skin irritation.[1][4]
Azone (Laurocapram) Partitions into the lipid bilayers of the stratum corneum, disrupting their structure and increasing fluidity.[5]1-10% w/vCelecoxib, Sodium Naproxen, Sodium Lauryl SulfateUp to 2-fold for Sodium Naproxen (in combination with Transcutol)Can enhance its own absorption with repeated application.[5] Strong penetration-enhancing effect but can cause skin irritation.[6]
Transcutol® (Diethylene Glycol Monoethyl Ether) Acts as a solvent and alters the solubility parameter of the stratum corneum, increasing drug partitioning into the skin. It can also form a drug reservoir within the skin.[7][8]2-50% v/vClonazepam, Nimesulide, Sodium NaproxenSynergistic enhancement with propylene (B89431) glycol for clonazepam[8]Generally considered safe and is used in various topical and transdermal formulations.[9]
Microneedles Physically create micron-scale pores in the stratum corneum, bypassing the primary barrier to drug diffusion.[10][11]N/AVarious, including small molecules, biologics, and vaccinesVaries significantly based on drug and microneedle designA minimally invasive method that can enhance the delivery of a wide range of molecules, including large and hydrophilic drugs.[10][11][12]
Oleamidopropyl Dimethylamine Primarily functions as a surfactant and emulsifier in cosmetic formulations.[10][11][12]N/AN/ANo data availableNo scientific studies documenting its use or efficacy as a penetration enhancer were identified. It is recognized as a potential contact allergen.[6][13][14]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This section details a standard methodology for assessing the in vitro skin permeation of a topical or transdermal formulation.

1. Skin Membrane Preparation:

  • Excised human or animal (e.g., porcine or rat) skin is commonly used.

  • The subcutaneous fat is carefully removed, and the skin is often dermatomed to a uniform thickness (e.g., 200-500 µm).

  • The prepared skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

2. Franz Diffusion Cell Setup:

  • The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions). The fluid is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C) to mimic in vivo conditions.

  • The donor compartment contains the formulation with the active drug and the penetration enhancer.

3. Dosing and Sampling:

  • A precise amount of the formulation is applied to the skin surface in the donor compartment.

  • At predetermined time intervals, samples are withdrawn from the receptor compartment, and the volume is replaced with fresh receptor fluid.

4. Analytical Method:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment.

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer (control).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of an in vitro skin permeation study using a Franz diffusion cell.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Skin Excised Skin (Human/Animal) Dermatome Dermatoming to Uniform Thickness Skin->Dermatome FranzCell Mounting on Franz Diffusion Cell Dermatome->FranzCell Formulation Application of Formulation to Donor FranzCell->Formulation Sampling Sampling from Receptor at Intervals Formulation->Sampling Analysis HPLC Analysis of Drug Concentration Sampling->Analysis Plot Plot Cumulative Permeation vs. Time Analysis->Plot Calc Calculate Flux (Jss), Permeability (Kp), Enhancement Ratio (ER) Plot->Calc

Caption: Workflow of an in vitro skin permeation study.

References

Benchmarking the transfection efficiency of Oleamidopropyl dimethylamine against commercial reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient delivery of nucleic acids into cells is a cornerstone of innovation. While a multitude of commercial transfection reagents are available, the exploration of novel cationic lipids continues to be a vibrant area of research. This guide provides a framework for benchmarking a potential, yet uncharacterized, cationic lipid—Oleamidopropyl Dimethylamine (B145610)—against established commercial reagents.

Oleamidopropyl dimethylamine, a cationic surfactant, possesses the characteristic amphiphilic structure of a cationic lipid: a hydrophobic oleic acid tail, a linker, and a tertiary amine headgroup.[1][2][3][4] These structural motifs are crucial for self-assembly into liposomes, complexation with nucleic acids, and interaction with cell membranes, all of which are critical steps in the transfection process.[5][6][7][8][9][10] The performance of such a lipid in gene delivery, however, is not documented in publicly available literature. Therefore, this guide presents a hypothetical benchmarking study, complete with experimental protocols and comparative data, to illustrate the process of evaluating a novel transfection agent.

Comparative Analysis of Transfection Efficiency and Cytotoxicity

The successful transfection of a cell line involves a delicate balance between high efficiency and low cytotoxicity. Different cationic lipids will interact with cell membranes with varying degrees of success and toxicity.[5][11] The following table summarizes hypothetical data from a benchmarking experiment comparing this compound with two well-established commercial transfection reagents, Reagent A (lipid-based) and Reagent B (polymer-based), in HEK293 cells.

Transfection ReagentTransfection Efficiency (% GFP-positive cells)Cell Viability (%)
This compound55 ± 4.285 ± 5.1
Commercial Reagent A75 ± 3.570 ± 6.3
Commercial Reagent B65 ± 5.190 ± 4.5
Untreated Control0100

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections outline the methodologies for the key experiments in this hypothetical benchmarking study.

Cell Culture and Maintenance

HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For transfection experiments, cells were seeded in 24-well plates to achieve 70-80% confluency on the day of transfection.

Preparation of Lipid-DNA Complexes (Lipoplexes)
  • DNA Dilution : A plasmid encoding Green Fluorescent Protein (pGFP) was diluted in a serum-free medium, such as Opti-MEM.

  • Lipid Dilution : In a separate tube, the cationic lipid (this compound or a commercial reagent) was diluted in the same serum-free medium.

  • Complex Formation : The diluted DNA was combined with the diluted lipid solution, mixed gently, and incubated at room temperature for 20 minutes to allow for the formation of lipoplexes.

Transfection Procedure
  • The growth medium from the HEK293 cells was aspirated and replaced with a fresh, serum-containing medium.

  • The prepared lipoplex solution was added dropwise to the cells.

  • The plates were gently swirled to ensure even distribution of the complexes.

  • The cells were incubated for 48 hours before analysis.

Measurement of Transfection Efficiency

Transfection efficiency was quantified by measuring the percentage of GFP-positive cells using flow cytometry. After 48 hours of incubation, cells were washed with Phosphate-Buffered Saline (PBS), trypsinized, and resuspended in PBS. The fluorescence of 10,000 cells per sample was analyzed using a flow cytometer.

Assessment of Cytotoxicity

Cell viability was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following the 48-hour incubation period, the medium was replaced with a fresh medium containing MTT solution. After a further 4-hour incubation, the formazan (B1609692) crystals were solubilized, and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to untreated control cells.

Visualizing the Experimental Workflow and Cellular Uptake Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams were generated using Graphviz.

G Experimental Workflow for Transfection Benchmarking cluster_0 Preparation cluster_1 Transfection cluster_2 Analysis A Dilute pGFP Plasmid in Serum-Free Medium C Combine and Incubate to Form Lipoplexes A->C B Dilute Cationic Lipid in Serum-Free Medium B->C D Add Lipoplexes to HEK293 Cells C->D E Incubate for 48 Hours D->E F Measure Transfection Efficiency (Flow Cytometry) E->F G Assess Cytotoxicity (MTT Assay) E->G

A flowchart of the transfection benchmarking experiment.

G Lipid-Mediated Transfection Pathway cluster_0 Extracellular cluster_1 Cellular Lipoplex Cationic Lipid-DNA Complex (Lipoplex) Cell Cell Membrane Lipoplex->Cell Adsorption Endosome Endosome Cell->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Nucleus->Nucleus Transcription & Translation (Protein Expression)

The cellular pathway of lipid-mediated transfection.

Concluding Remarks

This guide provides a comprehensive, albeit hypothetical, framework for evaluating the transfection efficiency of a novel cationic lipid, this compound, against commercial standards. The structure-activity relationships of cationic lipids are complex, with the hydrophobic domain, linker, and headgroup all playing significant roles in the efficiency and toxicity of gene delivery.[5][6][7][8][9][10] While the data presented here are for illustrative purposes, the outlined experimental protocols and analytical methods provide a solid foundation for researchers to conduct their own benchmarking studies. The continuous exploration and characterization of new transfection agents are paramount to advancing the fields of gene therapy and cellular engineering.

References

Quantitative Risk Assessment of Oleamidopropyl Dimethylamine for Non-Cosmetic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative risk assessment of Oleamidopropyl Dimethylamine (B145610) (OAPDA) for non-cosmetic applications. Due to the limited publicly available data on the non-cosmetic uses of OAPDA, this document extrapolates from cosmetic safety assessments and highlights existing data gaps. The primary focus is on potential dermal sensitization, a key risk identified for this chemical class.

Overview of Oleamidopropyl Dimethylamine (OAPDA)

This compound is a fatty acid amidopropyl dimethylamine that primarily functions as an antistatic agent and emulsifier.[1] While extensively used in cosmetic products such as shampoos, conditioners, and body lotions, it also has reported industrial applications, including in adhesives, binding agents, and the manufacturing of other chemicals.[2]

A significant toxicological concern associated with OAPDA is its potential to cause allergic contact dermatitis.[2][3] This sensitization risk is partly attributed to the presence of the impurity 3,3-dimethylaminopropylamine (DMAPA).[3][4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that fatty acid amidopropyl dimethylamines are safe for use in cosmetics when formulated to be non-sensitizing, a determination that can be supported by a quantitative risk assessment (QRA).[3][4]

Quantitative Risk Assessment Data

Quantitative data for the risk assessment of OAPDA in non-cosmetic settings is scarce. The following table summarizes available data, primarily from cosmetic safety assessments, which can inform a preliminary risk evaluation for industrial scenarios.

ParameterValueSpeciesStudy TypeReference
Dermal Sensitization
Positive Patch Test Reactions10.9% of patients with allergic eyelid dermatitisHumanRetrospective study[2]
Impurity: 3,3-dimethylaminopropylamine (DMAPA)
Sensitizing PotentialKnown sensitizerHumanPatch testing[3]
Related Substance: Stearamidopropyl Dimethylamine
No Observed Effect Level (NOEL) - Sensitization2% in hair conditionerHumanHRIPT[5]

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available in the search results. However, a general description of the methodologies used in similar toxicological studies is provided below.

Human Repeat Insult Patch Test (HRIPT)

The Human Repeat Insult Patch Test is a standard method to assess the skin sensitization potential of a substance in humans.

  • Induction Phase: A patch containing the test substance at a specific concentration is applied to the skin of volunteers for 24-48 hours. This is repeated 9-10 times over a 3-week period on the same site.

  • Rest Phase: A 10-14 day rest period follows the induction phase, allowing for the development of an immune response if sensitization has occurred.

  • Challenge Phase: A challenge patch with the test substance is applied to a new skin site.

  • Evaluation: The challenge site is observed for signs of an allergic reaction (erythema, edema) at 24, 48, and 72 hours after patch removal.

Alternatives to OAPDA in Non-Cosmetic Applications

Identifying direct alternatives for OAPDA in specific industrial applications like adhesives and chemical manufacturing is challenging without more detailed process information. However, some alternatives with similar functional properties (surfactants, emulsifiers) are used in various industrial settings. Their risk profiles should be comparatively assessed.

AlternativeFunctionPotential Risks
Behentrimonium Chloride Conditioning agent, antistaticLower risk of skin irritation compared to OAPDA.
Polyquaternium series Antistatic agentsGenerally considered to have a lower likelihood of provoking an allergic response.
Cocamidopropyl Betaine (CAPB) SurfactantAlso associated with dermal sensitization, often due to the same DMAPA impurity.

Logical Workflow for Quantitative Risk Assessment

The following diagram illustrates a typical workflow for conducting a quantitative risk assessment for an industrial chemical like OAPDA.

RiskAssessmentWorkflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Dose-Response Assessment cluster_3 Risk Characterization HI1 Identify substance properties (OAPDA, alternatives) HI2 Review toxicological data (dermal, inhalation, etc.) HI1->HI2 DRA1 Determine No-Observed-Adverse-Effect-Level (NOAEL) HI2->DRA1 EA1 Characterize non-cosmetic use scenarios (adhesives, chemical mfg.) EA2 Quantify exposure routes (dermal, inhalation) & levels EA1->EA2 RC1 Compare exposure levels to AEL EA2->RC1 DRA2 Establish Acceptable Exposure Level (AEL) DRA1->DRA2 DRA2->RC1 RC2 Calculate Margin of Safety (MOS) RC1->RC2

Caption: Workflow for Quantitative Risk Assessment of Industrial Chemicals.

Conclusion

The quantitative risk assessment of this compound for non-cosmetic applications is currently hampered by a significant lack of publicly available data. While its use in cosmetics provides some insight into its dermal sensitization potential, further research is imperative to characterize the risks associated with its industrial uses, particularly concerning inhalation and systemic toxicity. A comprehensive risk assessment would necessitate detailed information on exposure scenarios within industrial settings and a broader range of toxicological data. For professionals in research and drug development, it is crucial to be aware of these data gaps and to approach the use of OAPDA in non-cosmetic applications with caution, prioritizing risk management strategies until more definitive data becomes available.

References

Safety Operating Guide

Navigating the Safe Disposal of Oleamidopropyl Dimethylamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Oleamidopropyl dimethylamine (B145610), a surfactant and emulsifying agent, requires careful handling and disposal due to its potential hazards, which include being corrosive, an irritant, and hazardous to the aquatic environment. Adherence to established protocols is essential to mitigate risks to personnel and the environment.

The primary directive for the disposal of any chemical, including Oleamidopropyl dimethylamine, is to consult the product-specific Safety Data Sheet (SDS) and to comply with all local, state, and federal regulations. The SDS provides comprehensive information on handling, storage, and disposal.

Step-by-Step Disposal Procedure

When preparing for the disposal of this compound, the following procedural steps should be followed:

  • Consult the Safety Data Sheet (SDS): Before handling the chemical for disposal, thoroughly review the SDS provided by the manufacturer. This document will contain a section on "Disposal Considerations" with specific instructions.

  • Personal Protective Equipment (PPE): Ensure all personnel involved in the disposal process are wearing the appropriate PPE. This is crucial to prevent skin and eye contact.[1]

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Lab coat, apron, or coveralls to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if fumes or aerosols are generated.
  • Waste Identification and Segregation:

    • Identify the waste as hazardous. Based on general chemical properties, this compound may be classified as corrosive and an environmental hazard.

    • Do not mix this compound waste with other chemicals unless explicitly permitted by the SDS or your institution's waste management guidelines. Incompatible materials can cause dangerous reactions.[1]

    • Store the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Waste Collection and Storage:

    • Collect the waste in its original container or a suitable, clearly labeled waste container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the SDS and any other relevant information about the waste.

    • Disposal must be conducted at an approved waste disposal plant in accordance with local and federal regulations.[1][2]

  • Emergency Preparedness:

    • In case of a spill, contain it immediately. Avoid release to the environment.[1]

    • Follow the emergency procedures outlined in the SDS.

    • Have spill control materials readily available.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to Dispose of this compound sds Consult Product-Specific Safety Data Sheet (SDS) start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe classify Classify Waste (Hazardous/Non-Hazardous) ppe->classify hazardous Segregate as Hazardous Waste classify->hazardous Hazardous container Use Designated, Labeled, and Sealed Container hazardous->container storage Store in a Secure, Ventilated Area container->storage ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor storage->ehs dispose Dispose via Approved Waste Disposal Facility ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures and prioritizing safety and regulatory compliance, laboratory professionals can ensure the responsible management of chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Guide for Handling Oleamidopropyl Dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step safety protocols and logistical plans for the handling and disposal of Oleamidopropyl dimethylamine (B145610). Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory environment. Oleamidopropyl dimethylamine is classified as a corrosive and irritating substance, with potential for causing severe skin burns, eye damage, and allergic skin reactions. It is also considered an environmental hazard.

Personal Protective Equipment (PPE)

Appropriate selection and consistent use of Personal Protective Equipment are the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in addition to goggles when there is a risk of splashing.
Skin Protection Wear fire/flame resistant and impervious clothing, such as a chemically resistant lab coat or coveralls. Ensure complete skin coverage.
Hand Protection Wear chemical impermeable gloves. Based on the chemical nature of amidoamines, Nitrile or Neoprene gloves are recommended. Always inspect gloves for integrity before use.
Respiratory Protection In a well-ventilated area, respiratory protection may not be required for handling small quantities. For larger quantities, in case of inadequate ventilation, or when generating aerosols or dust, use a NIOSH-approved air-purifying respirator with ammonia/methylamine cartridges . In the event of a large spill or in a confined space, a self-contained breathing apparatus (SCBA) is necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from preparation to post-handling cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate Handling Area Ensure good ventilation and access to an emergency eyewash station and safety shower. gather_ppe 2. Assemble PPE Collect all necessary PPE as specified in the table. prep_area->gather_ppe inspect_ppe 3. Inspect PPE Check for any damage or defects before donning. gather_ppe->inspect_ppe don_ppe 4. Don PPE Put on all required personal protective equipment. inspect_ppe->don_ppe handle_chem 5. Handle Chemical Work within a designated area, avoiding the creation of dust or aerosols. don_ppe->handle_chem clean_up 6. Immediate Cleanup Clean any minor spills immediately with appropriate absorbent material. handle_chem->clean_up doff_ppe 7. Doff PPE Remove PPE carefully to avoid contaminating skin. clean_up->doff_ppe wash_hands 8. Wash Hands Wash hands and any exposed skin thoroughly with soap and water. doff_ppe->wash_hands

Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all this compound waste. The container should be made of a material resistant to corrosive amines.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly indicate the contents: "this compound, Corrosive".

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.

Disposal Procedure:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Do not attempt to neutralize the waste unless you are specifically trained and equipped to do so, as the reaction can generate heat and hazardous fumes.

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

Emergency Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protection: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of the size. For large spills, follow your institution's emergency reporting procedures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleamidopropyl dimethylamine
Reactant of Route 2
Reactant of Route 2
Oleamidopropyl dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.